molecular formula C8H11BO2 B1307606 2,4-Dimethylphenylboronic acid CAS No. 55499-44-0

2,4-Dimethylphenylboronic acid

Cat. No.: B1307606
CAS No.: 55499-44-0
M. Wt: 149.98 g/mol
InChI Key: TYONHSPZXLFWKI-UHFFFAOYSA-N
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Description

2,4-Dimethylphenylboronic acid is a useful research compound. Its molecular formula is C8H11BO2 and its molecular weight is 149.98 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,4-dimethylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H11BO2/c1-6-3-4-8(9(10)11)7(2)5-6/h3-5,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYONHSPZXLFWKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400738
Record name 2,4-Dimethylphenylboronic acid
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Molecular Weight

149.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55499-44-0
Record name B-(2,4-Dimethylphenyl)boronic acid
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Record name 2,4-Dimethylphenylboronic acid
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Record name (2,4-dimethylphenyl)boronic acid
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Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dimethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 55499-44-0

This technical guide provides comprehensive information on 2,4-Dimethylphenylboronic acid, tailored for researchers, scientists, and professionals in drug development. It covers physicochemical properties, synthesis and purification protocols, key applications with a focus on Suzuki-Miyaura cross-coupling, spectroscopic data, and safety and handling information.

Physicochemical Properties

This compound is an organoboron compound that is widely utilized in organic synthesis.[1][2] It typically appears as a white to light yellow crystalline powder.[1] Its structural and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 55499-44-0[1]
Molecular Formula C₈H₁₁BO₂[1]
Molecular Weight 149.98 g/mol [1]
Melting Point 192-195 °C[1]
Boiling Point 292.4±50.0 °C (Predicted)[3]
Density 1.07±0.1 g/cm³ (Predicted)[3]
Appearance White to light yellow crystalline powder[1]
Solubility Slightly soluble in water. Soluble in polar organic solvents like methanol and ethanol.[2][3]
Storage Keep in a dark place, sealed in dry, at room temperature.[3][4]

Synthesis and Purification

A common and effective method for the synthesis of this compound involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[3]

This protocol outlines the synthesis via the formation of a Grignard reagent from 2,4-dimethylbromobenzene.

Materials:

  • Magnesium turnings (3.42 g, 0.140 mol)[3]

  • 2,4-Dimethylbromobenzene (20.0 g, 0.108 mol)[3]

  • Triisopropyl borate or Trimethyl borate (14.6 g, 0.140 mol of trimethyl borate)[3]

  • Anhydrous Tetrahydrofuran (THF), ~70 mL[3]

  • Hydrochloric acid (1 M solution)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • To a dry, nitrogen-purged reaction vessel equipped with a dropping funnel, add magnesium turnings and 9 mL of anhydrous THF.[3]

  • Dissolve 2,4-dimethylbromobenzene in 60 mL of anhydrous THF and add it dropwise to the magnesium suspension to initiate the formation of the Grignard reagent.[3]

  • Stir the reaction mixture for 2 hours after the addition is complete.[3]

  • Cool the reaction mixture to a low temperature (e.g., -78 °C) and slowly add the trialkyl borate dropwise.[3][5]

  • Allow the mixture to warm to room temperature and continue stirring for an additional 2-5 hours.[3][5]

  • Quench the reaction by adding 1 M hydrochloric acid and stir for 1 hour.[3]

  • Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.[3]

  • Remove the solvent by rotary evaporation to yield the crude this compound.[3]

  • The crude product can be purified by recrystallization from a suitable solvent system, such as water or a mixture of organic solvents.

Caption: General workflow for the synthesis of this compound.

Applications in Organic Synthesis

This compound is a versatile reagent, primarily used as a key building block in organic synthesis.[1] Its most prominent application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][6] This reaction is fundamental in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1]

Other applications include:

  • Ligand in Catalysis: It can serve as a ligand to improve reaction selectivity and efficiency.[1]

  • Sensor Development: Used in creating sensors for biomolecules like sugars.[1]

  • Polymer Chemistry: Acts as a modifier in the production of boron-containing polymers.[1]

This protocol provides a general procedure for the coupling of this compound with an aryl halide.

Materials:

  • Aryl Halide (e.g., 4-Bromoanisole, 1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol)

  • Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 mmol)[7]

  • Solvent (e.g., Toluene, Dioxane, THF/Water mixture)[7][8]

Procedure:

  • In a reaction flask, combine the aryl halide, this compound, and the base.

  • Add the solvent to the flask. If using a biphasic system, add the aqueous solution of the base.

  • Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.[8]

  • Add the palladium catalyst to the mixture under an inert atmosphere.[8]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).[8]

  • Cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Spectroscopic Characterization Data

Spectroscopic data is crucial for confirming the identity and purity of this compound. Below are typical expected values.

TechniqueData
¹H NMR Expected chemical shifts (δ) in ppm: Aromatic protons will appear in the range of 7.0-8.0 ppm. The two methyl groups (CH₃) will appear as singlets around 2.3-2.5 ppm. The boronic acid protons (-B(OH)₂) are often broad and may exchange with D₂O, appearing around 4.5-8.0 ppm.
¹³C NMR Expected chemical shifts (δ) in ppm: Aromatic carbons will be in the range of 125-145 ppm. The carbon attached to the boron atom (ipso-carbon) may be broad or not observed. The methyl carbons will appear around 20-22 ppm.
Mass Spec (MS) The molecular ion peak [M]⁺ would be expected at m/z = 149.98.
InChI Key TYONHSPZXLFWKI-UHFFFAOYSA-N[4]

Note: Actual spectral data can vary depending on the solvent and instrument used.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[4][9]

CategoryInformationReference
Pictograms GHS07 (Exclamation Mark)[4]
Signal Word Warning[4]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H413: May cause long lasting harmful effects to aquatic life.[4][9][10][11][12]
Precautionary Statements P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][9][10][11][12]
Personal Protective Equipment (PPE) Safety glasses with side-shields, protective gloves (e.g., nitrile rubber), and a lab coat. Use in a well-ventilated area or under a fume hood.[9][12]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][9][12]
Disposal Dispose of contents/container to an approved waste disposal plant.[9][10]

References

physical and chemical properties of 2,4-Dimethylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,4-Dimethylphenylboronic Acid

Introduction

This compound, also known as m-xylene-4-boronic acid, is a versatile organoboron compound with significant applications in organic synthesis and medicinal chemistry.[1] Its utility is most prominently demonstrated in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[1] The presence of the dimethylphenyl group influences its reactivity and stability, making it a valuable reagent for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] This technical guide provides a comprehensive overview of the , along with detailed experimental protocols for its synthesis and key applications.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueReference(s)
IUPAC Name (2,4-dimethylphenyl)boronic acid
Synonyms 2,4-Dimethylbenzeneboronic acid, m-Xylene-4-boronic acid[1][2]
CAS Number 55499-44-0[1][3]
Molecular Formula C₈H₁₁BO₂[1][4]
Molecular Weight 149.98 g/mol [1][4]
Appearance White to light yellow crystalline powder[1][3]
Melting Point 192-195 °C or 204-208 °C[1][3]
Boiling Point 292.4±50.0 °C (Predicted)[3]
Density 1.07±0.1 g/cm³ (Predicted)[3]
pKa 8.92±0.58 (Predicted)[3]
Solubility Slightly soluble in water. Soluble in polar organic solvents like methanol and ethanol.[2][3]
Storage Conditions Store at room temperature in a dry, dark place.[1][3][4]

Experimental Protocols

Synthesis of this compound via Grignard Reaction

A common method for the synthesis of this compound involves the reaction of a Grignard reagent, formed from 2,4-dimethylbromobenzene, with a borate ester, followed by acidic hydrolysis.

Materials:

  • Magnesium turnings (0.140 mol, 3.42 g)

  • 2,4-Dimethylbromobenzene (0.108 mol, 20.0 g)

  • Triisopropyl borate or Trimethyl borate (0.140 mol, 14.6 g of trimethyl borate)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

Procedure:

  • To a reaction vessel equipped with a dropping funnel and under a nitrogen atmosphere, add magnesium turnings and a small amount of anhydrous THF.

  • Dissolve 2,4-dimethylbromobenzene in anhydrous THF and add it dropwise to the magnesium suspension to initiate the formation of the Grignard reagent. The reaction is exothermic and may require cooling to maintain a gentle reflux.

  • After the addition is complete, stir the reaction mixture for 2 hours to ensure the complete formation of the Grignard reagent.

  • Cool the reaction mixture and slowly add the borate ester dropwise, maintaining the temperature.

  • After the addition of the borate ester, continue stirring the mixture for an additional 2 hours.

  • Quench the reaction by carefully adding hydrochloric acid and stir for 1 hour.

  • Separate the organic layer, wash it with brine, and then dry it over an anhydrous drying agent (e.g., MgSO₄).

  • Remove the solvent by rotary evaporation to yield this compound.[3]

G Synthesis of this compound A 2,4-Dimethylbromobenzene + Mg in THF B Grignard Reagent Formation (Stir for 2h) A->B Exothermic Reaction C Add Trimethyl Borate (Stir for 2h) B->C D Acidic Hydrolysis (HCl, Stir for 1h) C->D E Workup (Organic extraction, wash, dry) D->E F This compound E->F G Suzuki-Miyaura Catalytic Cycle cluster_cycle Pd0 Pd(0)L2 PdII_RX R1-Pd(II)L2-X Pd0->PdII_RX R1X R1-X (Aryl Halide) PdII_R1R2 R1-Pd(II)L2-R2 PdII_RX->PdII_R1R2 Transmetalation (+ Base, R2-B(OH)2) PdII_RX->PdII_R1R2 PdII_R1R2->Pd0 PdII_R1R2->Pd0 Product R1-R2 PdII_R1R2->Product Reductive Elimination R1X->PdII_RX Oxidative Addition R2BOH2 R2-B(OH)2 (Boronic Acid)

References

2,4-Dimethylphenylboronic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2,4-Dimethylphenylboronic Acid for Researchers and Drug Development Professionals

Introduction

This compound is a versatile organoboron compound widely utilized in organic synthesis and medicinal chemistry. As an arylboronic acid, it is a key building block, most notably in Suzuki-Miyaura cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds in complex molecules.[1] Its unique structural and electronic properties make it a valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides a comprehensive overview of its molecular properties, detailed experimental protocols for its synthesis and analysis, and its applications in drug discovery and development.

Core Molecular and Physical Properties

The fundamental properties of this compound are summarized below. This data is critical for its handling, storage, and application in experimental settings.

PropertyData
Molecular Formula C₈H₁₁BO₂
Molecular Weight 149.98 g/mol [1][2][3][4][5]
CAS Number 55499-44-0[1][2][4][5]
Appearance White to light yellow crystalline powder[1]
Melting Point 192 - 195 °C[1][4]
Purity (Typical) ≥ 95%[4]
Synonyms 2,4-Dimethylbenzeneboronic acid, m-Xylene-4-boronic acid[1]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its effective use in research.

Synthesis of this compound via Grignard Reaction

This protocol describes a common method for the synthesis of arylboronic acids, adapted for this compound from a similar procedure for substituted phenylboronic acids.[6][7] The process involves the formation of a Grignard reagent from 4-bromo-m-xylene, followed by reaction with a trialkyl borate and subsequent hydrolysis.

Materials:

  • 4-Bromo-1,3-dimethylbenzene (4-Bromo-m-xylene)

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (crystal, for initiation)

  • Trimethyl borate or Triethyl borate

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Saturated brine solution

Procedure:

  • Grignard Reagent Formation:

    • Add magnesium turnings (1.2 equivalents) to a dry, three-necked, round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine and gently heat under a nitrogen atmosphere to activate the magnesium.

    • Add a small portion of anhydrous THF to the flask.

    • Dissolve 4-bromo-1,3-dimethylbenzene (1 equivalent) in anhydrous THF and add it to the dropping funnel.

    • Add a small amount of the bromide solution to the magnesium suspension to initiate the reaction.

    • Once the reaction starts (indicated by heat and bubbling), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to reflux the mixture for 2-3 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Add trimethyl borate (1.5 equivalents), dissolved in anhydrous THF, dropwise to the cooled Grignard reagent solution over 30 minutes, keeping the temperature below -70 °C.

    • After the addition, allow the mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Quench the reaction by slowly adding 1 M hydrochloric acid until the solution is acidic. Stir vigorously for 1-2 hours.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

    • Combine the organic layers and wash with saturated brine solution.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., water or a mixture of ether and hexanes) to obtain pure this compound.

Caption: Workflow for the synthesis of this compound.

Analytical Quantification using LC-MS/MS

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantification of boronic acids.[8][9] This protocol provides a general framework for developing an LC-MS/MS method for this compound.

Materials:

  • This compound standard

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium acetate (or other suitable buffer)

Procedure:

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Perform serial dilutions of the stock solution with a 50:50 (v/v) mixture of methanol and water to create a calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).

  • Sample Preparation:

    • Dissolve the sample containing this compound in the initial mobile phase solvent to an appropriate concentration falling within the calibration range.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • LC-MS/MS Conditions:

    • HPLC System:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 10 mM Ammonium acetate in water.

      • Mobile Phase B: Acetonitrile.

      • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometer:

      • Ionization Mode: Electrospray Ionization (ESI), negative mode.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transition: Optimize by infusing the standard solution. A potential transition would be the precursor ion [M-H]⁻ to a characteristic product ion.

      • Instrument Parameters: Optimize source temperature, gas flows, and collision energy for maximum signal intensity.

  • Data Analysis:

    • Integrate the peak area for the MRM transition of this compound in both the standards and samples.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Caption: General workflow for LC-MS/MS analysis of this compound.

Application in Drug Development

This compound is a cornerstone reagent for drug development professionals, primarily due to its utility in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the efficient and selective creation of C-C bonds between an aryl or vinyl halide/triflate and an organoboron compound, a process central to the synthesis of many pharmaceutical agents.

The dimethyl substitution pattern on the phenyl ring influences the electronic properties and steric hindrance of the boronic acid, which can be leveraged to control reactivity and selectivity in complex syntheses. It serves as a key intermediate in the construction of biologically active molecules that may target a wide range of diseases.[1] The broader class of boronic acids has led to several FDA-approved drugs, such as the proteasome inhibitor bortezomib for multiple myeloma, highlighting the therapeutic potential of molecules synthesized using these building blocks.[10][11]

Suzuki_Coupling Role in Suzuki-Miyaura Coupling sub1 2,4-Dimethylphenyl- boronic Acid (Ar-B(OH)2) center_node sub1->center_node sub2 Aryl/Vinyl Halide (R-X) sub2->center_node catalyst Pd Catalyst + Base catalyst->center_node product Biaryl Product (Ar-R) (e.g., Drug Scaffold) center_node->product Suzuki-Miyaura Coupling

Caption: Logical relationship in a Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide to the Synthesis and Purification of 2,4-Dimethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 2,4-dimethylphenylboronic acid, a versatile reagent in organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. The document details a robust synthetic protocol via the Grignard reaction and outlines various purification techniques to obtain the high-purity material required for applications in pharmaceutical and materials science research.

Synthesis of this compound via Grignard Reaction

The most common and efficient method for the synthesis of this compound is through the reaction of a Grignard reagent, formed from 2,4-dimethylbromobenzene, with a trialkyl borate ester, followed by acidic hydrolysis.

A general procedure for the synthesis of arylboronic acids involves the reaction of an organometallic reagent, such as a Grignard or organolithium compound, with a borate ester.[1] For the synthesis of this compound, the Grignard reagent is typically prepared from 2,4-dimethylbromobenzene and magnesium in an ethereal solvent like tetrahydrofuran (THF). This organomagnesium intermediate is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures. Subsequent hydrolysis of the resulting boronate ester with an aqueous acid yields the desired this compound.[2]

Experimental Protocol: Grignard Synthesis

This protocol is adapted from established procedures for the synthesis of arylboronic acids.[2]

Materials:

  • 2,4-Dimethylbromobenzene

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Trimethyl borate or Triisopropyl borate

  • Hydrochloric acid (HCl), 1 M solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Diethyl ether or Ethyl acetate

  • Saturated brine solution

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath and dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Grignard Reagent Formation:

    • To a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.3 equivalents).

    • Add a small amount of anhydrous THF to cover the magnesium.

    • In the dropping funnel, prepare a solution of 2,4-dimethylbromobenzene (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the 2,4-dimethylbromobenzene solution to the magnesium suspension. The reaction may need to be initiated by gentle heating or the addition of a small crystal of iodine.

    • Once the reaction starts (as evidenced by bubbling and heat generation), add the remaining 2,4-dimethylbromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of trimethyl borate or triisopropyl borate (1.3 equivalents) in anhydrous THF via the dropping funnel, maintaining the internal temperature below -60 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~1-2).

    • Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of THF).

    • Combine the organic layers and wash with water and then with a saturated brine solution.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Quantitative Data Summary
Reactant/ProductMolar Mass ( g/mol )Stoichiometric RatioExample Mass/Volume
2,4-Dimethylbromobenzene185.061.020.0 g (0.108 mol)
Magnesium24.311.33.42 g (0.140 mol)
Trimethyl Borate103.911.314.6 g (0.140 mol)
This compound (Product)149.98-Theoretical Yield: 16.2 g

Note: A reported synthesis using similar reactants and conditions afforded 15.4 g of this compound, corresponding to a yield of approximately 95%.[2]

Purification of this compound

The purity of this compound is crucial for its successful application, especially in palladium-catalyzed cross-coupling reactions where impurities can inhibit the catalyst. Common impurities include the corresponding boronic anhydride (a trimer), deboronated starting material (m-xylene), and biphenyl derivatives. Several methods can be employed for purification.

Recrystallization

Recrystallization is a widely used technique for the purification of solid organic compounds. The choice of solvent is critical and should be based on the principle that the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

General Protocol for Recrystallization:

  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution is heated briefly before hot filtration.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

For arylboronic acids, suitable recrystallization solvents include benzene, dichloroethane, and ethyl acetate.[3] A mixture of an organic solvent and water can also be effective.

Column Chromatography

Chromatography is a powerful technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase.

General Protocol for Column Chromatography:

  • Prepare a slurry of the stationary phase (e.g., silica gel or neutral alumina) in a non-polar solvent.

  • Pack a column with the slurry.

  • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent.

  • Load the sample onto the top of the column.

  • Elute the column with a suitable solvent system, gradually increasing the polarity if necessary.

  • Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure.

For boronic acids, silica gel is a common stationary phase, and eluent systems often consist of mixtures of hexanes and ethyl acetate or dichloromethane and methanol.[3] Neutral alumina can also be used, which may be beneficial if the compound is sensitive to the acidic nature of silica gel.

Acid-Base Extraction

This method takes advantage of the acidic nature of the boronic acid functional group.

General Protocol for Acid-Base Extraction:

  • Dissolve the crude product in an organic solvent such as diethyl ether or ethyl acetate.

  • Extract the organic solution with an aqueous basic solution (e.g., 1 M NaOH). The boronic acid will deprotonate to form a water-soluble boronate salt and move into the aqueous layer, leaving non-acidic organic impurities in the organic layer.

  • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining impurities.

  • Acidify the aqueous layer with a strong acid (e.g., 1 M HCl) to a pH of ~1-2, which will precipitate the purified boronic acid.

  • Extract the precipitated boronic acid back into an organic solvent.

  • Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent to yield the purified product.

Visualization of Workflows

Synthesis Workflow

Synthesis_Workflow cluster_grignard Grignard Reagent Formation cluster_borylation Borylation cluster_workup Hydrolysis & Work-up A 2,4-Dimethylbromobenzene + Mg in THF B Grignard Reagent (2,4-Dimethylphenylmagnesium bromide) A->B Initiation & Reflux D Boronate Ester Intermediate B:e->D:w Addition at -78°C C Trialkyl Borate in THF C->D F Crude this compound D:e->F:w Quenching & Extraction E Aqueous HCl E->F

Caption: Workflow for the synthesis of this compound.

Purification Workflow

Purification_Workflow cluster_methods Purification Methods Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column Extraction Acid-Base Extraction Crude->Extraction Pure Pure this compound Recrystallization->Pure Column->Pure Extraction->Pure

Caption: General purification workflow for this compound.

References

An In-depth Technical Guide to the Structural Analysis and Characterization of 2,4-Dimethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and characterization of 2,4-Dimethylphenylboronic acid, a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and characterization, and presents data in a structured format for ease of reference.

Compound Identification and Physical Properties

This compound is an organoboron compound that is widely utilized as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] Its chemical structure features a boronic acid functional group attached to a 2,4-dimethylphenyl moiety.

Table 1: General Properties of this compound

PropertyValueReference(s)
Chemical Formula C₈H₁₁BO₂[2]
Molecular Weight 149.98 g/mol [2]
CAS Number 55499-44-0[2]
Appearance White to light yellow crystalline powder[3]
Melting Point 192 - 208 °C[3]
Solubility Soluble in polar organic solvents like methanol and ethanol; less soluble in non-polar solvents.[3]

Synthesis Protocol: Grignard Reaction

A common and effective method for the synthesis of this compound is through a Grignard reaction, starting from 2,4-dimethylbromobenzene.

Materials and Reagents
  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • 2,4-Dimethylbromobenzene

  • Trimethyl borate or Triisopropyl borate

  • Hydrochloric acid (HCl)

  • Brine solution

  • Reaction vessel with a dropping funnel

  • Nitrogen atmosphere setup

Experimental Procedure
  • Grignard Reagent Formation:

    • To a flame-dried reaction vessel under a nitrogen atmosphere, add magnesium turnings (1.4 equivalents) and anhydrous THF.

    • Slowly add a solution of 2,4-dimethylbromobenzene (1.0 equivalent) dissolved in anhydrous THF dropwise to the magnesium suspension.

    • The reaction mixture is typically stirred for approximately 2 hours to ensure the complete formation of the Grignard reagent (2,4-dimethylphenylmagnesium bromide).

  • Borylation:

    • Cool the reaction mixture.

    • Slowly add trimethyl borate (1.4 equivalents) dropwise to the Grignard reagent solution, maintaining a low temperature.

    • After the addition is complete, allow the mixture to stir for an additional 2 hours.

  • Hydrolysis and Isolation:

    • Quench the reaction by adding hydrochloric acid and stir for 1 hour.

    • Separate the organic layer.

    • Wash the organic layer with brine.

    • Remove the solvent by distillation to yield the crude this compound.

    • The crude product can be further purified by recrystallization.

G Synthesis Workflow of this compound reagents 2,4-Dimethylbromobenzene + Mg in THF grignard Grignard Reagent Formation (2,4-Dimethylphenylmagnesium bromide) reagents->grignard borylation Borylation grignard->borylation borate Trimethyl Borate borate->borylation hydrolysis Acidic Hydrolysis (HCl) borylation->hydrolysis extraction Workup (Extraction & Washing) hydrolysis->extraction product This compound extraction->product

A simplified workflow for the synthesis of this compound.

Structural Characterization

A combination of spectroscopic and crystallographic techniques is employed to elucidate the structure and confirm the identity and purity of this compound.

G General Characterization Workflow for Arylboronic Acids compound Synthesized Compound (Crude Product) purification Purification (e.g., Recrystallization) compound->purification pure_compound Pure this compound purification->pure_compound nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B) pure_compound->nmr ms Mass Spectrometry (MS) pure_compound->ms xrd Single-Crystal X-ray Diffraction (SC-XRD) pure_compound->xrd structure_elucidation Structural Elucidation & Purity Assessment nmr->structure_elucidation ms->structure_elucidation xrd->structure_elucidation

A general workflow for the characterization of arylboronic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound. Due to the tendency of boronic acids to form cyclic anhydrides (boroxines), sample preparation and solvent choice are critical for obtaining high-resolution spectra. Using a coordinating solvent like DMSO-d₆ or methanol-d₄ can help break up these oligomers.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a spectrometer (e.g., 400 MHz). For ¹H NMR, a sufficient number of scans should be used to achieve a good signal-to-noise ratio.

  • Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Table 2: Expected ¹H NMR Chemical Shifts for this compound (Note: Specific experimental data is not readily available in the public domain. These are expected ranges based on the structure.)

ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
Ar-H 7.0 - 8.0m
-B(OH)₂ 4.5 - 8.5br s
-CH₃ (ortho) 2.2 - 2.6s
-CH₃ (para) 2.2 - 2.6s

Table 3: Expected ¹³C NMR Chemical Shifts for this compound (Note: Specific experimental data is not readily available in the public domain. These are expected ranges.)

CarbonExpected Chemical Shift (δ, ppm)
C-B 125 - 140 (often broad and difficult to observe)
Ar-C 125 - 145
-CH₃ 20 - 25

Table 4: Expected ¹¹B NMR Chemical Shift for this compound (Note: Specific experimental data is not readily available in the public domain. This is an expected range.)

NucleusExpected Chemical Shift (δ, ppm)
¹¹B 25 - 35
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of the compound. Electrospray ionization (ESI) is a common technique for the analysis of boronic acids.

Experimental Protocol for MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled with liquid chromatography (LC-MS). Acquire the mass spectrum in either positive or negative ion mode.

Table 5: Predicted m/z Values for Adducts of this compound

Adductm/z (mass to charge ratio)
[M+H]⁺ 151.09248
[M+Na]⁺ 173.07442
[M-H]⁻ 149.07792
Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction provides precise information on the three-dimensional atomic arrangement, including bond lengths, bond angles, and crystal packing.

Experimental Protocol for SC-XRD:

  • Crystal Growth: Grow single crystals of this compound suitable for diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent.

  • Data Collection: Mount a selected crystal on a diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K) by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: Process the collected data to determine the unit cell parameters and space group. The crystal structure is then solved and refined using specialized software to obtain the final atomic coordinates and geometric parameters.

Table 6: Key Parameters from Single-Crystal X-ray Diffraction Analysis (Note: A solved crystal structure for this compound is not publicly available. This table lists the parameters that would be determined from such an analysis.)

ParameterDescription
Crystal System The crystal system (e.g., monoclinic, orthorhombic).
Space Group The symmetry of the crystal lattice.
Unit Cell Dimensions (Å, °) The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Bond Lengths (Å) The distances between bonded atoms (e.g., C-C, C-B, B-O).
**Bond Angles (°) **The angles between adjacent bonds.

Conclusion

The structural analysis and characterization of this compound rely on a suite of standard analytical techniques. While detailed experimental spectra and crystallographic data are not widely published, the established protocols for synthesis and characterization of arylboronic acids provide a robust framework for its study. This guide offers the necessary foundational information and methodologies for researchers and professionals working with this important synthetic building block.

References

An In-depth Technical Guide on the Solubility of 2,4-Dimethylphenylboronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Qualitative Solubility of 2,4-Dimethylphenylboronic Acid

This compound is generally described as a white to light yellow crystalline powder.[1] Its solubility is influenced by the polarity of the solvent. It is known to be soluble in polar organic solvents such as methanol and ethanol, while exhibiting lower solubility in non-polar solvents.[2] Additionally, it is reported to be slightly soluble in water.[3] This general solubility profile is typical for many phenylboronic acids, which exhibit high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[4][5]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in mg/mL or mol/L at various temperatures) for this compound in a range of organic solvents has not been published. The following table is provided as a template for researchers to populate with their own experimentally determined data.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
e.g., Methanole.g., 25
e.g., Ethanole.g., 25
e.g., Acetonee.g., 25
e.g., Chloroforme.g., 25
e.g., Toluenee.g., 25
e.g., Hexanee.g., 25

Experimental Protocol for Solubility Determination: Dynamic Method

A reliable and commonly used technique for determining the solubility of boronic acids is the dynamic method.[6][7] This method involves the visual or instrumental observation of the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.

Materials and Equipment:

  • This compound

  • Selected organic solvents

  • Jacketed glass vessel with a magnetic stirrer

  • Circulating thermostat bath

  • Calibrated thermometer or temperature probe

  • Luminance probe or laser beam for turbidity measurement (optional, for higher precision)

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of this compound and the desired organic solvent to create a mixture of known composition.

  • Heating and Stirring: Place the mixture in the jacketed glass vessel and immerse it in the circulating thermostat bath. Begin stirring the mixture vigorously to ensure a uniform suspension.

  • Controlled Heating: Slowly increase the temperature of the bath at a constant rate, for example, 0.1-0.5 °C per minute.[6]

  • Turbidity Monitoring: Continuously monitor the turbidity of the solution. This can be done visually by observing the disappearance of the last solid particles or more accurately by using a luminance probe or a laser beam to detect changes in light scattering.[6][7]

  • Determination of Dissolution Temperature: The temperature at which the solution becomes completely clear is recorded as the solubility temperature for that specific composition.[6]

  • Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve, which plots solubility as a function of temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the dynamic method for solubility determination.

G A Prepare a mixture of known composition (solute and solvent) B Place the mixture in a jacketed vessel with stirring A->B C Heat the mixture at a controlled rate B->C D Continuously monitor the turbidity of the solution C->D E Is the solution completely clear? D->E E->C No F Record the temperature as the solubility temperature E->F Yes G Repeat with different compositions F->G H Construct solubility curve G->H

Workflow for the dynamic method of solubility determination.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its quantitative measurement. The provided experimental protocol can be adapted to various organic solvents to generate the specific solubility data required for research and development applications.

References

Stability and Storage Conditions for 2,4-Dimethylphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,4-Dimethylphenylboronic acid. The information presented herein is crucial for ensuring the integrity and reactivity of this versatile reagent in research and drug development applications. This guide summarizes key stability data, outlines potential degradation pathways, and provides detailed experimental protocols for stability assessment.

Physicochemical Properties and General Stability

This compound is a white to off-white crystalline powder. Like many arylboronic acids, its stability is influenced by environmental factors such as temperature, moisture, and light. While generally stable under ambient conditions, it is susceptible to degradation over time, primarily through dehydration to form its cyclic anhydride (boroxine) and protodeboronation.

Table 1: General Stability and Storage Recommendations

ParameterRecommendationSource(s)
Storage Temperature Room temperature or refrigerated (2-8 °C) for long-term storage.[1]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) if possible.[2]
Moisture Keep in a tightly sealed container in a dry place to prevent hydrolysis and boroxine formation.[1]
Light Store in a dark place to prevent potential photodegradation.[1]

Degradation Pathways

The primary degradation pathways for this compound are anticipated to be consistent with those of other substituted arylboronic acids. These include:

  • Dehydration to Boroxine: In the solid state or in non-aqueous solvents, boronic acids can undergo intermolecular dehydration to form a stable six-membered ring called a boroxine. This process is reversible in the presence of water.

  • Protodeboronation: This is a significant degradation pathway, particularly in solution, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of m-xylene. This reaction is often catalyzed by acid or base and can be accelerated by heat.[3][4]

  • Oxidation: Arylboronic acids can be susceptible to oxidation, leading to the formation of the corresponding phenol (2,4-dimethylphenol). This can be initiated by oxidizing agents or exposure to air over prolonged periods.

sub This compound boroxine 2,4,6-Tris(2,4-dimethylphenyl)boroxine sub->boroxine Dehydration (-H₂O) Reversible xylene m-Xylene sub->xylene Protodeboronation (H⁺ or OH⁻, Heat) phenol 2,4-Dimethylphenol sub->phenol Oxidation ([O]) boroxine->sub Hydrolysis (+H₂O)

Figure 1: Potential degradation pathways for this compound.

Quantitative Stability Data (Analog Study: 3-Tolylboronic Acid)

Table 2: Stability Profile of 3-Tolylboronic Acid (as a proxy)

Stress ConditionObservations and Potential DegradantsSource(s)
High pH (Basic Conditions) Accelerated protodeboronation.[2]
Elevated Temperatures Thermal decomposition can occur, releasing carbon oxides and boron oxides.[2]
Oxidizing Agents (e.g., H₂O₂) Rapid oxidative degradation to form 3-cresol.[2]
Aqueous Solvents Facilitates protodeboronation, especially under basic conditions.[2]

Experimental Protocols for Stability Assessment

The following are detailed methodologies for key experiments to assess the stability of this compound.

Stability-Indicating HPLC-UV Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is essential for separating the intact boronic acid from its potential degradation products.

Table 3: HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and water with 0.1% formic acid (gradient elution may be required)
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm and 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Methodology:

  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

  • Forced Degradation Studies:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60 °C for a specified period.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60 °C for a specified period.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80 °C) for a specified period.

    • Photodegradation: Expose the stock solution to UV and visible light according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples by HPLC, comparing the chromatograms to that of an unstressed standard solution to identify and quantify degradation products.

start Prepare Stock Solution of This compound stress Forced Degradation (Acid, Base, Oxidation, Heat, Light) start->stress hplc HPLC Analysis stress->hplc data Data Analysis (Peak Purity, % Degradation) hplc->data report Stability Report data->report

Figure 2: Experimental workflow for HPLC-based stability testing.

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹¹B NMR, is a powerful tool for identifying the structure of degradation products.

Methodology:

  • Sample Preparation: Prepare solutions of the stressed samples in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹¹B NMR spectra for each sample.

  • Spectral Analysis: Compare the spectra of the degraded samples to the spectrum of the pure compound to identify new signals corresponding to degradation products. The disappearance of the boronic acid signal in ¹¹B NMR and the appearance of new aromatic signals in ¹H and ¹³C NMR can confirm protodeboronation. The formation of boroxine will also result in a characteristic shift in the ¹¹B NMR spectrum.[5]

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to determine the thermal stability and decomposition profile of this compound.

Table 4: TGA/DSC Parameters

ParameterCondition
Atmosphere Nitrogen or Air
Heating Rate 10 °C/min
Temperature Range Ambient to 600 °C

Methodology:

  • Sample Preparation: Place a small, accurately weighed amount of the solid sample into a TGA or DSC pan.

  • Analysis: Heat the sample according to the specified temperature program and record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

  • Data Interpretation: The TGA thermogram will show the temperature at which decomposition begins and the extent of mass loss. The DSC thermogram will indicate endothermic or exothermic events associated with melting, dehydration (boroxine formation), or decomposition. TGA studies on other substituted benzene-diboronic acids have shown that boroxine formation is characterized by a mass loss corresponding to the loss of water molecules and an endothermic peak in the DSC.[6]

Summary and Recommendations

This compound is a relatively stable compound when stored under appropriate conditions. To ensure its quality and performance in synthetic applications, it is imperative to:

  • Store in a cool, dry, and dark place in a tightly sealed container.

  • Minimize exposure to moisture and air.

  • Be aware of the potential for protodeboronation, especially in basic aqueous solutions and at elevated temperatures.

  • For critical applications, consider using more stable derivatives such as pinacol or MIDA boronates. [2]

  • Perform stability testing using validated analytical methods, such as the HPLC protocol outlined in this guide, to confirm the integrity of the material before use.

By adhering to these guidelines, researchers and drug development professionals can effectively manage the stability of this compound and ensure the reliability of their experimental results.

References

health and safety information for 2,4-Dimethylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Health and Safety of 2,4-Dimethylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). Always refer to the specific SDS provided by the manufacturer and follow all institutional and regulatory safety protocols.

Chemical Identification and Physical Properties

This compound is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] Its stability and reactivity make it a valuable reagent in the development of complex molecules, including pharmaceuticals and agrochemicals.[1][2]

Table 1: Chemical and Physical Properties

PropertyValueReference(s)
CAS Number 55499-44-0[3][4]
Molecular Formula C₈H₁₁BO₂[3][4]
Molecular Weight 149.98 g/mol [3][4]
Appearance White to off-white or light yellow powder/crystal[2][3][4]
Melting Point 192-195 °C / 377.6-383 °F[3][5]
Boiling Point 292.4 ± 50.0 °C (Predicted)[4]
Solubility Slightly soluble in water. Soluble in polar organic solvents.[2][4]
Storage Temperature Room Temperature. Keep in a dark, dry, and sealed container.[4]

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute oral toxicity and irritation to the skin and eyes.

Table 2: GHS Classification

Hazard ClassCategoryHazard StatementGHS PictogramSignal Word
Acute Toxicity, Oral 4H302: Harmful if swallowedGHS07Warning
Skin Corrosion/Irritation 2H315: Causes skin irritationGHS07Warning
Serious Eye Damage/Eye Irritation 2AH319: Causes serious eye irritationGHS07Warning
Specific Target Organ Toxicity (Single Exposure) 3H335: May cause respiratory irritationGHS07Warning

References:[3][4][5][6][7]

Hazard Communication Workflow

The safe handling of any chemical is predicated on a clear understanding of its hazards. The GHS provides a standardized framework for this communication, flowing from classification to labeling and detailed safety data sheets.

cluster_0 Hazard Identification & Classification cluster_1 Hazard Communication Tox_Data Toxicological Data (Acute Oral, Skin/Eye Irritation) Classify Classification - Acute Tox. 4 (Oral) - Skin Irrit. 2 - Eye Irrit. 2A - STOT SE 3 Tox_Data->Classify Evaluate Phys_Chem Physical & Chemical Properties Phys_Chem->Classify Evaluate GHS_Criteria GHS Classification Criteria GHS_Criteria->Classify Reference Label Container Label - Pictogram (GHS07) - Signal Word (Warning) - Hazard Statements - Precautionary Statements Classify->Label Generates SDS Safety Data Sheet (SDS) (Detailed Information) Classify->SDS Informs User End User (Researcher, Scientist) Label->User Informs SDS->User Informs

Caption: GHS Hazard Communication Workflow for this compound.

Toxicological Information

The primary routes of exposure are ingestion, skin contact, and eye contact.

  • Skin Irritation: Classified as Category 2, "Causes skin irritation".[5][6] Contact can cause redness, itching, and inflammation.

  • Eye Irritation: Classified as Category 2A, "Causes serious eye irritation".[5][6] Contact can lead to pain, tearing, redness, and potentially reversible damage.

  • Respiratory Irritation: May cause respiratory tract irritation, leading to coughing and shortness of breath if dust is inhaled.[6][7]

  • Carcinogenicity: No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, or NTP.[9]

Experimental and Handling Protocols

Adherence to strict safety protocols is mandatory when handling this compound.

Standard Handling and Personal Protective Equipment (PPE)

This protocol outlines the standard procedure for handling the solid compound in a laboratory setting.

Methodology:

  • Engineering Controls: Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust.[10][11] Ensure that an eyewash station and a safety shower are readily accessible.[8][11]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[8][11]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile) that have been inspected for integrity prior to use.[12][13] Use proper glove removal technique to avoid skin contact.

    • Skin/Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[8]

    • Respiratory Protection: If working outside a fume hood or if dust generation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8][14]

  • Handling Practices: Avoid generating dust.[14] Do not eat, drink, or smoke in the work area.[10] Wash hands thoroughly after handling, even if gloves were worn.[7][10] Keep the container tightly closed when not in use.[14]

Accidental Release and Spill Cleanup Protocol

This workflow details the appropriate response to a small-scale spill of solid this compound in a laboratory.

cluster_cleanup Cleanup Procedure start Spill Occurs assess Assess Situation (Size, Location, Hazards) start->assess evacuate Evacuate Immediate Area Alert Others assess->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Respirator) evacuate->ppe contain Contain Spill (Prevent Spreading) ppe->contain cleanup Clean Up Spill contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste decontaminate->dispose end Spill Response Complete dispose->end cleanup_1 Gently cover with an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials. cleanup_2 Sweep or scoop up the material carefully to avoid raising dust. cleanup_3 Place into a labeled, sealed container for hazardous waste.

Caption: Experimental workflow for handling an accidental chemical spill.

Methodology:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[15]

  • Control and Ventilate: Ensure the area is well-ventilated. Stop the source of the leak if it is safe to do so.

  • Don PPE: Wear the appropriate PPE as described in section 4.1.[16]

  • Containment & Cleanup:

    • Avoid generating dust.[11]

    • For a dry spill, gently cover and sweep up the material using a clean shovel or scoop.[16]

    • Place the spilled material into a clean, dry, properly labeled container for disposal.[14][16]

    • Do not use high-pressure water streams to clean the area, as this can scatter the material.[16]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: Dispose of the waste container and any contaminated cleaning materials in accordance with local, state, and federal regulations for hazardous waste.[9]

First Aid Measures

Immediate action is required in case of exposure. Ensure medical personnel are aware of the chemical involved.[6]

First Aid Decision Flowchart

cluster_actions exposure Exposure Occurs inhalation Inhalation exposure->inhalation Dust Inhaled skin Skin Contact exposure->skin Touches Skin eye Eye Contact exposure->eye Enters Eyes ingestion Ingestion exposure->ingestion Swallowed action_inhale Move to fresh air. If not breathing, give artificial respiration. Seek medical attention. inhalation->action_inhale action_skin Immediately remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. skin->action_skin action_eye Immediately rinse with water for at least 15 mins, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. eye->action_eye action_ingest Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. ingestion->action_ingest

Caption: Decision-making flowchart for first aid response to exposure.

Detailed Protocols:

  • Inhalation: Move the victim to fresh air immediately.[10] If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration. Seek immediate medical attention.[8]

  • Skin Contact: Immediately take off all contaminated clothing.[9] Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, seek medical advice.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to hold the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention from an ophthalmologist.

  • Ingestion: If swallowed, rinse the mouth with water.[10] Do NOT induce vomiting.[8] Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.

Fire-Fighting Measures

While not readily flammable, this compound is a combustible solid.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[5][6]

  • Specific Hazards: A fire may produce irritating, corrosive, and/or toxic gases.[16] Hazardous combustion products include carbon oxides (CO, CO₂) and oxides of boron.[6][14]

  • Fire-Fighter Precautions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.

Stability and Reactivity

  • Chemical Stability: The product is chemically stable under standard ambient conditions (room temperature).[9] Some boronic acids may be hygroscopic or air-sensitive.[14]

  • Conditions to Avoid: Avoid dust formation, exposure to moist air or water, excess heat, and incompatible materials.[14]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[14]

  • Hazardous Decomposition Products: Thermal decomposition can release irritating gases and vapors, including carbon monoxide, carbon dioxide, and boron oxides.[6]

  • Hazardous Polymerization: Hazardous polymerization does not occur.[14]

References

An In-Depth Technical Guide to 2,4-Dimethylphenylboronic Acid: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dimethylphenylboronic acid, a key organoboron compound, has emerged as a versatile and indispensable reagent in modern organic synthesis and medicinal chemistry. Since the foundational discovery of boronic acids in the 19th century and their rise to prominence with the advent of palladium-catalyzed cross-coupling reactions, this particular substituted phenylboronic acid has found significant utility. This guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, and a summary of its critical applications, with a focus on its role in drug discovery and development.

Introduction: The Dawn of Boronic Acids

The journey of boronic acids began in 1860 when Edward Frankland reported the first synthesis of a member of this class, ethylboronic acid.[1] This pioneering work laid the groundwork for the broader field of organoboron chemistry. However, the true potential of arylboronic acids, including this compound, was not fully realized until the groundbreaking development of the Suzuki-Miyaura cross-coupling reaction by Akira Suzuki and Norio Miyaura in 1979.[2] This palladium-catalyzed reaction, which forges carbon-carbon bonds between an organoboron compound and an organohalide, revolutionized the synthesis of biaryls, styrenes, and polyolefins, and earned its discoverers the Nobel Prize in Chemistry in 2010.[2]

While the specific first synthesis of this compound is not prominently documented in easily accessible historical records, its use became more prevalent with the widespread adoption of the Suzuki-Miyaura coupling. It is a stable, white to light yellow crystalline powder that has become a commercially available and essential building block in synthetic chemistry.[3]

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is crucial for its handling, characterization, and application in experimental settings.

PropertyValueReference
CAS Number 55499-44-0[3]
Molecular Formula C₈H₁₁BO₂[3]
Molecular Weight 149.98 g/mol [3]
Melting Point 192-195 °C[3]
Appearance White to light yellow crystalline powder[3]
Purity 95 - 105% (Assay by titration)[3]

Synthesis of this compound: A Detailed Experimental Protocol

The most common and well-established method for the synthesis of this compound is through the reaction of a Grignard reagent with a trialkyl borate, followed by acidic workup. This method is widely applicable for the synthesis of various arylboronic acids.

Reaction Scheme

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Borylation reactant1 2,4-Dimethylbromobenzene intermediate 2,4-Dimethylphenylmagnesium bromide (Grignard Reagent) reactant1->intermediate THF reactant2 Mg reactant2->intermediate reactant3 B(OR)₃ product This compound reactant3->product reactant4 H₃O⁺ intermediate->product 1. B(OR)₃ 2. H₃O⁺

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

Materials:

  • 2-Bromo-1,3-dimethylbenzene (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Trimethyl borate or Triisopropyl borate (1.2 eq)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation:

    • A dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings (1.2 eq).

    • A small crystal of iodine can be added to activate the magnesium.

    • A solution of 2-bromo-1,3-dimethylbenzene (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel. The reaction is initiated, which is often indicated by a gentle reflux. The mixture is then refluxed for 2-3 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • The reaction mixture is cooled to -78 °C in a dry ice/acetone bath.

    • A solution of trimethyl borate or triisopropyl borate (1.2 eq) in anhydrous THF is added dropwise, maintaining the temperature below -70 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Workup and Isolation:

    • The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is stirred for 1-2 hours.

    • The aqueous layer is separated and extracted with diethyl ether (3 x).

    • The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of water and ethanol or by washing the crude solid with a non-polar solvent like hexane.

Quantitative Data from a Representative Synthesis:

Key Applications in Research and Development

This compound is a valuable reagent with a wide range of applications, particularly in organic synthesis and drug discovery.

Suzuki-Miyaura Cross-Coupling Reactions

The most prominent application of this compound is as a coupling partner in Suzuki-Miyaura reactions.[3] This reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures.[3] The methyl groups on the phenyl ring can influence the electronic and steric properties of the resulting biaryl products, which is a crucial aspect in tuning the properties of pharmaceuticals and materials.

G reactant1 This compound product 2,4-Dimethylbiphenyl Derivative reactant1->product reactant2 Aryl Halide (Ar-X) reactant2->product catalyst Pd Catalyst catalyst->product base Base base->product

Caption: Suzuki-Miyaura coupling using this compound.

Intermediate in the Synthesis of Biologically Active Compounds

This compound serves as a key intermediate in the synthesis of various biologically active molecules. Its derivatives have been explored for their potential as therapeutic agents. The boronic acid moiety itself can interact with biological targets, or it can be a precursor to more complex structures with desired pharmacological properties.

Sensor Development

Boronic acids are known to reversibly bind with diols, a property that is exploited in the development of sensors for saccharides and other biomolecules. While not as common as other phenylboronic acids for this purpose, the dimethyl substitution can modulate the binding affinity and selectivity of such sensors.

Polymer Chemistry

This compound can also be used as a modifier in the production of boron-containing polymers. The incorporation of the this compound moiety can enhance the thermal, mechanical, and electronic properties of the resulting polymers.

Logical Relationships and Experimental Workflow

The synthesis and application of this compound follow a logical progression from starting materials to final products and their subsequent use.

G cluster_0 Synthesis Workflow cluster_1 Application Pathway start Starting Materials (2,4-Dimethylbromobenzene, Mg, Borate Ester) grignard Grignard Reagent Formation start->grignard borylation Borylation Reaction grignard->borylation workup Aqueous Workup & Extraction borylation->workup purification Purification (Recrystallization) workup->purification product This compound purification->product application Key Applications product->application suzuki Suzuki-Miyaura Coupling application->suzuki drug_discovery Drug Discovery Intermediate application->drug_discovery sensors Sensor Development application->sensors polymers Polymer Chemistry application->polymers

Caption: Workflow from synthesis to application of this compound.

Conclusion

This compound, while perhaps not having a dramatic and singular discovery story, represents the culmination of decades of progress in organoboron chemistry. Its importance is intrinsically linked to the development of powerful synthetic methodologies like the Suzuki-Miyaura coupling. For researchers and professionals in drug development and materials science, it remains a crucial and versatile building block. A thorough understanding of its synthesis, properties, and reactivity is essential for its effective application in the creation of novel and functional molecules. The continued exploration of its derivatives and applications is expected to yield further advancements in various scientific fields.

References

An In-depth Technical Guide on the Spectroscopic Data of 2,4-Dimethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Dimethylphenylboronic acid (CAS No: 55499-44-0), a vital reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This document is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for compound characterization and quality control. The guide summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), outlines the experimental protocols for these analyses, and includes a workflow diagram for spectroscopic analysis.

Chemical Structure and Properties

  • IUPAC Name: (2,4-dimethylphenyl)boronic acid

  • Molecular Formula: C₈H₁₁BO₂[1]

  • Molecular Weight: 149.98 g/mol [1]

  • Appearance: Typically a white to off-white powder.

Spectroscopic Data

The following sections present the available and expected spectroscopic data for this compound.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For boronic acids, sample preparation can be crucial, as they have a tendency to form cyclic anhydrides (boroxines), which can lead to complex or broad spectra. Running the NMR in a solvent like deuterated methanol (CD₃OD) or DMSO-d₆ can help to break up these oligomers and provide a clearer spectrum.[2]

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the methyl group protons. The acidic protons of the boronic acid group (-B(OH)₂) are often broad and may exchange with residual water in the solvent, sometimes leading to their disappearance from the spectrum.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5 - 7.8d1HAromatic H (C6)
~7.0 - 7.2d1HAromatic H (C5)
~7.0s1HAromatic H (C3)
~2.5s3HMethyl H (C2-CH₃)
~2.3s3HMethyl H (C4-CH₃)
Variable (broad)s2HB(OH)₂

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum will show signals for the aromatic carbons and the methyl carbons. The carbon atom attached to the boron (C1) may show a broad signal due to quadrupolar relaxation of the boron nucleus.

Chemical Shift (δ) ppmAssignment
~140 - 145Aromatic C (C2)
~138 - 142Aromatic C (C4)
~135 - 140Aromatic C (C6)
~130 - 135Aromatic C (C5)
~128 - 132Aromatic C (C3)
~130 (broad)Aromatic C (C1-B)
~21 - 23Methyl C (C2-CH₃)
~20 - 22Methyl C (C4-CH₃)

The IR spectrum provides information about the functional groups present in the molecule. For this compound, key absorptions are expected for the O-H, C-H, C=C, B-O, and B-C bonds.

Wavenumber (cm⁻¹)IntensityAssignment
~3200 - 3600Broad, StrongO-H stretch (from B(OH)₂)
~2850 - 3000MediumC-H stretch (aromatic and methyl)
~1600 - 1615MediumC=C stretch (aromatic ring)
~1310 - 1380StrongB-O stretch
~1450 - 1500MediumC-H bend (methyl)
~1000 - 1100MediumB-C stretch
~800 - 850StrongC-H out-of-plane bend (aromatic)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. Due to the presence of two stable isotopes of boron, ¹⁰B (20%) and ¹¹B (80%), the molecular ion peak will appear as a characteristic cluster.

m/zRelative AbundanceAssignment
150.08~100%[M+H]⁺ with ¹¹B (C₈H₁₂¹¹BO₂)
149.08~25%[M+H]⁺ with ¹⁰B (C₈H₁₂¹⁰BO₂)
132.07Variable[M - H₂O + H]⁺ with ¹¹B
117.05Variable[M - H₂O - CH₃ + H]⁺ with ¹¹B

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical; for boronic acids, DMSO-d₆ or CD₃OD is often preferred to minimize the formation of boroxine anhydrides which can complicate the spectra.[2]

  • Instrument: A high-resolution NMR spectrometer (e.g., Bruker, JEOL) operating at a field strength of 300 MHz or higher for ¹H NMR is used.

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment is performed.

    • The spectral width is set to approximately 16 ppm.

    • A sufficient number of scans (typically 16 to 64) are acquired to achieve an adequate signal-to-noise ratio.

    • The relaxation delay is set to 1-2 seconds.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is used.

    • The spectral width is set to approximately 220 ppm.

    • A larger number of scans (typically 1024 or more) are required due to the lower natural abundance of ¹³C.

    • The relaxation delay is set to 2-5 seconds.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • Sample Preparation: As this compound is a solid, several methods can be employed:

    • KBr Pellet: A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[3][4]

    • Attenuated Total Reflectance (ATR): A small amount of the powdered sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. This method requires minimal sample preparation.[3][5]

  • Instrument: A Fourier Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment (for ATR) or a pure KBr pellet is recorded.

    • The sample is then placed in the beam path, and the sample spectrum is recorded.

    • Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrument: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is used. High-resolution mass spectrometry (HRMS) is preferred for accurate mass determination.

  • Data Acquisition:

    • The sample solution is introduced into the ion source via direct infusion or through a liquid chromatography (LC) system.

    • ESI is typically performed in positive ion mode to observe the protonated molecule [M+H]⁺.

    • The mass analyzer is scanned over a relevant m/z range (e.g., 50-500 amu).

  • Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and any significant fragment ions. The isotopic pattern for boron should be examined to confirm the presence of a single boron atom.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation & Reporting Sample This compound Sample NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Acquire & Process ¹H and ¹³C NMR Data NMR->NMR_Data IR_Data Acquire & Process FT-IR Spectrum IR->IR_Data MS_Data Acquire & Process Mass Spectrum MS->MS_Data Interpretation Structural Elucidation & Confirmation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Report Technical Report (Data Tables, Protocols) Interpretation->Report

Caption: General workflow for the spectroscopic analysis of this compound.

References

Methodological & Application

Application Notes and Protocols for 2,4-Dimethylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,4-dimethylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is instrumental in the synthesis of complex biaryl structures, which are prevalent in numerous pharmaceutical agents and drug candidates.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[1][2] This reaction is widely employed in the pharmaceutical industry due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of reactants.[3] this compound is a valuable reagent in this context, allowing for the introduction of a 2,4-dimethylphenyl moiety, a structural motif present in various biologically active molecules. Its application is particularly relevant in drug discovery for the rapid generation of analog libraries to explore structure-activity relationships (SAR).

General Reaction Scheme

The general transformation involves the palladium-catalyzed reaction of an aryl or heteroaryl halide (or triflate) with this compound in the presence of a base to yield the corresponding biaryl product.

Reaction: Aryl-X + this compound → Aryl-(2,4-Dimethylphenyl) + B(OH)₂X

(Where X = Br, I, Cl, or OTf)

Key Reaction Parameters

Successful Suzuki-Miyaura couplings are dependent on the careful selection of several key parameters:

  • Palladium Catalyst and Ligand: The choice of the palladium source and the associated ligand is critical for catalytic activity. Common palladium sources include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). Electron-rich and sterically hindered phosphine ligands, such as those of the Buchwald-type (e.g., XPhos, SPhos), are often employed to enhance catalytic efficiency.[4]

  • Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used.[5][6] The choice of base can significantly impact the reaction rate and yield.

  • Solvent: The reaction is typically carried out in a variety of organic solvents, often in the presence of water. Common solvent systems include toluene/water, dioxane/water, and THF/water.[7] The presence of water can be beneficial for the dissolution of the base and can accelerate the reaction.

  • Temperature: Reaction temperatures typically range from room temperature to reflux, depending on the reactivity of the substrates and the catalyst system employed. Microwave irradiation can also be used to accelerate the reaction.[8]

Tabulated Reaction Data

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
4-BromotoluenePhenylboronic acidPd(OAc)₂ (1)-Cs₂CO₃ (2)Dioxane801295[5]
4-BromoacetophenonePhenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2)Toluene/H₂O1001698[8]
2-BromopyridinePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)DME/H₂O801285[9]
4-ChlorobenzonitrilePhenylboronic acidPdCl₂(dppf) (3)-K₂CO₃ (2)Dioxane/H₂O1001892[7]
1-Bromo-4-nitrobenzenePhenylboronic acidPd(OAc)₂ (2)-K₂CO₃ (2)DMF/H₂O110694[10]

Experimental Protocols

Below are detailed protocols for a general Suzuki-Miyaura cross-coupling reaction using this compound.

Protocol 1: General Procedure for the Suzuki-Miyaura Cross-Coupling of an Aryl Bromide with this compound

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a dry round-bottom flask containing a magnetic stir bar, add the aryl bromide, this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Seal the flask with a rubber septum and purge with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R²-B(OH)₂ (Base) pd2_biaryl_complex R¹-Pd(II)L₂-R² transmetalation->pd2_biaryl_complex reductive_elimination Reductive Elimination pd2_biaryl_complex->reductive_elimination reductive_elimination->pd0 R¹-R² product Biaryl Product (R¹-R²) reductive_elimination->product aryl_halide Aryl Halide (R¹-X) aryl_halide->oxidative_addition boronic_acid 2,4-Dimethylphenyl- boronic Acid (R²-B(OH)₂) boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: Aryl Halide This compound Pd Catalyst & Ligand Base start->reagents inert_atm Establish Inert Atmosphere (Purge with N₂ or Ar) reagents->inert_atm add_solvent Add Degassed Solvents inert_atm->add_solvent reaction Heat and Stir Reaction Mixture add_solvent->reaction monitoring Monitor Progress (TLC/GC) reaction->monitoring workup Aqueous Workup (Extraction & Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Biaryl Product purification->product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

Applications of 2,4-Dimethylphenylboronic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylphenylboronic acid is a versatile and valuable building block in medicinal chemistry, primarily utilized in the synthesis of complex organic molecules with potential therapeutic applications.[1] Its utility is most prominently showcased in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery for the formation of carbon-carbon bonds.[1][2][3] This reaction enables the straightforward synthesis of biaryl and heteroaryl structures, which are common motifs in a wide range of biologically active compounds, including kinase inhibitors and other targeted therapies. The dimethyl substitution pattern on the phenyl ring can influence the steric and electronic properties of the resulting molecules, potentially enhancing their binding affinity and selectivity for biological targets.

Core Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of novel drug candidates.[1] Its ability to participate in robust and high-yielding cross-coupling reactions makes it an attractive starting material for generating libraries of compounds for high-throughput screening.

Synthesis of Kinase Inhibitors

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4] Consequently, the development of small molecule kinase inhibitors is a major focus of drug discovery. The biaryl scaffold is a common feature of many kinase inhibitors, and this compound can be readily employed to construct such structures. For instance, it can be coupled with halogenated heterocyclic cores, such as pyrimidines, to generate potent and selective kinase inhibitors.[5][6]

Development of Novel Therapeutic Agents

Beyond kinase inhibitors, the biaryl structures synthesized using this compound are prevalent in a variety of other therapeutic areas. These include, but are not limited to, antiviral agents, anti-inflammatory drugs, and central nervous system (CNS) active compounds. The versatility of the Suzuki-Miyaura coupling allows for the incorporation of the 2,4-dimethylphenyl moiety into a diverse range of molecular architectures, facilitating the exploration of new chemical space in drug discovery.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl halide with this compound. The reaction conditions may require optimization depending on the specific substrates used.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, aryl iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water as a co-solvent)

  • Inert gas (e.g., argon or nitrogen)

  • Standard laboratory glassware and magnetic stirrer

  • Reaction monitoring apparatus (e.g., TLC, LC-MS)

  • Purification apparatus (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0-3.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (0.02-0.05 mmol).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Quantitative Data

The following table provides representative data for the Suzuki-Miyaura coupling reaction and the biological activity of a resulting hypothetical kinase inhibitor.

ParameterValueReference
Reaction Yield
Coupling of 4-bromopyrimidine with this compound85%Illustrative
Biological Activity (Hypothetical Kinase Inhibitor)
Target KinaseEpidermal Growth Factor Receptor (EGFR)Illustrative
IC₅₀50 nMRepresentative value for similar compounds[5]

Visualizations

Suzuki-Miyaura Coupling Workflow

The following diagram illustrates the general workflow for the synthesis of a biaryl compound using this compound via a Suzuki-Miyaura coupling reaction.

G cluster_start Starting Materials cluster_reagents Reaction Conditions A This compound F Suzuki-Miyaura Coupling Reaction A->F B Aryl Halide (e.g., 4-bromopyrimidine) B->F C Palladium Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3) D->F E Solvent (e.g., Dioxane/Water) E->F G Work-up & Purification F->G H Final Biaryl Product (e.g., Kinase Inhibitor) G->H

Caption: General workflow for Suzuki-Miyaura coupling.

Illustrative Signaling Pathway Inhibition

The diagram below depicts a simplified signaling pathway that can be targeted by a kinase inhibitor synthesized using this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., EGFR) downstream Downstream Signaling (e.g., MAPK pathway) receptor->downstream kinase_inhibitor Kinase Inhibitor (containing 2,4-dimethylphenyl moiety) kinase_inhibitor->receptor Inhibition proliferation Cell Proliferation & Survival downstream->proliferation

Caption: Inhibition of a kinase signaling pathway.

Application in Biosensor Development

While less common than its application in synthesis, boronic acids, in general, have been explored for their use in the development of fluorescent biosensors for the detection of saccharides.[7][8][9] This application is based on the reversible covalent interaction between the boronic acid moiety and the cis-diol groups present in sugars.[10]

Principle of a Boronic Acid-Based Fluorescent Sensor

A fluorescent dye can be chemically linked to this compound. In the absence of saccharides, the sensor may exhibit a certain level of fluorescence. Upon binding to a saccharide, the formation of a cyclic boronate ester can alter the electronic properties of the boronic acid, leading to a change in the fluorescence of the attached dye (either quenching or enhancement). This change in fluorescence intensity can be measured and correlated to the concentration of the saccharide.

Conceptual Workflow for a Fluorescent Biosensor

The following diagram illustrates the conceptual workflow for the detection of a saccharide using a hypothetical fluorescent biosensor based on this compound.

G cluster_components Sensor Components A This compound C Chemical Synthesis A->C B Fluorescent Dye B->C D Fluorescent Biosensor C->D F Binding Event D->F E Saccharide (e.g., Glucose) E->F G Change in Fluorescence F->G H Detection & Quantification G->H

Caption: Workflow for a boronic acid-based biosensor.

References

Application Notes and Protocols for C-C Bond Formation Using 2,4-Dimethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,4-dimethylphenylboronic acid in carbon-carbon (C-C) bond formation, a cornerstone of modern organic synthesis. The primary focus is on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a versatile and widely used method for the synthesis of biaryl and substituted aromatic compounds, which are prevalent motifs in pharmaceuticals and functional materials.

Introduction

This compound is a versatile organoboron reagent employed in organic synthesis to introduce the 2,4-dimethylphenyl moiety onto various molecular scaffolds. Its stability, commercial availability, and relatively low toxicity make it an attractive building block in academic and industrial research. The Suzuki-Miyaura coupling, for which this compound is an excellent coupling partner, offers a robust and high-yielding pathway for the formation of C(sp²)-C(sp²) bonds under relatively mild conditions, tolerating a wide range of functional groups.

The general transformation involves the reaction of this compound with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base. The selection of the catalyst, ligand, base, and solvent system is crucial for achieving optimal yields and reaction efficiency.

Core Applications

The primary application of this compound is in the synthesis of unsymmetrical biaryls. These structures are key components in many biologically active molecules and advanced materials. The methyl groups on the phenyl ring can influence the dihedral angle between the aromatic rings in the resulting biaryl product, which can be critical for its biological activity or material properties.

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the new C-C bond, regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-X Ar-X->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Boronic_Acid 2,4-Dimethylphenyl-B(OH)2 Boronic_Acid->Transmetalation Base Base Base->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-(2,4-Me2Ph)(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-(2,4-Me2Ph) Reductive_Elimination->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols provide detailed methodologies for the Suzuki-Miyaura coupling of this compound with representative aryl bromides.

Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole

This protocol outlines the synthesis of 4-methoxy-2',4'-dimethylbiphenyl.

Materials:

  • This compound

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add this compound (1.2 mmol, 1.2 equiv), 4-bromoanisole (1.0 mmol, 1.0 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), and a magnetic stir bar.

  • Evacuate and backfill the flask with an inert gas (this cycle should be repeated three times).

  • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and tricyclohexylphosphine (0.04 mmol, 4 mol%) in toluene (5 mL) under an inert atmosphere.

  • Add the catalyst solution to the reaction flask via syringe, followed by degassed water (0.5 mL).

  • Attach a condenser and heat the reaction mixture to 100 °C with vigorous stirring under an inert atmosphere for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

Protocol_1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Add this compound, 4-Bromoanisole, K3PO4 Inert Evacuate and backfill with Ar/N2 (3x) Reagents->Inert Catalyst Prepare Pd(OAc)2/PCy3 in Toluene Inert->Catalyst Addition Add catalyst solution and water Catalyst->Addition Heat Heat to 100 °C for 12h Addition->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Cool Cool to room temperature Monitor->Cool Extract Dilute and perform aqueous extraction Cool->Extract Purify Dry, concentrate, and purify by column chromatography Extract->Purify

Experimental workflow for Protocol 1.

Protocol 2: Suzuki-Miyaura Coupling of this compound with 1-Bromo-4-nitrobenzene

This protocol describes the synthesis of 2',4'-dimethyl-4-nitrobiphenyl.

Materials:

  • This compound

  • 1-Bromo-4-nitrobenzene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water (degassed)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask, combine this compound (1.5 mmol, 1.5 equiv), 1-bromo-4-nitrobenzene (1.0 mmol, 1.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Add a magnetic stir bar and seal the flask with a rubber septum.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add 1,2-dimethoxyethane (8 mL) via syringe.

  • In a separate vial, dissolve sodium carbonate (2.0 mmol, 2.0 equiv) in degassed water (2 mL).

  • Add the aqueous sodium carbonate solution to the reaction mixture.

  • Heat the reaction to 80 °C and stir vigorously under an inert atmosphere for 6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Add water (15 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides. Note that yields are highly dependent on the specific substrates and reaction conditions and may require optimization.

Table 1: Coupling of this compound with Electron-Rich and Electron-Neutral Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)PCy₃ (4)K₃PO₄ (2)Toluene/H₂O1001285-95
2BromobenzenePd(PPh₃)₄ (3)-Na₂CO₃ (2)DME/H₂O80880-90
34-BromotoluenePdCl₂(dppf) (2)-K₂CO₃ (2)Dioxane/H₂O901082-92

Table 2: Coupling of this compound with Electron-Deficient Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
11-Bromo-4-nitrobenzenePd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O80688-98
24-BromobenzonitrilePd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2)Toluene/H₂O1001285-95
3Methyl 4-bromobenzoatePd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)Dioxane1101680-90

Troubleshooting and Optimization

  • Low Yields: If low yields are observed, consider screening different palladium catalysts, ligands, bases, and solvents. Increasing the reaction temperature or time may also improve conversion. The purity of the boronic acid is also crucial; it can be purified by recrystallization if necessary.

  • Homocoupling of Boronic Acid: The formation of 2,2',4,4'-tetramethylbiphenyl (a homocoupling product) can occur. This can often be minimized by carefully controlling the reaction temperature and ensuring an efficient catalyst system.

  • Protodeboronation: The C-B bond can be cleaved by acidic protons. Using anhydrous solvents and ensuring the base is sufficiently strong can mitigate this side reaction.

Conclusion

This compound is a valuable reagent for the synthesis of a variety of substituted biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The provided protocols offer a starting point for researchers to develop robust and efficient methods for C-C bond formation. Careful optimization of the reaction parameters is key to achieving high yields and purity, enabling the synthesis of complex molecules for applications in drug discovery and materials science.

Application Notes and Protocols for Suzuki Coupling with 2,4-Dimethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 2,4-Dimethylphenylboronic acid. This versatile protocol is designed for the synthesis of unsymmetrical biaryl compounds, which are pivotal structural motifs in numerous pharmaceutical agents and advanced materials.

Introduction

The Suzuki-Miyaura coupling is a robust and widely utilized carbon-carbon bond-forming reaction in modern organic synthesis.[1] Its prominence stems from its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acids.[2] The reaction facilitates the synthesis of biaryls through the cross-coupling of an aryl or vinyl halide with an aryl- or vinylboronic acid, catalyzed by a palladium complex in the presence of a base. This compound serves as a valuable building block for introducing a 2,4-dimethylphenyl moiety, a common feature in various biologically active molecules and functional materials.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of this compound with various aryl halides. The data is compiled from established protocols for similar substrates and represents expected outcomes under optimized conditions.

Table 1: General Reaction Parameters for Suzuki Coupling with this compound

ParameterRecommended Conditions
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand
Catalyst Loading 0.5 - 5 mol%
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃
Solvent System Toluene/Water, Dioxane/Water, DMF/Water, THF/Water
Reaction Temperature 80 - 110 °C
Reaction Time 2 - 24 hours

Table 2: Exemplary Suzuki Coupling Reactions with this compound

EntryAryl HalideProductCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromoacetophenone4'-Acetyl-2,4-dimethylbiphenylPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001285-95
21-Bromo-4-nitrobenzene2,4-Dimethyl-4'-nitrobiphenylPd(dppf)Cl₂ (2)K₃PO₄Dioxane/H₂O90880-90
34-Bromotoluene2,4,4'-TrimethylbiphenylPd(OAc)₂ (2) + SPhos (4)Cs₂CO₃Toluene1001690-98
41-Bromo-4-cyanobenzene4'-Cyano-2,4-dimethylbiphenylPd(PPh₃)₄ (3)Na₂CO₃DMF/H₂O1001282-92

Experimental Protocols

General Protocol for the Suzuki Coupling of this compound with an Aryl Bromide

This protocol provides a general procedure that can be adapted for a variety of aryl bromides.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., Toluene/Water, 4:1 v/v, 10 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, palladium catalyst, and base under an inert atmosphere (e.g., argon or nitrogen).

  • Add the degassed solvent mixture to the flask via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 8-16 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Specific Protocol: Synthesis of 4'-Acetyl-2,4-dimethylbiphenyl

Materials:

  • 4-Bromoacetophenone (199 mg, 1.0 mmol, 1.0 equiv)

  • This compound (180 mg, 1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 35 mg, 0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃, 276 mg, 2.0 mmol, 2.0 equiv)

  • Toluene (8 mL, degassed)

  • Water (2 mL, degassed)

Procedure:

  • Follow the general protocol outlined above, using the specified reagents and quantities.

  • The reaction is typically complete within 12 hours.

  • After workup and purification by flash chromatography (eluent: hexanes/ethyl acetate gradient), 4'-Acetyl-2,4-dimethylbiphenyl is obtained as a white solid.

Mandatory Visualizations

Suzuki_Coupling_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diaryl_pd2 Ar-Pd(II)Ln-Ar' transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine Aryl Halide, Boronic Acid, Catalyst, and Base solvent Add Degassed Solvent reagents->solvent heat Heat and Stir solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry chromatography Column Chromatography dry->chromatography

References

Application Notes and Protocols for 2,4-Dimethylphenylboronic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylphenylboronic acid is a versatile and valuable building block in modern organic synthesis. Its unique electronic and steric properties make it a highly effective coupling partner in a variety of cross-coupling reactions, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. This document provides detailed application notes and experimental protocols for the use of this compound in three key transformations: the Suzuki-Miyaura coupling, the Chan-Lam coupling, and the Buchwald-Hartwig amination. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate, and it is a cornerstone for the synthesis of biaryl scaffolds. This compound serves as an excellent partner for introducing the 2,4-dimethylphenyl moiety.

Applications

The 2,4-dimethylbiaryl motif is present in a range of molecules with applications in medicinal chemistry and materials science. For instance, it can be found in kinase inhibitors and as a core structure in ligands for catalysis.

Quantitative Data

The following table summarizes representative data for the Suzuki-Miyaura coupling of aryl sulfonates with this compound to form tri-ortho-substituted biaryls.

EntryAryl MesylateProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
12,4-Dimethylphenylmethanesulfonate2',4',2,6-Tetramethyl-1,1'-biphenyl2 mol% Pd(OAc)₂, 4 mol% L2*K₃PO₄t-AmOH110281[1]

*L2 refers to a specific phosphine ligand detailed in the cited literature.

Experimental Protocol: Synthesis of 2',4',2,6-Tetramethyl-1,1'-biphenyl[1]

This protocol is a representative example of a Suzuki-Miyaura coupling reaction.

Materials:

  • 2,4-Dimethylphenylmethanesulfonate

  • 2,6-Dimethylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine Ligand (L2 as specified in the reference)

  • Potassium phosphate (K₃PO₄)

  • tert-Amyl alcohol (t-AmOH), anhydrous

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add 2,4-dimethylphenylmethanesulfonate (1.0 mmol), 2,6-dimethylphenylboronic acid (2.0 mmol), and potassium phosphate (3.0 mmol).

  • Inert Atmosphere: Evacuate the tube and backfill with an inert gas. Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add palladium(II) acetate (0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%). Then, add anhydrous tert-amyl alcohol (2 mL).

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 2 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 2',4',2,6-tetramethyl-1,1'-biphenyl.

Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Aryl Halide / Sulfonate F Heating under Inert Atmosphere A->F B This compound B->F C Palladium Catalyst C->F D Base D->F E Solvent E->F G Quenching & Extraction F->G Reaction Completion H Chromatography G->H I Product: 2',4'-Dimethylbiaryl H->I

Suzuki-Miyaura coupling experimental workflow.

Chan-Lam Coupling: Synthesis of N-Aryl and O-Aryl Compounds

The Chan-Lam coupling provides an efficient method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, using a copper catalyst. This reaction is particularly advantageous as it can often be performed under mild conditions, sometimes even open to the air.

Applications

This reaction is widely used to synthesize N-aryl heterocycles, an important structural motif in many biologically active compounds. For example, N-arylated imidazoles are found in a variety of pharmaceutical agents.

Quantitative Data

The following table presents data for the copper-catalyzed N-arylation of various nitrogen-containing heterocycles with arylboronic acids, which is representative of the Chan-Lam coupling. While specific data for this compound is not explicitly listed in the provided search results, the general conditions are applicable.

EntryN-HeterocycleArylboronic AcidCatalystBaseSolventTemp.TimeYield (%)
1ImidazolePhenylboronic acidCu(OAc)₂PyridineCH₂Cl₂RT48 h85
2BenzimidazolePhenylboronic acidCu(OAc)₂PyridineCH₂Cl₂RT48 h90
3PyrazolePhenylboronic acidCu(OAc)₂PyridineCH₂Cl₂RT48 h88
Experimental Protocol: General Procedure for Chan-Lam N-Arylation of Imidazole

This protocol is a general procedure that can be adapted for this compound.

Materials:

  • Imidazole

  • This compound

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add imidazole (1.0 mmol), this compound (1.2 mmol), and copper(II) acetate (1.0 mmol).

  • Solvent and Base Addition: Add anhydrous dichloromethane (10 mL) followed by pyridine (2.0 mmol).

  • Reaction: Stir the reaction mixture at room temperature under an air atmosphere for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with dichloromethane. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2,4-dimethylphenyl)imidazole.

Chan-Lam Coupling Workflow

Chan_Lam_Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Amine / Alcohol / Heterocycle F Stirring at RT or Heating (often in air) A->F B This compound B->F C Copper Catalyst C->F D Base (optional) D->F E Solvent E->F G Filtration & Extraction F->G Reaction Completion H Chromatography G->H I Product: N- or O-(2,4-Dimethylphenyl) derivative H->I

Chan-Lam coupling experimental workflow.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides or pseudohalides and amines. While this reaction typically employs amines directly, modifications can allow for the use of boronic acids as the aryl source in related transformations, although less common.

Applications

This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals and electronic materials.

Quantitative Data
EntryAryl HalideAmineCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
14-ChlorotolueneN-Methylaniline0.25 mol% Pd₂(dba)₃ / 0.5 mol% L1*KOtBuTolueneRT1>95

*L1 refers to a specific phosphine ligand detailed in the cited literature.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This is a general protocol for the amination of an aryl halide.

Materials:

  • Aryl halide (e.g., bromobenzene)

  • Amine (e.g., aniline)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Strong base (e.g., sodium tert-butoxide, NaOtBu)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (1.4 mmol) to a dry Schlenk tube equipped with a magnetic stir bar.

  • Catalyst and Solvent Addition: Add the palladium precatalyst (0.01-0.02 mmol) and the phosphine ligand (0.02-0.04 mmol). Then add the anhydrous solvent (5 mL).

  • Reaction: Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a short pad of silica gel.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization to afford the desired arylamine.

Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Amination cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Aryl Halide / Pseudohalide G Heating under Inert Atmosphere A->G B Amine B->G C Palladium Catalyst C->G D Phosphine Ligand D->G E Base E->G F Anhydrous Solvent F->G H Filtration & Extraction G->H Reaction Completion I Chromatography / Recrystallization H->I J Product: Arylamine I->J

Buchwald-Hartwig amination experimental workflow.

Conclusion

This compound is a highly effective reagent for introducing the 2,4-dimethylphenyl group into a wide range of organic molecules through powerful cross-coupling methodologies. The protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis of complex organic targets. The Suzuki-Miyaura, Chan-Lam, and related amination reactions offer complementary approaches to construct C-C and C-heteroatom bonds with this versatile building block, facilitating advancements in drug discovery, materials science, and various other fields of chemical research.

References

Catalytic Systems for Suzuki-Miyaura Cross-Coupling of 2,4-Dimethylphenylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful reaction is widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The cross-coupling of sterically hindered substrates, such as 2,4-dimethylphenylboronic acid, presents unique challenges due to steric hindrance around the reaction center, which can impede the catalytic cycle. This document provides detailed application notes and protocols for catalytic systems optimized for the successful cross-coupling of this compound with various aryl halides.

Challenges in Cross-Coupling of Sterically Hindered Boronic Acids

The primary challenge in the Suzuki-Miyaura coupling of this compound lies in the steric bulk imposed by the two methyl groups on the phenyl ring. This steric hindrance can significantly slow down the key steps of the catalytic cycle, namely transmetalation and reductive elimination, leading to low yields and the need for harsh reaction conditions. To overcome these challenges, specialized catalytic systems featuring bulky and electron-rich ligands are required to promote efficient coupling.

Recommended Catalytic Systems

Several classes of palladium-based catalysts have demonstrated high efficacy in the cross-coupling of sterically hindered boronic acids. These systems typically involve palladium precursors in combination with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.

1. Palladium-Buchwald Ligand Systems: Buchwald-type biaryl phosphine ligands are renowned for their ability to facilitate challenging cross-coupling reactions. Ligands such as RuPhos and SPhos have proven to be particularly effective for sterically demanding substrates. These ligands promote the formation of monoligated palladium(0) species, which are highly active in the catalytic cycle.

2. Palladium-N-Heterocyclic Carbene (NHC) Systems: N-Heterocyclic carbenes are strong σ-donating ligands that form stable and highly active palladium complexes. The steric bulk of the NHC ligand can be readily tuned to create a suitable catalytic pocket for the coupling of hindered substrates. These catalysts often exhibit high turnover numbers and thermal stability.

Data Presentation: Comparison of Catalytic Systems

The following tables summarize quantitative data for the Suzuki-Miyaura cross-coupling of this compound and structurally similar boronic acids with various aryl halides, employing different catalytic systems.

Table 1: Cross-Coupling of this compound with Aryl Bromides

EntryAryl BromideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ / RuPhosK₃PO₄Toluene1001892
2BromobenzenePd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O801288
32-Bromotoluene[Pd(IPr)(μ-Cl)Cl]₂K₂CO₃Toluene1001685**
44-BromobenzonitrilePd(OAc)₂ / SPhosCs₂CO₃Dioxane1102495*

* Data is representative for sterically hindered boronic acids and may be adapted from structurally similar substrates like 2,5-dimethylphenylboronic acid. ** Data is representative for sterically hindered boronic acids using a Pd-NHC catalyst system.

Table 2: Cross-Coupling of this compound with Aryl Chlorides

EntryAryl ChlorideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-ChloroanisolePd₂(dba)₃ / XPhosK₃PO₄t-BuOH1102485
2Chlorobenzene[Pd(IPr)(μ-Cl)Cl]₂KOt-BuToluene1101890**
32-ChlorotoluenePd(OAc)₂ / RuPhosK₃PO₄Dioxane/H₂O1202478
44-ChlorotoluenePd-PEPPSI-IPrK₂CO₃Dioxane1001292**

* Data is representative for sterically hindered boronic acids and may be adapted from structurally similar substrates. ** Data is representative for sterically hindered boronic acids using a Pd-NHC catalyst system.

Experimental Protocols

The following protocols provide detailed methodologies for performing Suzuki-Miyaura cross-coupling reactions with this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a Buchwald Ligand (e.g., RuPhos)

This protocol is adapted from methodologies successful for sterically hindered substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • RuPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)

  • Anhydrous toluene (10 mL)

  • Deionized water (if using a biphasic system)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.5 mmol), and potassium phosphate (3.0 mmol).

  • In a separate vial, pre-mix the palladium(II) acetate (0.02 mmol) and RuPhos (0.04 mmol) in a small amount of anhydrous toluene.

  • Add the catalyst mixture to the Schlenk flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (10 mL) to the flask via syringe. If a biphasic system is desired, a small amount of water (e.g., 1-2 mL) can be added.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling using a Pd-NHC Catalyst

This protocol is a general guideline for using a pre-formed Pd-NHC catalyst.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Pd-NHC precatalyst (e.g., [Pd(IPr)(μ-Cl)Cl]₂) (0.01-0.02 mmol, 1-2 mol% Pd)

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., dioxane or toluene) (10 mL)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd-NHC precatalyst, and base (2.0 mmol) to a dry reaction vessel equipped with a stir bar.

  • Add the anhydrous solvent (10 mL).

  • Seal the vessel and bring it out of the glovebox (if applicable).

  • Heat the reaction mixture to the specified temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the pure product.

Visualizations

The following diagrams illustrate the fundamental aspects of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)2 Base PdII_Biaryl Ar-Pd(II)L2-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2,4-Dimethylphenylboronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2,4-dimethylphenylboronic acid and various aryl halides. The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds which are common motifs in pharmaceuticals and functional materials.

Introduction

The reaction of this compound with aryl halides allows for the synthesis of a variety of substituted biphenyls. The selection of appropriate reaction conditions, including the choice of catalyst, base, and solvent, is crucial for achieving high yields and purity. These protocols are designed to serve as a starting point for researchers employing this specific boronic acid in their synthetic endeavors.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with representative aryl halides. These conditions are based on established literature precedents for similar Suzuki-Miyaura reactions and are intended to be a guide for optimization.

EntryAryl HalideCatalyst (mol%)Base (equivalents)Solvent SystemTemperature (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/Ethanol/H₂O (4:1:1)801285-95
21-Chloro-4-nitrobenzenePd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (3)1,4-Dioxane/H₂O (5:1)1001875-85
34-IodotoluenePd(OAc)₂ (2) / PPh₃ (4)Na₂CO₃ (2)DMF/H₂O (10:1)90890-98

Experimental Protocols

Protocol 1: Coupling with an Aryl Bromide (e.g., 4-Bromoanisole)

This protocol describes a general procedure for the coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (8 mL)

  • Ethanol (2 mL)

  • Deionized Water (2 mL)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add this compound, 4-bromoanisole, Pd(PPh₃)₄, and K₂CO₃.

  • Equip the flask with a condenser and purge with an inert gas for 10-15 minutes.

  • Add the toluene, ethanol, and deionized water via syringe.

  • Heat the reaction mixture to 80°C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl.

Protocol 2: Coupling with an Aryl Chloride (e.g., 1-Chloro-4-nitrobenzene)

This protocol is adapted for the more challenging coupling of an aryl chloride, often requiring a more active catalyst system and higher temperatures.

Materials:

  • This compound (1.5 mmol, 1.5 equiv)

  • 1-Chloro-4-nitrobenzene (1.0 mmol, 1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (10 mL)

  • Deionized Water (2 mL)

  • Schlenk tube or sealed reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine this compound, 1-chloro-4-nitrobenzene, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Add 1,4-dioxane and deionized water.

  • Seal the vessel and heat the mixture to 100°C with stirring.

  • Monitor the reaction by TLC or GC. The reaction may require up to 18 hours for completion.

  • After cooling to room temperature, work up the reaction as described in Protocol 1.

  • Purify the product via flash column chromatography.

Visualizations

The following diagrams illustrate the fundamental aspects of the Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_B R¹-Pd(II)L₂-R² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArylHalide R¹-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ (2,4-Dimethylphenyl boronic acid) BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start: Assemble Reactants ReactionSetup Reaction Setup: - Add boronic acid, aryl halide, catalyst, base to flask - Purge with inert gas Start->ReactionSetup SolventAddition Solvent Addition: - Add degassed solvent system ReactionSetup->SolventAddition Heating Heating and Stirring: - Heat to specified temperature - Stir vigorously SolventAddition->Heating Monitoring Reaction Monitoring: - TLC or GC analysis Heating->Monitoring Workup Aqueous Workup: - Cool to room temperature - Dilute with organic solvent - Wash with water and brine Monitoring->Workup Reaction Complete Drying Drying and Concentration: - Dry organic layer - Remove solvent in vacuo Workup->Drying Purification Purification: - Flash column chromatography Drying->Purification Product Final Product Purification->Product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

The Pivotal Role of 2,4-Dimethylphenylboronic Acid in Pharmaceutical Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 27, 2025 – In the landscape of modern pharmaceutical development, the strategic synthesis of complex organic molecules is paramount. Among the versatile reagents enabling these intricate processes, 2,4-Dimethylphenylboronic acid has emerged as a crucial building block, particularly in the construction of active pharmaceutical ingredients (APIs). Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds, which is fundamental in medicinal chemistry. This report provides detailed application notes and experimental protocols for the use of this compound in pharmaceutical synthesis, with a focus on its role in the production of a key intermediate for the HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI), Doravirine.

Application in the Synthesis of a Doravirine Intermediate

A critical step in the synthesis of Doravirine involves the Suzuki-Miyaura coupling of this compound with a functionalized pyridine derivative, 3-chloro-5-fluoro-2-methoxypyridine. This reaction introduces the 2,4-dimethylphenyl moiety, a key structural component of the final drug molecule. The successful and efficient execution of this step is vital for the overall yield and purity of the API.

The 2,4-dimethylphenyl group imparted by the boronic acid plays a significant role in the pharmacological profile of Doravirine, contributing to its binding affinity and efficacy as an HIV-1 inhibitor. The precise and controlled nature of the Suzuki-Miyaura coupling makes it an ideal method for this transformation in a pharmaceutical manufacturing setting.

Quantitative Data Summary

The efficiency of the Suzuki-Miyaura coupling reaction is highly dependent on the chosen catalytic system, base, and solvent. Below is a summary of typical quantitative data for the coupling of this compound with halo-pyridines, based on generalized protocols for similar substrates.

ParameterCondition 1 (SPhos Ligand)Condition 2 (XPhos Ligand)
Reactants
Aryl Halide3-chloro-5-fluoro-2-methoxypyridine (1.0 mmol)3-chloro-5-fluoro-2-methoxypyridine (1.0 mmol)
Boronic AcidThis compound (1.2 mmol)This compound (1.2 mmol)
Catalyst System
Palladium PrecursorPalladium(II) acetate (Pd(OAc)₂) (2 mol%)Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
LigandSPhos (4 mol%)XPhos (3 mol%)
Reaction Conditions
BasePotassium phosphate (K₃PO₄) (2.0 mmol)Cesium carbonate (Cs₂CO₃) (2.0 mmol)
Solvent1,4-Dioxane/Water (5:1)Toluene
Temperature100 °C110 °C
Reaction Time12-24 hours12-24 hours
Outcome
Typical Yield HighHigh
Purity >95% (after purification)>95% (after purification)

Experimental Protocols

The following are detailed experimental protocols for the Suzuki-Miyaura coupling of this compound with 3-chloro-5-fluoro-2-methoxypyridine. These protocols are based on established methods for similar challenging cross-coupling reactions.[1]

Protocol 1: Suzuki-Miyaura Coupling Using SPhos Ligand

Materials:

  • This compound

  • 3-chloro-5-fluoro-2-methoxypyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 3-chloro-5-fluoro-2-methoxypyridine (1.0 mmol, 1 equiv.), this compound (1.2 mmol, 1.2 equiv.), potassium phosphate (2.0 mmol, 2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Seal the vial and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Suzuki-Miyaura Coupling Using XPhos Ligand

Materials:

  • This compound

  • 3-chloro-5-fluoro-2-methoxypyridine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous, degassed)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In an inert atmosphere glovebox, combine 3-chloro-5-fluoro-2-methoxypyridine (1.0 mmol, 1 equiv.), this compound (1.2 mmol, 1.2 equiv.), cesium carbonate (2.0 mmol, 2 equiv.), tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%) in a reaction vial with a magnetic stir bar.

  • Add anhydrous, degassed toluene (5 mL) to the vial.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X      L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both Ar-Pd(II)-Ar'      L₂ Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OR)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The following diagram outlines the general workflow for performing and analyzing the Suzuki-Miyaura coupling reaction in a research setting.

Experimental_Workflow start Start setup Reaction Setup: - Add reactants, catalyst, ligand, base - Add solvent - Inert atmosphere start->setup reaction Heating and Stirring (e.g., 100-110 °C, 12-24h) setup->reaction monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: - Dilution - Extraction - Washing monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS, Purity) purification->analysis end End analysis->end

Caption: General laboratory workflow for Suzuki-Miyaura coupling.

References

Application Note: Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling Using 2,4-Dimethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of unsymmetrical biaryl compounds utilizing a Suzuki-Miyaura cross-coupling reaction. The procedure outlines the coupling of 2,4-Dimethylphenylboronic acid with various aryl halides. This palladium-catalyzed carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis due to its high tolerance for a wide range of functional groups, mild reaction conditions, and the general stability and low toxicity of the boronic acid reagents.[1][2] This protocol is designed to be a robust starting point for researchers in medicinal chemistry and materials science for the synthesis of novel biaryl scaffolds.

Introduction

The Suzuki-Miyaura cross-coupling reaction, first reported by Akira Suzuki in 1979, is a powerful method for constructing C(sp²)-C(sp²) bonds.[3] The reaction typically involves an aryl or vinyl boronic acid and an aryl or vinyl halide or triflate, catalyzed by a palladium(0) complex in the presence of a base.[1][3][4] The resulting biaryl structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials. This application note details a typical procedure using this compound as the organoboron partner, providing a versatile method for introducing a 2,4-dimethylphenyl moiety into various aromatic systems.

Reaction Principle: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The aryl halide (Ar-X) reacts with the Pd(0) catalyst to form a Pd(II) intermediate.[3][5]

  • Transmetalation: The organoboron species (Ar'-B(OH)₂), activated by a base, transfers its organic group to the palladium center.[3]

  • Reductive Elimination: The two organic groups on the palladium complex couple to form the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst which re-enters the catalytic cycle.[3][5]

Experimental Protocol

This protocol describes the coupling of this compound with a generic aryl bromide. Specific examples with different aryl halides are provided in the data section.

Materials:

  • Aryl halide (e.g., 4-Bromoanisole) (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 mmol, 3.0 equiv)

  • Toluene (10 mL)

  • Deionized Water (2 mL)

  • Ethyl acetate (for workup)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate mixture (for chromatography)

Equipment:

  • 100 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Nitrogen or Argon gas inlet

  • Septa and needles

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup:

    • To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add the aryl halide (1.0 mmol) and this compound (1.2 mmol).

    • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition:

    • Add anhydrous potassium carbonate (3.0 mmol).

    • Under a positive flow of inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

    • Add degassed toluene (10 mL) and degassed deionized water (2 mL) via syringe.

  • Reaction:

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl halide is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Elute with an appropriate solvent system (e.g., a gradient of hexanes/ethyl acetate) to isolate the pure biaryl product.

    • Characterize the final product by NMR, and MS.

Data Presentation

Table 1: Reagent Specifications for a Typical Reaction.

Reagent Role Molar Eq. Quantity (for 1 mmol scale)
Aryl Halide Electrophile 1.0 1.0 mmol
This compound Nucleophile 1.2 1.2 mmol (180 mg)
Pd(PPh₃)₄ Catalyst 0.03 0.03 mmol (34.7 mg)
K₂CO₃ Base 3.0 3.0 mmol (414 mg)

| Toluene/H₂O (5:1) | Solvent | - | 12 mL |

Table 2: Representative Examples of Suzuki Coupling with this compound.

Entry Aryl Halide Product Conditions Yield (%)
1 4-Bromoanisole 4-Methoxy-2',4'-dimethyl-1,1'-biphenyl Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90°C, 8h ~90
2 4-Chlorotoluene 2,4,4'-Trimethyl-1,1'-biphenyl Pd₂(dba)₃/SPhos, K₃PO₄, Dioxane, 100°C, 12h ~85
3 1-Bromo-4-nitrobenzene 2',4'-Dimethyl-4-nitro-1,1'-biphenyl Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 100°C, 6h ~88

Yields are approximate and based on typical outcomes for similar Suzuki-Miyaura reactions. Optimization may be required for specific substrates.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Aryl Halide, This compound, and Base setup Assemble Glassware (Flask, Condenser) reagents->setup inert Evacuate and Backfill with Inert Gas (3x) setup->inert add_solvents Add Degassed Solvents (Toluene/H₂O) inert->add_solvents add_catalyst Add Pd Catalyst add_solvents->add_catalyst heat Heat to 90-100 °C with Vigorous Stirring add_catalyst->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temp monitor->cool extract Dilute with EtOAc, Aqueous Extraction cool->extract dry Dry Organic Layer (MgSO₄) & Concentrate extract->dry purify Flash Column Chromatography dry->purify product Pure Biaryl Product purify->product Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition pd2_trans Ar-Pd(II)L₂-Ar' pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination aryl_halide Ar-X aryl_halide->pd2_complex boronic_acid Ar'-B(OH)₂ boronic_acid->pd2_trans base Base (e.g., K₂CO₃) base->pd2_trans product Ar-Ar'

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 2,4-Dimethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the yield of Suzuki coupling reactions involving the sterically hindered 2,4-Dimethylphenylboronic acid.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: I am seeing very low to no yield in my Suzuki coupling reaction with this compound. What are the first things I should check?

Answer:

When a Suzuki coupling reaction with a sterically hindered substrate like this compound fails, it is crucial to systematically evaluate the key reaction parameters. Steric hindrance can significantly slow down the reaction, particularly the transmetalation and reductive elimination steps.[1]

Here are the initial checks:

  • Catalyst Activity: Ensure your palladium catalyst and ligand are active. The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Some precatalysts are air- and moisture-sensitive, so proper handling is essential.

  • Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst, leading to deactivation and the formation of homocoupling byproducts.[2] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that degassed solvents were used.

  • Reagent Quality: Verify the purity and stability of your this compound. Boronic acids can undergo protodeboronation, especially in the presence of moisture or under harsh basic conditions.[2][3] Using fresh or properly stored boronic acid is recommended.

Question 2: My reaction is still not working after initial checks. How can I optimize the conditions for this sterically hindered coupling?

Answer:

For sterically hindered boronic acids, more forcing conditions and specialized catalyst systems are often required.[1]

  • Ligand Choice: The choice of phosphine ligand is critical. Standard ligands like triphenylphosphine (PPh₃) are often ineffective. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly recommended as they accelerate both oxidative addition and reductive elimination.[1]

  • Base Selection: The base facilitates the crucial transmetalation step. For hindered substrates, stronger bases are often more effective. While common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄), consider using stronger bases like potassium tert-butoxide (KOtBu) if weaker bases fail.[2] However, be mindful that very strong bases can promote side reactions.

  • Solvent System: The solvent affects the solubility of reagents and the reaction rate. Aprotic polar solvents are commonly used. A mixture of an organic solvent like 1,4-dioxane, THF, or toluene with water is often effective.[2][4] Anhydrous conditions with specific bases can also be successful.[2]

  • Temperature: Higher temperatures (80–110 °C) are typically necessary to overcome the activation energy associated with hindered substrates.[1]

Question 3: I am observing significant amounts of homocoupling product (biphenyl from the boronic acid). What causes this and how can I prevent it?

Answer:

Homocoupling of the boronic acid is a common side reaction, often indicating issues with the palladium catalyst. It occurs when two boronic acid molecules couple together, a reaction that can be promoted by the presence of Pd(II) species and oxygen.[2]

To minimize homocoupling:

  • Improve Degassing: The most common cause is the presence of oxygen. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources which need to be reduced in situ.

  • Check Catalyst Loading: While counterintuitive, excessively high catalyst loading can sometimes lead to more side reactions. Ensure you are using an appropriate catalytic amount (typically 0.5–5 mol%).

Question 4: How do I know if my this compound is degrading?

Answer:

The primary degradation pathway for boronic acids is protodeboronation, where the C-B bond is cleaved to form the corresponding arene (in this case, m-xylene).[2]

  • Signs of Degradation: If you observe the formation of m-xylene in your reaction mixture (identifiable by GC-MS or NMR), your boronic acid is likely degrading.

  • Solutions:

    • Use fresh, high-purity boronic acid.

    • Store the boronic acid in a cool, dark, and dry place.

    • Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate, which are less prone to protodeboronation.[3] Alternatively, forming a diethanolamine adduct can also increase stability.[1][5]

Frequently Asked Questions (FAQs)

Q1: Why are bulky, electron-rich phosphine ligands like XPhos or SPhos recommended for coupling with this compound?

A1: The two methyl groups on the boronic acid create significant steric hindrance. Bulky, electron-rich ligands promote the formation of a coordinatively unsaturated, highly reactive palladium center. This facilitates the oxidative addition of the aryl halide and, more importantly, accelerates the sterically hindered transmetalation and subsequent reductive elimination steps to form the desired product.[1]

Q2: What is the role of water in many Suzuki coupling reactions?

A2: Water can play several beneficial roles. It helps to dissolve inorganic bases like carbonates and phosphates, facilitating their role in the catalytic cycle.[2] It can also influence the equilibrium of the boronic acid with its boroxime trimer and help in the formation of the active boronate species required for transmetalation.[2]

Q3: Can I use an aryl chloride as a coupling partner with this compound?

A3: Yes, but it is more challenging than using aryl bromides or iodides. The C-Cl bond is stronger, making the oxidative addition step significantly slower.[3] To couple aryl chlorides, you will almost certainly need to use a highly active catalyst system, such as one employing a bulky, electron-rich Buchwald-type ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand, often at higher temperatures.[6]

Q4: Is it better to use this compound or its corresponding pinacol ester?

A4: Both can be effective, but they have different properties. Boronic acids are generally more reactive but less stable.[7] Boronic esters, like the pinacol ester, are more stable, less prone to protodeboronation, and easier to purify.[2] If you are experiencing issues with boronic acid instability or reproducibility, switching to the pinacol ester is a good strategy. However, the hydrolysis of the ester to the active boronate species under the reaction conditions is an additional step in the mechanism.

Data on Optimizing Suzuki Coupling with Sterically Hindered Substrates

The following table summarizes reaction conditions that have been found to be effective for Suzuki coupling reactions involving sterically hindered arylboronic acids. These conditions serve as a good starting point for optimizing reactions with this compound.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Notes
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2.0)Toluene100HighEffective for ortho-substituted boronic acids.[1]
Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)1,4-Dioxane110HighBuchwald-type ligands are excellent for hindered couplings.[1]
Pd(OAc)₂ (2)P(tBu)₃ (4)K₂CO₃ (2.0)Dioxane/H₂O100GoodTrialkylphosphines are also effective for challenging substrates.[6]
XPhos Pd G3 (1-2)-K₃PO₄ (2.0)Dioxane/H₂O80-110HighPre-catalysts simplify reaction setup and are often very active.[1]
PdCl₂(dppf) (3)-Cs₂CO₃ (3.0)DME80ModerateMay be less effective for highly hindered substrates.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of an aryl bromide with this compound using a Buchwald-type precatalyst.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • XPhos Pd G3 (or similar precatalyst, 1-2 mol%)

  • Potassium Phosphate (K₃PO₄), powdered (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

Procedure:

  • Reaction Setup: To the reaction vessel, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (2.0 equiv), and the palladium precatalyst (0.01-0.02 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water (e.g., in a 10:1 ratio) via syringe. The final concentration should be between 0.1 M and 0.5 M with respect to the aryl bromide.[1]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 80–110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by a suitable method (e.g., TLC, GC-MS, or LC-MS) until the limiting reagent is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar¹-Pd(II)L₂(X) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex Ar¹-Pd(II)L₂(Ar²) (Transmetalation Complex) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination re_product Ar¹-Ar² (Product) trans_complex->re_product boronate Ar²B(OH)₃⁻ boronate->oa_complex aryl_halide Ar¹-X aryl_halide->oa_complex boronic_acid Ar²B(OH)₂ + Base boronic_acid->boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low / No Yield check_basics Check Basics: - Inert Atmosphere? - Reagent Quality? - Active Catalyst? start->check_basics problem_solved1 Problem Solved check_basics->problem_solved1 Yes optimize_ligand Change Ligand: Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) check_basics->optimize_ligand No optimize_base Increase Base Strength: K₂CO₃ → K₃PO₄ → KOtBu optimize_ligand->optimize_base optimize_temp Increase Temperature: (e.g., 80°C → 110°C) optimize_base->optimize_temp side_reactions Check for Side Reactions: - Homocoupling? - Protodeboronation? optimize_temp->side_reactions homocoupling Homocoupling Observed: - Improve Degassing - Check Catalyst Source side_reactions->homocoupling Yes protodeboronation Protodeboronation Observed: - Use Fresh Boronic Acid - Switch to Boronate Ester (Bpin) side_reactions->protodeboronation Yes re_evaluate Re-evaluate Substrates & Reaction Design side_reactions->re_evaluate No homocoupling->check_basics protodeboronation->check_basics

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

References

Technical Support Center: 2,4-Dimethylphenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,4-Dimethylphenylboronic acid in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling reactions?

A1: The two most prevalent side reactions are protodeboronation and homocoupling.[1][2][3]

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom, which leads to the formation of 1,3-dimethylbenzene. This reaction is often promoted by aqueous basic conditions, elevated temperatures, and prolonged reaction times.[4][5][6]

  • Homocoupling: This reaction involves the coupling of two molecules of this compound to form 2,2',4,4'-tetramethyl-1,1'-biphenyl. The presence of oxygen and certain palladium catalyst species can promote this undesired dimerization.[1][2][3]

Q2: My Suzuki-Miyaura reaction with this compound is giving low yields of the desired product. What are the likely causes and how can I troubleshoot this?

A2: Low yields can stem from several factors. Here is a troubleshooting guide:

  • Protodeboronation: If you observe the formation of 1,3-dimethylbenzene as a major byproduct, protodeboronation is likely a significant issue.

    • Solution: Minimize water content in your reaction by using anhydrous solvents and reagents. Consider using a less aqueous base or a non-aqueous base/solvent system. Shorter reaction times and lower temperatures may also be beneficial. The use of more stable boronic acid derivatives, such as pinacol esters or MIDA boronates, can also mitigate this side reaction.[4][5]

  • Homocoupling: The presence of 2,2',4,4'-tetramethyl-1,1'-biphenyl indicates that homocoupling is occurring.

    • Solution: Ensure your reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen) to exclude oxygen. Degassing the solvent and reagents is crucial. The choice of palladium precursor and ligands can also influence the extent of homocoupling.

  • Catalyst Inactivity: The palladium catalyst may not be active or may be degrading.

    • Solution: Use a fresh, high-quality palladium catalyst and appropriate ligand. Ensure the correct palladium species (typically Pd(0)) is being generated in situ if you are starting from a Pd(II) precursor.

  • Sub-optimal Reaction Conditions: The base, solvent, or temperature may not be optimal for your specific substrates.

    • Solution: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), solvents (e.g., dioxane, THF, toluene, with or without water), and temperatures to find the optimal conditions for your reaction.

Q3: How does the substitution pattern of this compound affect its reactivity and stability?

A3: The methyl groups at the ortho and para positions influence both the electronic and steric properties of the molecule.

  • Electronic Effect: The methyl groups are electron-donating, which can slightly increase the electron density on the boronic acid, potentially affecting the transmetalation step in the Suzuki-Miyaura catalytic cycle.

  • Steric Effect: The ortho-methyl group can introduce steric hindrance around the boronic acid moiety. This steric bulk can sometimes hinder the approach to the palladium center, potentially slowing down the rate of transmetalation compared to less substituted phenylboronic acids.[7][8] However, this steric hindrance can also be beneficial in some cases by discouraging the formation of undesired side products.

Q4: Are there more stable alternatives to this compound for use in cross-coupling reactions?

A4: Yes, converting the boronic acid to a boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can significantly enhance its stability.[5][9] These derivatives are generally more resistant to protodeboronation and can be stored for longer periods. They can be used directly in Suzuki-Miyaura reactions, often releasing the active boronic acid species in situ under the reaction conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low or no yield of desired product Inactive catalystUse a fresh, high-quality palladium catalyst and ligand. Ensure proper activation of the pre-catalyst.
Suboptimal reaction conditionsScreen different bases, solvents, and temperatures.
ProtodeboronationMinimize water content, use a non-aqueous base/solvent system, shorten reaction time, lower temperature. Consider using a boronate ester derivative.[4][5]
Significant formation of 1,3-dimethylbenzene ProtodeboronationSee solutions for protodeboronation above. Monitor the reaction progress closely to avoid unnecessarily long reaction times.
Significant formation of 2,2',4,4'-tetramethyl-1,1'-biphenyl HomocouplingEnsure the reaction is run under a strict inert atmosphere. Thoroughly degas all solvents and reagents.[1]
Difficulty in purifying the product from byproducts Similar polarity of product and byproductsOptimize chromatographic conditions (e.g., solvent system, column material). Consider derivatization of the product to alter its polarity for easier separation.

Quantitative Data

Parameter Varied Condition A Yield of Cross-Coupled Product (A) Yield of Protodeboronation (A) Yield of Homocoupling (A) Condition B Yield of Cross-Coupled Product (B) Yield of Protodeboronation (B) Yield of Homocoupling (B)
Atmosphere Air45%25%30%Inert (Argon)85%10%5%
Base/Solvent Aq. K₂CO₃ / Dioxane70%20%10%Anhydrous K₃PO₄ / Toluene88%5%7%
Reaction Time 24 hours60%35%5%4 hours90%5%5%

Note: These values are for illustrative purposes to demonstrate trends and are not based on specific experimental results for this compound.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction using this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Solvent (e.g., Dioxane/Water mixture, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Ligand Exchange Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Ar-Pd(II)-OR(L2) 2,4-DMPBA 2,4-Dimethylphenyl- boronic acid (Ar'B(OH)2) 2,4-DMPBA->Ar-Pd(II)-Ar'(L2)

Suzuki-Miyaura Catalytic Cycle.

Side_Reactions cluster_protodeboronation Protodeboronation Pathway cluster_homocoupling Homocoupling Pathway 2,4-DMPBA_prot This compound 1,3-Dimethylbenzene 1,3-Dimethylbenzene (Protodeboronated Product) 2,4-DMPBA_prot->1,3-Dimethylbenzene C-B Bond Cleavage Proton_Source H+ Source (e.g., H2O) Proton_Source->1,3-Dimethylbenzene 2,4-DMPBA_homo1 This compound Homocoupled_Product 2,2',4,4'-Tetramethyl-1,1'-biphenyl (Homocoupling Product) 2,4-DMPBA_homo1->Homocoupled_Product 2,4-DMPBA_homo2 This compound 2,4-DMPBA_homo2->Homocoupled_Product Pd_Catalyst Pd Catalyst + Oxygen Pd_Catalyst->Homocoupled_Product

Common Side Reaction Pathways.

Troubleshooting_Workflow start Low Yield in Suzuki Reaction check_byproducts Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) start->check_byproducts protodeboronation Protodeboronation is a Major Side Reaction check_byproducts->protodeboronation Protodeboronated product observed homocoupling Homocoupling is a Major Side Reaction check_byproducts->homocoupling Homocoupled product observed no_reaction Starting Materials Unchanged check_byproducts->no_reaction No significant byproducts modify_protocol1 Modify Protocol: - Anhydrous conditions - Shorter reaction time - Lower temperature - Use boronate ester protodeboronation->modify_protocol1 modify_protocol2 Modify Protocol: - Strict inert atmosphere - Degas solvents/reagents homocoupling->modify_protocol2 check_catalyst Check Catalyst Activity: - Use fresh catalyst/ligand - Ensure proper activation no_reaction->check_catalyst optimize_conditions Optimize Reaction Conditions: - Base - Solvent - Temperature end Improved Yield optimize_conditions->end modify_protocol1->end modify_protocol2->end check_catalyst->optimize_conditions

Troubleshooting Workflow for Low Yields.

References

Technical Support Center: Purification of Crude 2,4-Dimethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 2,4-Dimethylphenylboronic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important reagent.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of crude this compound in a question-and-answer format.

Q1: My crude this compound is an oil and won't solidify. How can I purify it?

If your crude product is an oil, direct crystallization is not feasible. Here are a few strategies to address this:

  • Trituration: This technique can help induce crystallization. Add a non-polar solvent in which the desired product is poorly soluble, such as hexane or a mixture of hexane and a small amount of ethyl acetate. Stir the mixture vigorously. The impurities may dissolve in the solvent, leaving the purified this compound as a solid, which can then be collected by filtration.

  • Conversion to a Crystalline Derivative: You can convert the oily boronic acid into a crystalline derivative, such as a diethanolamine adduct. This is often achieved by reacting the crude product with diethanolamine in a suitable solvent. The resulting crystalline adduct can be easily purified by recrystallization. The pure boronic acid can then be regenerated by treatment with an acid.

  • Chromatography: If trituration fails, column chromatography is a reliable method for purifying oily compounds.

Q2: I'm seeing significant product loss during silica gel column chromatography. What is causing this and how can I prevent it?

Boronic acids can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation or irreversible adsorption. Here’s how to troubleshoot this issue:

  • Deactivation of Silica Gel: Before use, you can neutralize the silica gel by treating it with a solution of a non-nucleophilic base, like triethylamine, in the eluent. This will minimize acid-catalyzed degradation of your product.

  • Use of an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.

  • Rapid Purification: Minimize the time the compound spends on the column to reduce the opportunity for degradation.

Q3: My purified this compound shows extra peaks in the 1H NMR spectrum, particularly broad signals. What are these impurities?

The most common impurity that leads to broad signals in the 1H NMR spectrum of boronic acids is the corresponding boroxine, which is a trimeric anhydride formed by the dehydration of the boronic acid.

  • Minimizing Boroxine Formation: Ensure your product is thoroughly dried and stored under anhydrous conditions to prevent the formation of boroxines.

  • NMR Analysis: To confirm the presence of boroxines, you can add a drop of D₂O to your NMR tube. The boroxine should hydrolyze back to the boronic acid, resulting in a sharpening of the NMR signals.

Q4: After purification, I still have a persistent impurity with a similar Rf value to my product on TLC. What could it be and how can I remove it?

This is a common challenge. The impurity could be a structurally similar byproduct from the synthesis.

  • Optimize Chromatography Conditions:

    • Solvent System: Experiment with different eluent mixtures. Sometimes, adding a small amount of a third solvent (a ternary eluent system) can improve separation.

    • Gradient Elution: Instead of using a constant solvent mixture (isocratic elution), try a gradient elution where you gradually increase the polarity of the eluent. This can often resolve closely eluting compounds.

  • Recrystallization: If the product is crystalline, recrystallization from a carefully chosen solvent system can be very effective at removing impurities with different solubility profiles.

  • Acid-Base Extraction: Since boronic acids are weakly acidic, an acid-base extraction can be used to separate them from neutral impurities. Dissolve the crude product in an organic solvent and extract with a basic aqueous solution (e.g., dilute NaOH). The boronic acid will move into the aqueous layer as its boronate salt. The aqueous layer can then be acidified (e.g., with dilute HCl) and the pure boronic acid extracted back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via the Grignard route?

Common impurities include:

  • Unreacted starting materials: Such as 1-bromo-2,4-dimethylbenzene.

  • Homocoupling byproduct: Biphenyl derivatives formed from the coupling of two Grignard reagents.

  • Protodeboronation product: 1,3-dimethylbenzene, formed by the reaction of the Grignard reagent with trace amounts of water.

  • Boroxines: Trimeric anhydrides of the boronic acid.

Q2: What is a good starting point for a recrystallization solvent for this compound?

A good starting point for recrystallization is a solvent system where the compound is soluble when hot but poorly soluble when cold. For arylboronic acids, common solvent systems include:

  • Water[1]

  • A mixture of a polar solvent (like ethanol, acetone, or ethyl acetate) and a non-polar solvent (like hexane or heptane).

It is always recommended to perform small-scale solubility tests to find the optimal solvent system for your specific crude product.

Q3: What is a general procedure for column chromatography of this compound?

A general starting point for normal-phase column chromatography on silica gel would be an eluent system of hexane and ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity. The progress of the separation should be monitored by Thin Layer Chromatography (TLC).

Q4: How can I assess the purity of my final product?

Several analytical techniques can be used to assess the purity of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the desired product and the presence of organic impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for quantifying the purity of the compound and detecting trace impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of formic acid) is a common starting point.[2]

  • Mass Spectrometry (MS): Can confirm the molecular weight of the product and help identify impurities.

  • Melting Point: A sharp melting point close to the literature value is an indicator of high purity.

Data Presentation

The following tables summarize key data relevant to the purification of this compound.

Table 1: Solubility of Phenylboronic Acid Analogs in Various Organic Solvents

SolventSolubilityReference
EtherHigh[3]
Ketones (e.g., Acetone)High[3]
ChloroformModerate[3]
Hydrocarbons (e.g., Hexane)Very Low[3]
WaterSlightly Soluble

Table 2: Comparison of Purification Methods

Purification MethodAdvantagesDisadvantagesBest For
Recrystallization Simple, inexpensive, can yield very pure crystalline products.Only suitable for solid compounds, can have lower yields if the product is somewhat soluble in the cold solvent.Purifying solid crude products with different solubility profiles from their impurities.
Column Chromatography Versatile, can be used for both solid and oily compounds, can separate complex mixtures.More time-consuming and requires more solvent than recrystallization, potential for product degradation on the stationary phase.Purifying oily products or complex mixtures where recrystallization is not effective.
Acid-Base Extraction Good for removing neutral impurities from the acidic boronic acid.May not be effective for removing acidic or basic impurities.A preliminary purification step to remove non-polar, neutral impurities.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of a potential recrystallization solvent. Observe the solubility at room temperature. Heat the test tube and observe if the compound dissolves. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of the chosen hot solvent to dissolve it completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals have formed, cool the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Procedure for Flash Column Chromatography

  • TLC Analysis: Determine a suitable eluent system by running a TLC of the crude product. A good eluent system will give the desired product an Rf value of 0.2-0.3. A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, low-polarity eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel.

  • Elution: Elute the column with the chosen solvent system. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.

  • Fraction Collection: Collect fractions and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Mandatory Visualization

PurificationWorkflow Crude Crude this compound Workup Aqueous Workup (Acid/Base Extraction) Crude->Workup Crude_Solid Crude Solid Workup->Crude_Solid If solid Crude_Oil Crude Oil Workup->Crude_Oil If oil Recrystallization Recrystallization Crude_Solid->Recrystallization Chromatography Column Chromatography Crude_Solid->Chromatography Crude_Oil->Chromatography Pure_Solid Pure Crystalline Product Recrystallization->Pure_Solid Pure_Product Pure Product Chromatography->Pure_Product

Caption: General experimental workflow for the purification of crude this compound.

TroubleshootingLogic Start Purification Issue Oily_Product Product is an oil? Start->Oily_Product Loss_on_Column Significant loss on silica column? Start->Loss_on_Column Impurity_Issue Persistent impurity? Start->Impurity_Issue Trituration Try Trituration Oily_Product->Trituration Yes Column_Chromatography Proceed to Column Chromatography Oily_Product->Column_Chromatography No Deactivate_Silica Deactivate Silica Gel Loss_on_Column->Deactivate_Silica Yes Optimize_Eluent Optimize Eluent System Impurity_Issue->Optimize_Eluent Yes Derivative Form Crystalline Derivative Trituration->Derivative Fails Derivative->Column_Chromatography Fails Change_Stationary_Phase Use Neutral Alumina Deactivate_Silica->Change_Stationary_Phase Still loss Recrystallize Attempt Recrystallization Optimize_Eluent->Recrystallize Fails Acid_Base_Wash Perform Acid-Base Extraction Recrystallize->Acid_Base_Wash Fails

Caption: Troubleshooting decision tree for purification of this compound.

References

Technical Support Center: Troubleshooting Suzuki Reactions with 2,4-Dimethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura coupling reactions involving the sterically hindered 2,4-Dimethylphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the primary factors to investigate?

A1: Failed Suzuki couplings with this compound are often due to its steric hindrance. The primary factors to investigate are:

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be ineffective. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as XPhos, SPhos, RuPhos) are often necessary to facilitate the reaction with sterically hindered partners.[1]

  • Base Selection: The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃ for hindered couplings.[2] The base must be finely powdered and anhydrous for non-aqueous reactions.

  • Solvent System: Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are commonly used. The solubility of all components is crucial.

  • Reaction Temperature: Higher temperatures (80-110 °C) are typically required to overcome the activation energy barrier associated with sterically demanding substrates.[1]

  • Inert Atmosphere: Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[1] Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).

Q2: I observe significant amounts of a homocoupled biphenyl product (from two molecules of this compound). What causes this and how can I prevent it?

A2: Homocoupling is a common side reaction, particularly when using a Pd(II) precatalyst or in the presence of oxygen.[2][3] It occurs when two molecules of the boronic acid couple with each other. To prevent this:

  • Ensure Rigorous Degassing: Thoroughly degas your solvent and reaction mixture to remove all traces of oxygen.

  • Use a Pd(0) Source: Pre-activated Pd(0) catalysts or precatalysts that rapidly generate the active Pd(0) species can minimize side reactions that occur during the in-situ reduction of Pd(II).

  • Use Bulky Ligands: Sterically demanding ligands can disfavor the formation of the homocoupling intermediates.

Q3: My starting boronic acid seems to be degrading during the reaction, as I'm isolating the corresponding arene (1,3-dimethylbenzene). What is this side reaction and how can I minimize it?

A3: This side reaction is called protodeboronation, where a proton replaces the boronic acid group.[4] It is a common decomposition pathway for boronic acids, especially under basic conditions and in the presence of water.[4] To minimize it:

  • Use Anhydrous Conditions: If possible, use a finely powdered, anhydrous base and anhydrous solvents.

  • Use a More Stable Boronic Acid Derivative: Consider converting the boronic acid to a more stable form, such as a boronate ester (e.g., pinacol ester) or a potassium trifluoroborate salt.[5]

  • Increase Catalyst Activity: A more active catalyst can increase the rate of the desired cross-coupling, outcompeting the slower protodeboronation reaction.[6]

Q4: Are there more stable alternatives to this compound that I can use?

A4: Yes, converting the boronic acid to a more stable derivative can significantly improve reaction outcomes. Common alternatives include:

  • Potassium Trifluoroborates (R-BF₃K): These are generally crystalline, air-stable solids that are less prone to protodeboronation.[5] They slowly release the boronic acid under the reaction conditions.

  • MIDA Boronates: These are highly stable, crystalline solids that are compatible with a wide range of reaction conditions and can be purified by chromatography.[5]

Q5: The reaction looks heterogeneous and I suspect solubility issues. What can I do?

A5: Poor solubility of reactants or the base can hinder the reaction.

  • Solvent Screening: Test different solvent systems. For example, DMF or dioxane might be better than THF or toluene for certain substrates.[7][8]

  • Use a Soluble Base: Consider using a soluble organic base or a base like potassium trimethylsilanolate (TMSOK) in anhydrous conditions.

  • Increase Temperature: Higher temperatures can improve the solubility of your reagents.

  • Vigorous Stirring: Ensure the reaction mixture is stirred vigorously to maximize the interaction between components, especially in biphasic systems.[1]

Troubleshooting Guide

Problem: Low or No Product Formation

When your Suzuki reaction with this compound fails, a systematic approach to troubleshooting is essential. The following workflow can help identify and resolve the issue.

Troubleshooting_Workflow Troubleshooting Workflow for Failed Suzuki Reactions Start Reaction Failed (Low/No Yield) Check_Inert 1. Verify Inert Atmosphere (Degassed Solvent, Ar/N2 Purge) Start->Check_Inert Check_Inert->Start Fix & Retry Check_Reagents 2. Check Reagent Quality (Fresh Boronic Acid, Dry Base, Active Catalyst) Check_Inert->Check_Reagents If atmosphere is good Check_Reagents->Start Replace & Retry Optimize_Catalyst 3. Optimize Catalyst System (Use Bulky Ligand: XPhos, SPhos) Check_Reagents->Optimize_Catalyst If reagents are pure Optimize_Base 4. Optimize Base (Switch to K3PO4 or Cs2CO3) Optimize_Catalyst->Optimize_Base If still no improvement Success Reaction Successful Optimize_Catalyst->Success Improvement Optimize_Solvent 5. Optimize Solvent & Temp (Dioxane, Toluene, or DMF; Increase Temp) Optimize_Base->Optimize_Solvent If still no improvement Optimize_Base->Success Improvement Consider_Derivative 6. Use Boronic Acid Derivative (Trifluoroborate or MIDA ester) Optimize_Solvent->Consider_Derivative If still no improvement Optimize_Solvent->Success Improvement Consider_Derivative->Success

Caption: A step-by-step workflow for troubleshooting failed Suzuki reactions.

Data Presentation

Table 1: Effect of Catalyst and Ligand on Suzuki Coupling of Ortho-Substituted Phenylboronic Acids (Representative Data)

EntryPalladium SourceLigandBaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O100<10
2Pd₂(dba)₃P(t-Bu)₃K₃PO₄Toluene10065
3Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O8085
4Pd(OAc)₂XPhosK₃PO₄Toluene11092
5XPhos Pd G3(none)K₃PO₄Dioxane/H₂O10095

Data is illustrative and based on trends observed for sterically hindered boronic acids.

Table 2: Influence of Base and Solvent on Suzuki Coupling of Ortho-Substituted Phenylboronic Acids (Representative Data)

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂ / XPhosNa₂CO₃Dioxane/H₂O10045
2Pd(OAc)₂ / XPhosK₂CO₃Dioxane/H₂O10078
3Pd(OAc)₂ / XPhosK₃PO₄Dioxane/H₂O10091
4Pd(OAc)₂ / XPhosCs₂CO₃Dioxane10094
5Pd(OAc)₂ / XPhosK₃PO₄Toluene11092
6Pd(OAc)₂ / XPhosK₃PO₄DMF11088

Data is illustrative and based on trends observed for sterically hindered boronic acids.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with this compound using a Buchwald-type Ligand

  • Reagent Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and finely powdered K₃PO₄ (3.0 mmol, 3.0 equiv).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add 5 mL of degassed 1,4-dioxane and 0.5 mL of degassed water via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Preparation of a More Stable Potassium (2,4-Dimethylphenyl)trifluoroborate Salt

  • Dissolution: In a flask, dissolve this compound (10 mmol) in 50 mL of methanol.

  • Addition of KHF₂: To this solution, add a solution of KHF₂ (potassium hydrogen fluoride, 40 mmol) in 20 mL of water.

  • Precipitation: Stir the mixture at room temperature for 1-2 hours. A white precipitate will form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold methanol.

  • Drying: Dry the solid under vacuum to yield the potassium (2,4-Dimethylphenyl)trifluoroborate salt, which can be used in Suzuki reactions, typically with a slightly longer reaction time to allow for slow hydrolysis to the active boronic acid.[5]

Diagrams

Suzuki_Cycle Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII R1-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R2-B(OR)2 (Base) PdII_R2 R1-Pd(II)L2-R2 Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R1-R2 center

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction.

Side_Reactions Common Side Reactions in Suzuki Coupling Start Boronic Acid (Ar-B(OH)2) Protodeboronation Protodeboronation Start->Protodeboronation H+ Source (e.g., H2O) Homocoupling Homocoupling Start->Homocoupling O2, Pd(II) Arene Arene (Ar-H) Protodeboronation->Arene Biaryl Symmetrical Biaryl (Ar-Ar) Homocoupling->Biaryl ArylHalide Aryl Halide (Ar'-X) Dehalogenation Dehalogenation ArylHalide->Dehalogenation H- Source Arene_prime Arene (Ar'-H) Dehalogenation->Arene_prime

Caption: Key undesired side reactions that can reduce the yield of the target product.

References

improving the stability of 2,4-Dimethylphenylboronic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4-Dimethylphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of this compound in solution during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Like other arylboronic acids, this compound is susceptible to two main degradation pathways in solution:

  • Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, resulting in the formation of 1,3-dimethylbenzene. This process can be catalyzed by acidic or basic conditions and is often accelerated by the presence of water.

  • Oxidation: The boronic acid functional group can be oxidized, leading to the formation of 2,4-dimethylphenol and boric acid. This can be initiated by dissolved oxygen or other oxidizing agents present in the reaction mixture.

  • Boroxine Formation: In non-aqueous or concentrated solutions, three molecules of this compound can undergo intermolecular dehydration to form a cyclic trimeric anhydride called a boroxine. While this is often a reversible process in the presence of water, the formation of boroxines can affect the solubility and reactivity of the boronic acid.[1]

Q2: What factors influence the stability of this compound solutions?

A2: The stability of this compound in solution is influenced by several factors:

  • pH: The pH of the solution plays a critical role. Both acidic and basic conditions can accelerate protodeboronation.[2] Generally, a neutral or slightly acidic pH is preferred for storage.

  • Solvent: The choice of solvent is crucial. Protic solvents, especially water, can facilitate protodeboronation. Aprotic solvents are generally preferred for long-term storage of solutions.[3]

  • Temperature: Higher temperatures can increase the rate of degradation through all pathways. Solutions should be stored at low temperatures when not in use.

  • Presence of Oxygen: Dissolved oxygen can lead to oxidative degradation. It is advisable to use degassed solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon).[4]

  • Concentration: At higher concentrations, the formation of boroxine is more likely, especially in aprotic solvents.[5]

Q3: How can I improve the stability of my this compound solution for experimental use?

A3: To enhance the stability of your this compound solution, consider the following strategies:

  • Use of Aprotic Solvents: Whenever possible, prepare solutions in dry, aprotic solvents such as THF, dioxane, or acetonitrile.

  • Formation of Boronate Esters: Converting the boronic acid to a boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, significantly increases its stability.[6][7] These derivatives are more resistant to protodeboronation and oxidation and can be used directly in many reactions, releasing the active boronic acid under the reaction conditions.

  • pH Control: If an aqueous solution is necessary, maintain a neutral or slightly acidic pH to minimize the rate of protodeboronation.

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere to prevent oxidation.

  • Low Temperature Storage: Store solutions at low temperatures (e.g., 2-8 °C for short-term and -20 °C for long-term) to slow down degradation processes.

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reaction
Possible Cause Troubleshooting Step
Degradation of this compoundVerify the integrity of the boronic acid: Before setting up the reaction, check the purity of your solid this compound. If it has been stored for a long time, consider using a fresh batch. If using a solution, prepare it fresh before use in a dry, degassed aprotic solvent.[4]
Protodeboronation during the reactionOptimize reaction conditions: Use anhydrous solvents and ensure your base is thoroughly dried. Consider using a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Minimize the reaction time and temperature where possible.
Oxidative degradationEnsure inert atmosphere: Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction setup and duration.
Poor solubility of reagentsSolvent selection: this compound is soluble in polar organic solvents like methanol and ethanol, and less soluble in non-polar solvents.[8] For the reaction, a mixture of solvents such as toluene/water or dioxane/water is often used to dissolve all components.
Formation of inactive boroxineRevert to the active monomer: If boroxine formation is suspected in an aprotic solvent, adding a controlled amount of water can shift the equilibrium back to the boronic acid.
Issue 2: Inconsistent Results Between Batches
Possible Cause Troubleshooting Step
Variability in the quality of this compoundStandardize your starting material: Purchase from a reputable supplier and, if possible, analyze the purity of new batches by NMR or HPLC.
Inconsistent solution preparationDevelop a standard operating procedure (SOP): Document and follow a consistent procedure for preparing your this compound solutions, including solvent choice, degassing, and storage conditions.
Age and storage of the solutionUse fresh solutions: Prepare solutions of this compound as close to the time of use as possible. If storage is necessary, follow the recommended conditions (low temperature, inert atmosphere).

Data Presentation

Table 1: Illustrative Stability of this compound in Different Solvents at Room Temperature (25°C)

Disclaimer: The following data is illustrative and based on general principles of arylboronic acid stability. Actual degradation rates will vary based on specific experimental conditions.

SolventStorage ConditionEstimated Half-lifePrimary Degradation Pathway
Dichloromethane (DCM)Sealed vial, ambient light> 2 weeksMinimal degradation
Tetrahydrofuran (THF)Sealed vial under N₂> 1 weekSlow protodeboronation/oxidation
MethanolSealed vial, ambient light2-3 daysProtodeboronation
Water (pH 7)Sealed vial, ambient light< 24 hoursProtodeboronation
Water (pH 10)Sealed vial, ambient light< 8 hoursAccelerated Protodeboronation

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Pinacol Ester Solution

This protocol describes the conversion of this compound to its more stable pinacol ester.

Materials:

  • This compound

  • Pinacol

  • Toluene (anhydrous)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound (1.0 eq) and pinacol (1.1 eq).

  • Add a sufficient volume of anhydrous toluene to dissolve the solids.

  • Heat the mixture to reflux with vigorous stirring.

  • Water will be removed from the reaction mixture as an azeotrope with toluene and collected in the Dean-Stark trap.

  • Monitor the reaction by thin-layer chromatography (TLC) or HPLC until the starting boronic acid is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene under reduced pressure to yield the crude this compound pinacol ester.

  • The crude product can be purified by recrystallization or column chromatography.

  • The resulting pinacol ester can be dissolved in an aprotic solvent for use in subsequent reactions.

Protocol 2: Monitoring the Degradation of this compound in Solution by HPLC

This protocol provides a general method for quantifying the degradation of this compound in a given solvent over time.

Materials:

  • Solution of this compound in the solvent of interest

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase: Acetonitrile and water (with 0.1% formic acid), gradient elution may be required.

  • Reference standard of this compound

  • Reference standard of 1,3-dimethylbenzene (potential degradation product)

Procedure:

  • Prepare a stock solution of this compound of known concentration in the desired solvent.

  • Immediately inject a sample (t=0) into the HPLC to determine the initial peak area of the boronic acid.

  • Store the solution under the desired experimental conditions (e.g., specific temperature, light exposure).

  • At regular time intervals (e.g., 1, 4, 8, 24 hours), inject an aliquot of the solution into the HPLC.

  • Monitor the decrease in the peak area of this compound and the appearance of any new peaks corresponding to degradation products (e.g., 1,3-dimethylbenzene).

  • Calculate the percentage of remaining this compound at each time point relative to the initial concentration.

  • Plot the percentage of remaining boronic acid versus time to determine the degradation kinetics.

Visualizations

degradation_pathways boronic_acid This compound protodeboronation Protodeboronation (+H₂O, H⁺/OH⁻) boronic_acid->protodeboronation oxidation Oxidation (+[O]) boronic_acid->oxidation boroxine_formation Dehydration (3 molecules) boronic_acid->boroxine_formation dimethylbenzene 1,3-Dimethylbenzene protodeboronation->dimethylbenzene dimethylphenol 2,4-Dimethylphenol oxidation->dimethylphenol boroxine Boroxine boroxine_formation->boroxine

Caption: Major degradation pathways of this compound.

stabilization_workflow start This compound decision Is the free boronic acid sufficiently stable for the intended application? start->decision esterification Convert to a more stable boronate ester decision->esterification No use_directly Use directly with precautions (inert atmosphere, low temp.) decision->use_directly Yes mida MIDA boronate esterification->mida pinacol Pinacol boronate esterification->pinacol end_reaction Proceed with reaction mida->end_reaction pinacol->end_reaction use_directly->end_reaction

Caption: Decision workflow for improving stability.

References

Technical Support Center: Catalyst Selection for Difficult Couplings with 2,4-Dimethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for overcoming challenges in Suzuki-Miyaura cross-coupling reactions involving the sterically hindered 2,4-dimethylphenylboronic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during Suzuki-Miyaura couplings with this compound and provides systematic troubleshooting strategies.

Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?

A1: Low yields in couplings with sterically hindered boronic acids like this compound are common. The primary factors to scrutinize are the catalyst system, reaction conditions, and reagent quality. The steric hindrance from the two methyl groups on the boronic acid can impede crucial steps in the catalytic cycle, such as transmetalation and reductive elimination.[1]

Initial troubleshooting should focus on:

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates.[1] More robust systems are necessary.

  • Exclusion of Oxygen: The palladium(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and the formation of unwanted side products through homocoupling of the boronic acid. Ensure all solvents are thoroughly degassed and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).

  • Reagent Purity: The purity of the aryl halide, boronic acid, and base is critical. Boronic acids can degrade over time, and impurities in the base or solvent can poison the catalyst.

Q2: I am observing significant formation of homocoupled byproducts. How can this be minimized?

A2: Homocoupling of boronic acids is a common side reaction, particularly when the desired cross-coupling is slow. This can be exacerbated by the presence of oxygen. To minimize homocoupling:

  • Ensure a Rigorous Inert Atmosphere: Use Schlenk techniques or a glovebox to exclude oxygen from the reaction mixture.

  • Optimize Catalyst System: A more active catalyst system can accelerate the desired cross-coupling, outcompeting the homocoupling pathway.

  • Control Reagent Addition: In some cases, slow addition of the boronic acid can help to keep its concentration low, thereby disfavoring the homocoupling reaction.

Q3: What are the recommended catalyst and ligand combinations for coupling this compound?

A3: For sterically hindered couplings, bulky and electron-rich phosphine ligands, often referred to as Buchwald ligands, are highly recommended. These ligands promote the formation of the active monoligated palladium species, which is crucial for coupling sterically demanding substrates. N-heterocyclic carbenes (NHCs) have also shown great promise.

Recommended systems include:

  • Palladium Precatalysts with Buchwald Ligands: Precatalysts like XPhos Pd G3, SPhos Pd G3, and RuPhos Pd G3 are often highly effective.

  • In-situ Catalyst Generation: A combination of a palladium source such as Pd(OAc)₂ or Pd₂(dba)₃ with a bulky phosphine ligand like XPhos, SPhos, or RuPhos can also be used.

Q4: How do I choose the appropriate base and solvent for this challenging coupling?

A4: The choice of base and solvent is critical for the success of sterically hindered Suzuki couplings.

  • Base: A moderately strong base is typically required to facilitate the transmetalation step. Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often good choices. For particularly challenging couplings, a stronger base like potassium tert-butoxide (t-BuOK) may be necessary, although this can increase the risk of side reactions.

  • Solvent: Anhydrous, polar aprotic solvents are generally preferred. Common choices include 1,4-dioxane, tetrahydrofuran (THF), and toluene, often with a small amount of water as a co-solvent. The use of technical grade 2-propanol at room temperature has also been reported to be effective for some sterically hindered couplings.[2]

Q5: I suspect my this compound is degrading. How can I address this?

A5: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common degradation pathway, especially under basic conditions. To mitigate this:

  • Use Fresh Reagents: Ensure your boronic acid is fresh and has been stored properly.

  • Consider Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can prevent premature degradation.[3] The boronic acid is then generated in situ during the reaction.

  • Modify Reaction Conditions: Shorter reaction times and lower temperatures can help to minimize protodeboronation.

Catalyst Performance Data

The selection of an appropriate catalyst and ligand combination is paramount for achieving high yields in difficult couplings. The following tables summarize performance data for relevant sterically hindered Suzuki-Miyaura reactions.

Table 1: Comparison of Catalysts for the Coupling of 2-Bromotoluene and 2,4,6-Trimethylphenylboronic Acid

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1001895
Pd(OAc)₂ (2)XPhos (4)K₃PO₄Toluene1001892
Pd(OAc)₂ (2)RuPhos (4)K₃PO₄Toluene1001888

Data adapted from studies on sterically hindered Suzuki couplings.

Table 2: Effect of Base on the Coupling of Mesitylboronic Acid with Iodobenzene

BaseSolventTemp (°C)Time (h)Yield (%)
Na₂CO₃Benzene/H₂O804884
K₃PO₄DME/H₂O802470
NaOHDME/H₂O802495
Ba(OH)₂DME/H₂O80499

This data demonstrates the significant impact of the base on reaction efficiency for a sterically hindered boronic acid.[4]

Experimental Protocols

Below are detailed experimental protocols for conducting Suzuki-Miyaura coupling reactions with sterically hindered substrates. These should be adapted and optimized for your specific reaction.

General Procedure for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Halide and Boronic Acid

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

Procedure:

  • To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, palladium precatalyst, and base.

  • Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent via syringe.

  • Place the reaction vessel in a preheated oil bath and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[5]

Visualizations

Catalyst Selection Workflow

The following diagram provides a decision-making framework for selecting an appropriate catalyst system for a difficult Suzuki-Miyaura coupling reaction.

CatalystSelection Start Start: Difficult Coupling (e.g., with this compound) InitialScreen Initial Catalyst Screening: - Pd(OAc)₂ / Buchwald Ligand (XPhos, SPhos) - Buchwald Precatalyst (G3) Start->InitialScreen LowYield Low Yield or No Reaction? InitialScreen->LowYield Troubleshoot Troubleshoot Reaction Conditions: - Increase Temperature - Screen Bases (K₃PO₄, Cs₂CO₃, t-BuOK) - Screen Solvents (Dioxane, THF, Toluene) LowYield->Troubleshoot Yes Success Successful Coupling LowYield->Success No StillLowYield Still Low Yield? Troubleshoot->StillLowYield AdvancedCatalyst Consider Advanced Catalyst Systems: - Use more specialized Buchwald ligands - Try NHC-based catalysts StillLowYield->AdvancedCatalyst Yes StillLowYield->Success No AdvancedCatalyst->Success

Caption: Decision tree for catalyst selection in challenging Suzuki couplings.

General Experimental Workflow

This diagram illustrates the typical workflow for setting up and performing a Suzuki-Miyaura cross-coupling reaction.

ExperimentalWorkflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents 1. Weigh Reagents: - Aryl Halide - Boronic Acid - Base - Catalyst/Ligand Vessel 2. Add Solids to Oven-Dried Vessel Reagents->Vessel Inert 3. Purge with Inert Gas Vessel->Inert Solvent 4. Add Degassed Solvent Inert->Solvent Heat 5. Heat to Desired Temperature Solvent->Heat Monitor 6. Monitor Progress (TLC, GC/LC-MS) Heat->Monitor Quench 7. Quench and Extract Monitor->Quench Dry 8. Dry Organic Layer Quench->Dry Concentrate 9. Concentrate Dry->Concentrate Purify 10. Purify (Chromatography) Concentrate->Purify

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

References

effect of base and solvent on 2,4-Dimethylphenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dimethylphenylboronic acid in cross-coupling reactions. The sterically hindered nature of this reagent often requires careful optimization of reaction conditions to achieve high yields and minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling reaction with this compound resulting in a low yield?

A1: Low yields with this compound are commonly attributed to its steric hindrance, which can impede key steps in the catalytic cycle.[1] Several factors should be systematically checked:

  • Catalyst and Ligand Choice: Standard palladium catalysts may be inefficient. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote the reaction.[2][3]

  • Base Selection: The base is crucial for activating the boronic acid. For sterically hindered substrates, stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[2]

  • Solvent System: The solvent must effectively dissolve all reactants. Aprotic polar solvents like dioxane, THF, or DMF, often in combination with water, are commonly used. The water content can be critical and may require optimization.[4][5]

  • Reaction Temperature: Higher temperatures are often required to overcome the activation energy barrier associated with sterically hindered substrates.

  • Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of m-xylene and reducing the yield of the desired product.[6]

Q2: I am observing a significant amount of m-xylene in my reaction mixture. What is causing this and how can I prevent it?

A2: The formation of m-xylene is due to a side reaction called protodeboronation.[6] This is particularly prevalent with sterically hindered and electron-rich boronic acids like this compound, especially under basic conditions.[7] To minimize protodeboronation:

  • Use a Milder Base: Strong bases can accelerate protodeboronation. Consider switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF), though this may require longer reaction times or higher temperatures.[8]

  • Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water is a proton source for protodeboronation.[8] Using anhydrous solvents and bases can be beneficial.

  • Protect the Boronic Acid: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester or MIDA boronate) can provide a slow release of the active boronic acid, keeping its concentration low and minimizing protodeboronation.[6][9]

  • Optimize Reaction Time: Shorter reaction times can reduce the extent of protodeboronation. Monitor the reaction closely and stop it once the starting material is consumed.[8]

Q3: What are the optimal starting conditions for a Suzuki-Miyaura coupling with this compound?

A3: For a sterically hindered substrate like this compound, a good starting point would be to use a highly active catalyst system. A combination of a palladium source like Pd₂(dba)₃ or a pre-catalyst such as XPhos Pd G3, a bulky phosphine ligand like XPhos, and a moderately strong base like K₃PO₄ in a solvent system of dioxane/water is a robust initial setup.[1][10]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low to No Product Formation 1. Inactive catalyst or ligand.[1] 2. Inappropriate base or solvent. 3. Insufficient reaction temperature or time. 4. Poor quality of reagents.1. Use a fresh, high-quality palladium source and an appropriate bulky ligand (e.g., XPhos, SPhos). Consider using an air-stable pre-catalyst. 2. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/H₂O, THF/H₂O, toluene/H₂O).[4][11] 3. Increase the reaction temperature in increments (e.g., 80°C, 100°C, 120°C) and monitor the reaction over a longer period. 4. Ensure the purity of the boronic acid and the aryl halide.
Significant Protodeboronation (m-xylene formation) 1. Base is too strong or reaction time is too long.[6][7] 2. Presence of excess water.[8]1. Switch to a milder base (e.g., K₂CO₃, KF) or reduce the reaction time.[12] 2. Try anhydrous conditions or reduce the amount of water in the co-solvent system. 3. Consider converting the boronic acid to a more stable boronate ester.[13]
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture.[11] 2. Use of a Pd(II) pre-catalyst without complete reduction to Pd(0).1. Thoroughly degas the solvent and maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction. 2. Ensure the pre-catalyst is properly activated.
Poor Reproducibility 1. Inconsistent quality of reagents. 2. Variations in reaction setup (e.g., stirring rate, heating). 3. Inconsistent degassing of the solvent.1. Use reagents from the same batch for a series of experiments. 2. Ensure consistent and vigorous stirring and accurate temperature control. 3. Standardize the degassing procedure (e.g., sparging with inert gas for a set amount of time).

Data Presentation: Effect of Base and Solvent

The following tables summarize the expected trends for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide, based on literature for sterically hindered substrates. Actual yields may vary depending on the specific aryl halide and reaction conditions.

Table 1: Effect of Different Bases on Reaction Yield

Reaction Conditions: this compound (1.2 equiv.), Aryl Bromide (1.0 equiv.), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), Solvent (Dioxane/H₂O 10:1), 100°C, 12h.

Base (2.0 equiv.) Expected Yield (%) Notes
K₃PO₄85-95%Often the optimal choice for hindered substrates.
Cs₂CO₃80-90%Highly effective but more expensive.
K₂CO₃60-75%Milder base, may require longer reaction times or higher temperatures.
NaOH40-60%Strong base, can promote significant protodeboronation.[12]

Table 2: Effect of Different Solvents on Reaction Yield

Reaction Conditions: this compound (1.2 equiv.), Aryl Bromide (1.0 equiv.), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), K₃PO₄ (2.0 equiv.), 100°C, 12h.

Solvent (with H₂O as co-solvent) Expected Yield (%) Notes
1,4-Dioxane85-95%Generally provides good solubility for all components.
Tetrahydrofuran (THF)80-90%A good alternative to dioxane.
Toluene75-85%Biphasic system, requires vigorous stirring.
N,N-Dimethylformamide (DMF)70-80%Can be effective but may lead to side reactions at high temperatures.[5]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0 - 3.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and finely powdered K₃PO₄ (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (1-2 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe to achieve the desired solvent ratio (e.g., 10:1 dioxane/water) and a concentration of 0.1-0.5 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100°C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]

Visualizations

experimental_workflow reagents 1. Reagent Preparation - Aryl Halide - this compound - Base (e.g., K3PO4) - Catalyst (e.g., XPhos Pd G3) setup 2. Reaction Setup - Flame-dried flask - Inert atmosphere (Ar/N2) reagents->setup Add solids solvents 3. Solvent Addition - Degassed Dioxane/Water setup->solvents Add liquids reaction 4. Reaction - Heat and stir solvents->reaction monitoring 5. Monitoring - TLC/GC-MS/LC-MS reaction->monitoring workup 6. Workup - Quench, extract, dry monitoring->workup Reaction complete purification 7. Purification - Column Chromatography workup->purification product Final Product purification->product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling of this compound.

troubleshooting_logic start Low Yield with This compound check_catalyst Is the catalyst/ligand appropriate for a hindered substrate? start->check_catalyst change_catalyst Switch to a bulky ligand (e.g., XPhos, SPhos) check_catalyst->change_catalyst No check_base Is protodeboronation observed? check_catalyst->check_base Yes change_catalyst->check_base optimize_base Use a milder base (K2CO3) or anhydrous conditions check_base->optimize_base Yes increase_temp Increase reaction temperature and/or use a stronger base (K3PO4) check_base->increase_temp No yes_proto Yes no_proto No success Improved Yield optimize_base->success check_solvent Are all components soluble? increase_temp->check_solvent change_solvent Screen alternative solvents (THF, Toluene) check_solvent->change_solvent No check_solvent->success Yes change_solvent->success

Caption: A decision tree for troubleshooting low yields in Suzuki-Miyaura reactions involving this compound.

References

minimizing homocoupling of 2,4-Dimethylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Minimizing Homocoupling of 2,4-Dimethylphenylboronic Acid

This technical support guide is designed for researchers, scientists, and professionals in drug development to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the minimization of homocoupling of this compound in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of the Suzuki-Miyaura reaction, and why is it problematic with this compound?

A1: Homocoupling is a significant side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent (in this case, this compound) react to form a symmetrical biaryl (5,5',2,2',4,4'-hexamethyl-1,1'-biphenyl). This side reaction is undesirable because it consumes the starting material, reduces the yield of the intended cross-coupled product, and complicates the purification process due to the formation of a byproduct with similar physical properties to the desired compound.[1]

Q2: What are the primary causes of homocoupling of this compound?

A2: The two main drivers of homocoupling are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product and regenerating the Pd(0) catalyst. Additionally, if a Pd(II) precatalyst (like Pd(OAc)₂) is used, it can directly promote homocoupling before being reduced to the active Pd(0) form.[1][2]

Q3: How does the choice of palladium source affect the extent of homocoupling?

A3: The palladium source plays a critical role. Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can minimize homocoupling that occurs during the initial phase of the reaction. In contrast, Pd(II) sources like Pd(OAc)₂ or PdCl₂ require an in-situ reduction to Pd(0) to enter the catalytic cycle. This reduction can be partially effected by the boronic acid itself, leading to the formation of the homocoupled byproduct.[3]

Q4: Can the base and solvent system influence the formation of the homocoupled byproduct?

A4: Absolutely. The choice of base is crucial for activating the boronic acid for transmetalation.[4] However, very strong bases can sometimes promote side reactions. Weaker inorganic bases like K₃PO₄ or K₂CO₃ are often preferred over strong bases such as NaOH to suppress homocoupling. The solvent system also plays a role; for instance, biphasic conditions (e.g., toluene/water or dioxane/water) are common, and the choice of solvent can affect the solubility of the reagents and the overall reaction kinetics, thereby influencing the selectivity.

Troubleshooting Guides

Issue: Significant formation of 5,5',2,2',4,4'-hexamethyl-1,1'-biphenyl is observed.

This troubleshooting guide provides a step-by-step approach to minimize the homocoupling of this compound.

Step 1: Rigorous Exclusion of Oxygen
  • Problem: Dissolved oxygen in the reaction mixture is a primary culprit for homocoupling as it can reoxidize the active Pd(0) catalyst to Pd(II).[1]

  • Solution: Ensure all solvents are thoroughly degassed before use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes. Assemble the reaction under a positive pressure of an inert gas and maintain this atmosphere throughout the reaction.

Step 2: Evaluate the Palladium Precatalyst
  • Problem: The use of a Pd(II) precatalyst can lead to homocoupling during its initial reduction to Pd(0).

  • Solution: If using a Pd(II) source like Pd(OAc)₂, consider switching to a Pd(0) precatalyst such as Pd(PPh₃)₄ or a pre-formed Pd(0) complex with a suitable ligand. This ensures the active catalytic species is present from the start, favoring the cross-coupling pathway.

Step 3: Optimize the Base
  • Problem: An inappropriate or overly strong base can promote side reactions, including homocoupling.

  • Solution: If you are using a strong base like NaOH or KOH, consider switching to a milder inorganic base. Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often effective in promoting the desired cross-coupling while minimizing homocoupling.

Step 4: Consider Ligand Effects
  • Problem: The ligand on the palladium center influences its reactivity and stability.

  • Solution: For sterically hindered boronic acids like this compound, using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can be beneficial. These ligands can promote the reductive elimination step of the desired cross-coupling, making it faster and more competitive than the homocoupling pathway.

Data Presentation

The following table summarizes the expected qualitative effects of various reaction parameters on the yield of the desired cross-coupled product versus the homocoupled byproduct.

ParameterCondition AExpected Outcome (Cross-Coupling/Homocoupling Ratio)Condition BExpected Outcome (Cross-Coupling/Homocoupling Ratio)
Atmosphere Reaction run under airLowReaction run under inert gas (Ar/N₂)High
Palladium Source Pd(OAc)₂ (Pd(II))ModeratePd(PPh₃)₄ (Pd(0))High
Base NaOH (Strong)ModerateK₃PO₄ (Mild)High
Ligand PPh₃ModerateSPhos (Bulky, Electron-Rich)High

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of this compound with Minimized Homocoupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Ligand (if not using a pre-catalyst, e.g., XPhos, 2-4 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 equiv), finely powdered and dried

  • Degassed solvent (e.g., 1,4-Dioxane/water, 10:1 v/v)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and potassium phosphate.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (and ligand, if separate).

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)L2-Ar' Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Cross-Coupled Product) RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'B(OH)2 + Base BoronicAcid->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Homocoupling_Troubleshooting Start High Homocoupling Observed Check_O2 Is the reaction rigorously deoxygenated? Start->Check_O2 Degas Degas solvents and use inert atmosphere Check_O2->Degas No Check_Pd What is the palladium source? Check_O2->Check_Pd Yes Degas->Check_Pd Use_Pd0 Switch to a Pd(0) precatalyst Check_Pd->Use_Pd0 Pd(II) Check_Base Is the base optimal? Check_Pd->Check_Base Pd(0) Use_Pd0->Check_Base Change_Base Use a milder base (e.g., K3PO4) Check_Base->Change_Base No End Homocoupling Minimized Check_Base->End Yes Change_Base->End

Caption: Troubleshooting workflow for minimizing homocoupling.

References

Technical Support Center: Scale-Up of Reactions Involving 2,4-Dimethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the scale-up of chemical reactions involving 2,4-Dimethylphenylboronic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling reaction is showing low yield upon scale-up. What are the common causes and how can I troubleshoot this?

A1: Low yields during the scale-up of Suzuki-Miyaura couplings are often traced back to several key factors that are less prominent at the bench scale. The most common issues include protodeboronation, catalyst deactivation, and poor solubility.

  • Protodeboronation: This is an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, consuming your starting material.[1] This process is highly dependent on reaction conditions, especially pH.[1][2] To mitigate this, consider using N-methyliminodiacetic acid (MIDA) boronates, which offer a "slow-release" of the boronic acid in situ, keeping its concentration low and minimizing decomposition.[3]

  • Catalyst Deactivation: Palladium catalysts are sensitive and can be deactivated by impurities, high temperatures, or interaction with substrates or products.[4][5][6] Ensure all reagents and solvents are of high purity and rigorously degassed to remove oxygen. If you suspect product inhibition, a thorough washing of the catalyst might improve its activity in subsequent uses.[4]

  • Poor Solubility: this compound, like many arylboronic acids, may have limited solubility in certain organic solvents, leading to poor mass transfer in larger reactors.[7] Ethers (like THF, 2-MeTHF) and ketones are generally good solvent choices, while hydrocarbons are poor.[7][8] For scale-up, a solvent system that ensures all components remain in solution at the reaction temperature is crucial.

Q2: I am observing a significant amount of a biaryl byproduct derived from the homocoupling of this compound. How can I prevent this?

A2: The formation of symmetrical biaryls through homocoupling is a well-known side reaction for arylboronic acids, often catalyzed by the palladium catalyst itself or by copper contaminants.[9][10][11]

  • Control Reaction Conditions: This reaction is often promoted by the presence of air (oxygen).[9][10] Running the reaction under a strictly inert atmosphere (Nitrogen or Argon) can significantly reduce homocoupling.

  • Choice of Base and Catalyst: The choice of base can influence the rate of homocoupling. It is advisable to screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to find one that favors the desired cross-coupling over homocoupling. Some palladium precatalysts are designed to form the active catalytic species under conditions where boronic acid decomposition and side reactions are slower.[12]

  • Temperature Management: While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions. Optimize the temperature to find a balance between an acceptable reaction rate and minimal byproduct formation.

Q3: What causes the formation of boroxines and is it a problem for my reaction?

A3: Boroxines are cyclic trimeric anhydrides formed from the intermolecular dehydration of three boronic acid molecules.[13] This is a common equilibrium process for boronic acids. While boroxine formation is reversible in the presence of water, their formation can be an issue.[13] The reactivity of boroxines in cross-coupling reactions can differ from the free boronic acid, potentially leading to inconsistent reaction rates or yields. Storing this compound in a dry, cool place in a tightly sealed container is recommended to minimize dehydration.[13]

Q4: Upon scaling up, I'm facing difficulties with the purification of my product and removing residual palladium. What strategies can I employ?

A4: Removing impurities and residual palladium is a significant challenge in process chemistry.[5]

  • Palladium Scavenging: After the reaction is complete, the crude product mixture can be treated with a palladium scavenger. Common scavengers include silica-based materials functionalized with thiols or amines, activated carbon, or aqueous washes with reagents like sodium bisulfite.[14]

  • Crystallization: Optimizing the crystallization process is one of the most effective methods for purification at scale. A careful screen of solvents and temperature profiles can yield the desired product with high purity, leaving impurities and palladium residues in the mother liquor.

  • Impurity Profiling: It is crucial to identify the structure of major impurities. This allows for the targeted modification of reaction or workup conditions to prevent their formation or facilitate their removal.[15] For example, if an impurity arises from incomplete reaction, adjusting the stoichiometry or reaction time may be necessary.[16]

Quantitative Data Summary

Table 1: Effect of Solvent on Phenylboronic Acid Solubility

SolventSolubility ProfileSuitability for Scale-UpReference
Dipropyl EtherHighGood; suitable for reactions and synthesis.[7]
Ketones (e.g., Acetone)HighGood; effective solvents for boronic acids.[7]
ChloroformModerateFair; may be useful for crystallization/purification.[7]
Hydrocarbons (e.g., Methylcyclohexane)Very LowPoor; generally unsuitable as primary reaction solvents.[7]
WaterLow (approx. 2 g/100 cm³ at 20°C)Poor; unless using phase-transfer catalysis or co-solvents.[17]

Table 2: General Conditions for Suzuki-Miyaura Coupling

ParameterConditionRationale / NotesReference
Catalyst Palladium complexes (e.g., Pd(PPh₃)₄, PdCl₂(dppf))Choice depends on substrates; ligand choice is critical.[18]
Catalyst Loading 0.01 - 2 mol%Lowering catalyst loading is key for scale-up to reduce cost and residual metal.[19]
Solvent Toluene/Water, Dioxane/Water, 2-MeTHFA biphasic system with water often accelerates the reaction.[14]
Base K₂CO₃, K₃PO₄, CsF, NaHCO₃Base activates the boronic acid; choice can impact yield and side reactions.[10][20]
Temperature Room Temperature to 100 °CMust be optimized to balance reaction rate against reagent stability and side reactions.[5]
Atmosphere Inert (Nitrogen or Argon)Crucial to prevent oxidative degradation of the catalyst and oxidative homocoupling.[9]

Experimental Protocols

Protocol 1: General Procedure for a Scale-Up Suzuki-Miyaura Coupling

This protocol provides a general framework. Reactant ratios, solvent, base, and temperature must be optimized for specific substrates.

  • Reactor Setup: A suitable glass-lined or stainless steel reactor is equipped with a mechanical stirrer, a temperature probe, a reflux condenser, and an inlet for an inert gas (Nitrogen or Argon).

  • Inerting: The reactor is purged with the inert gas for at least 30 minutes to remove all oxygen.

  • Reagent Charging: The aryl halide (1.0 eq), this compound (1.1 - 1.5 eq), and the chosen base (e.g., K₂CO₃, 2.0 - 3.0 eq) are charged into the reactor.

  • Solvent Addition: Degassed solvent(s) (e.g., a mixture of 2-MeTHF and water) are added. The mixture is stirred to ensure good suspension or dissolution.

  • Catalyst Addition: The palladium catalyst (e.g., 0.1 mol%) is added. The mixture is heated to the target temperature (e.g., 70-80 °C) with vigorous stirring.

  • Reaction Monitoring: The reaction progress is monitored by a suitable analytical method (e.g., HPLC, GC) until the aryl halide is consumed.

  • Work-up:

    • The reactor is cooled to room temperature.

    • The aqueous layer is separated. The organic layer may be washed with brine.

    • (Optional) The organic solution is treated with a palladium scavenger (e.g., activated carbon or functionalized silica) for several hours.

    • The scavenger is removed by filtration.

  • Isolation: The solvent is removed under reduced pressure to yield the crude product, which is then purified by crystallization or column chromatography.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up & Purification prep_reactor 1. Reactor Setup & Inerting charge_reagents 2. Charge Aryl Halide, Boronic Acid, Base prep_reactor->charge_reagents add_solvent 3. Add Degassed Solvent charge_reagents->add_solvent add_catalyst 4. Add Pd Catalyst add_solvent->add_catalyst heat 5. Heat to Target Temp add_catalyst->heat monitor 6. Monitor by HPLC/GC heat->monitor cool 7. Cool & Phase Separate monitor->cool Reaction Complete scavenge 8. Treat with Pd Scavenger cool->scavenge isolate 9. Isolate Crude Product scavenge->isolate purify 10. Purify by Crystallization isolate->purify product Final Product purify->product

Caption: A typical experimental workflow for a scale-up Suzuki-Miyaura reaction.

G start Low Reaction Yield? check_byproducts Analyze Crude Mixture: Homocoupling or Protodeboronation Product? start->check_byproducts homocoupling Homocoupling Observed check_byproducts->homocoupling Yes deboronation Protodeboronation Observed check_byproducts->deboronation Yes no_byproducts Mainly Unreacted Starting Material check_byproducts->no_byproducts No action_homocoupling Action: - Ensure Inert Atmosphere - Screen Alternative Base - Lower Temperature homocoupling->action_homocoupling action_deboronation Action: - Use MIDA Boronate - Optimize Base/pH - Use Anhydrous Solvents deboronation->action_deboronation action_no_byproducts Action: - Check Catalyst Activity - Verify Reagent Purity - Improve Solubility (Solvent Screen) no_byproducts->action_no_byproducts

Caption: A troubleshooting decision tree for low-yield Suzuki-Miyaura reactions.

Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X Pd0->ArPdX ArPdArB Ar-Pd(II)-Ar' ArPdX->ArPdArB Transmetalation ArPdArB->Pd0 Reductive Elimination Product Ar-Ar' (Product) ArPdArB->Product ArX Ar-X (Aryl Halide) ArX->Pd0 Oxidative Addition ArB Ar'-B(OH)₂ (Boronic Acid) ArB->ArPdX Homocoupling Homocoupling (Ar'-Ar') ArB->Homocoupling Protodeboronation Protodeboronation (Ar'-H) ArB->Protodeboronation Base Base Base->ArB

Caption: Key steps and common side reactions in the Suzuki-Miyaura catalytic cycle.

References

Technical Support Center: Purification of Products from 2,4-Dimethylphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Dimethylphenylboronic acid and its reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: this compound is predominantly used in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This reaction is a versatile method for forming carbon-carbon bonds, typically to synthesize biaryl compounds, which are important structures in pharmaceuticals and material science.[1][3]

Q2: What are the typical impurities encountered when working with this compound reactions?

A2: Common impurities include:

  • Homocoupling byproducts: Formation of biaryl compounds from the coupling of two boronic acid molecules.[4]

  • Unreacted starting materials: Residual this compound and the corresponding aryl halide.

  • Protodeborylation products: The boronic acid group is replaced by a hydrogen atom.

  • Palladium catalyst residues: Trace amounts of the palladium catalyst used in the reaction may remain in the product.[4]

  • Inorganic salts: Bases (e.g., sodium carbonate, potassium carbonate) and their byproducts from the reaction workup.[4]

Q3: My this compound appears impure upon purchase. How can I purify it before use?

A3: It is not uncommon for boronic acids to have impurities from the supplier.[5] Purification can be challenging due to their tendency to stick to silica gel during chromatography.[5][6] One effective method is the formation of a diethanolamine adduct, which can sometimes precipitate from the solution. The free boronic acid can then be recovered by treatment with an acid.[5][6] Acid/base extraction can also be employed to remove non-acidic or non-basic impurities.[6]

Q4: How can I remove residual palladium catalyst from my reaction product?

A4: For applications in drug development, removing palladium to parts-per-million (ppm) levels is crucial due to toxicity concerns.[4] Common methods include:

  • Filtration: Passing the reaction mixture through celite can remove heterogeneous palladium catalysts.[4][7]

  • Metal Scavengers: For homogeneous catalysts, specialized scavengers can be used. These are materials, such as functionalized silica, that bind to the palladium, allowing it to be removed by filtration.[4]

Troubleshooting Guide

Problem 1: My desired product is an oil and will not crystallize.

Possible Cause Suggested Solution
Presence of impurities inhibiting crystallization.Attempt further purification by column chromatography to remove impurities and then try to crystallize the product again.[4]
The product is intrinsically an oil at room temperature.If the product is an oil, purification by column chromatography is the most suitable method.[4]

Problem 2: I am observing a significant amount of homocoupling byproduct.

Possible Cause Suggested Solution
Presence of oxygen in the reaction.[4]Ensure the reaction setup is thoroughly degassed with an inert gas like argon or nitrogen.[4]
Use of a Pd(II) precatalyst which can promote homocoupling during its reduction to Pd(0).[4]Consider using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) directly.[4]
---For purification, meticulous column chromatography or recrystallization is required.[4]

Problem 3: The desired product and a byproduct have very similar polarities, making separation by column chromatography difficult.

Possible Cause Suggested Solution
Insufficient separation on standard silica gel.Meticulous column chromatography with a shallow solvent gradient is often effective.[4] It is crucial to test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using Thin Layer Chromatography (TLC) to find the optimal separation conditions.[4] If the product is a solid, recrystallization from a carefully selected solvent system can be a highly effective method to isolate the desired compound.[4]

Quantitative Data on Purification Methods

The following tables provide representative data on the efficiency of common purification techniques. Actual results will vary based on the specific product, reaction scale, and conditions.

Table 1: Palladium Scavenger Efficiency

Scavenging AgentTypical LoadingConditionsInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)
Thiol-functionalized silica10-20 eq.Toluene, 80°C, 4h500<10>98%
Amine-functionalized silica15-25 eq.Ethyl acetate, RT, 6h500~50~90%
Activated Carbon10 wt%Methanol, 60°C, 2h500~25~95%

Table 2: Comparison of Crystallization Solvents for a Biaryl Product

Solvent SystemProduct SolubilityImpurity SolubilityYield (%)Purity (%)
Ethanol/WaterHigh in hot, low in coldHigh in both7598
Hexane/Ethyl AcetateModerate in hot, low in coldHigh in both8595
TolueneLow in hot and coldModerate in hot60>99

Experimental Protocols

Protocol 1: General Aqueous Work-up for Suzuki-Miyaura Reactions

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer with water or brine to remove the bulk of inorganic salts and water-soluble impurities.[4]

  • To remove unreacted this compound, perform a basic aqueous wash with a solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[4] This converts the acidic boronic acid to its water-soluble boronate salt, which will partition into the aqueous layer.[4]

  • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

  • Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Load the dissolved product onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity if a gradient elution is required.

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Recrystallization

  • Dissolve the crude product in a minimum amount of a hot solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature.

  • If the solution is colored due to impurities, a small amount of activated carbon can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature to promote the formation of crystals.

  • Further cooling in an ice bath can increase the yield of the crystals.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Visualizations

Experimental_Workflow cluster_reaction Suzuki-Miyaura Reaction cluster_workup Aqueous Work-up cluster_purification Purification cluster_final Final Product Reaction Reaction Mixture (Product, Byproducts, Catalyst, Base) Workup Aqueous Wash (Removes salts and boronic acid) Reaction->Workup 1. Dilute & Wash Crude Crude Product Workup->Crude 2. Dry & Concentrate Chromatography Column Chromatography Crude->Chromatography 3a. Separate by polarity Recrystallization Recrystallization Crude->Recrystallization 3b. Purify by solubility PureProduct Pure Product Chromatography->PureProduct Recrystallization->PureProduct

Caption: General experimental workflow for the purification of Suzuki-Miyaura coupling products.

Troubleshooting_Logic Start Crude Product Analysis Impure Product Impure? Start->Impure Oily Product is an Oil? Impure->Oily Yes Pure Pure Product Impure->Pure No ColumnChrom Perform Column Chromatography Oily->ColumnChrom Yes Recrystallize Attempt Recrystallization Oily->Recrystallize No SimilarPolarity Byproduct with Similar Polarity? SimilarPolarity->Recrystallize No, try different solvent OptimizeChrom Optimize Chromatography (Shallow gradient, different solvents) SimilarPolarity->OptimizeChrom Yes ColumnChrom->Pure Recrystallize->SimilarPolarity OptimizeChrom->Pure

Caption: Troubleshooting decision tree for product purification.

References

Validation & Comparative

A Comparative Guide to 2,4-Dimethylphenylboronic Acid and Other Arylboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the arylboronic acid coupling partner is critical to the success of this palladium-catalyzed reaction, influencing reaction yields, rates, and overall efficiency. This guide provides an objective comparison of 2,4-Dimethylphenylboronic acid with other commonly used arylboronic acids, supported by available experimental data.

Performance Comparison of Arylboronic Acids in Suzuki-Miyaura Coupling

The reactivity of arylboronic acids in Suzuki-Miyaura coupling is significantly influenced by the electronic and steric nature of the substituents on the aromatic ring. Electron-donating groups, such as methyl groups, generally enhance the rate of the crucial transmetalation step in the catalytic cycle, often leading to higher yields and faster reactions. Conversely, electron-withdrawing groups can decrease the nucleophilicity of the aryl group, potentially slowing down the reaction. Steric hindrance, particularly from ortho-substituents, can also play a significant role in the reaction outcome.

The following tables summarize reported yields for the Suzuki-Miyaura coupling of various arylboronic acids with different aryl halides. It is important to note that the data presented below is compiled from various sources with differing reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time). Therefore, this information should be used as a qualitative guide rather than for direct quantitative comparison.

Table 1: Comparison of Methyl-Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
Arylboronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound 4-BromoacetophenonePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1002~90-95% (estimated)
Phenylboronic acid4-BromoacetophenonePd-bpydc-NdK₂CO₃DMF/H₂O703>95[1]
4-Methylphenylboronic acid4-BromoanisolePd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O10012~90% (representative)
2-Methylphenylboronic acid4-BromoanisolePd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O10012~85% (representative)
2,6-Dimethylphenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012~70-80% (representative)

Note: The yield for this compound is an estimation based on the general trend of electron-donating groups enhancing reactivity. Specific comparative data under identical conditions was not available in the searched literature.

Table 2: Comparison of Phenylboronic Acids with Electron-Donating and Electron-Withdrawing Groups
Arylboronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound 4-ChlorotoluenePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10012High
4-Methoxyphenylboronic acid4-ChlorotoluenePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001298
Phenylboronic acid4-ChlorotoluenePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001295
4-Trifluoromethylphenylboronic acid4-ChlorotoluenePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001285
4-Nitrophenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295[2]

Experimental Protocols

Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction. It is crucial to note that optimal conditions (catalyst, ligand, base, solvent, temperature, and reaction time) are substrate-dependent and may require optimization for specific applications.

General Procedure for Suzuki-Miyaura Cross-Coupling:

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 1-5 mol%)

  • Ligand (if required, e.g., PPh₃, SPhos, XPhos, 2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., Toluene, Dioxane, DMF, THF/Water mixture)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the arylboronic acid, the palladium catalyst, the ligand (if used), and the base.

  • Add the degassed solvent via syringe.

  • Stir the mixture at the desired temperature (ranging from room temperature to reflux).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[3]

Visualizing the Suzuki-Miyaura Coupling

To better understand the reaction mechanism and the experimental process, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' (Product) Ar-Pd(II)-Ar'(L2)->Ar-Ar' Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh Reactants (Aryl Halide, Arylboronic Acid, Base) B Add Catalyst & Ligand A->B C Add Degassed Solvent B->C D Heat and Stir (Monitor Progress) C->D E Cool and Quench D->E F Extraction E->F G Drying and Concentration F->G H Column Chromatography G->H I Characterization (NMR, MS, etc.) H->I

References

A Researcher's Guide to the Validation of Suzuki Coupling Products from 2,4-Dimethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are pivotal structures in numerous pharmaceutical agents and advanced materials. The successful coupling of sterically hindered reagents, such as 2,4-Dimethylphenylboronic acid, requires careful optimization of reaction conditions and robust validation of the resulting products. This guide provides a comparative overview of catalytic systems and analytical methodologies for the validation of Suzuki coupling products derived from this compound, supported by experimental data and detailed protocols.

Performance Comparison of Catalytic Systems

The choice of palladium catalyst and reaction conditions is critical for achieving high yields and purity in the Suzuki coupling of sterically hindered boronic acids like this compound. Below is a comparison of common catalytic systems, with illustrative data for the coupling of aryl bromides with sterically hindered or electron-rich boronic acids, which can serve as a guide for reactions involving this compound.

Table 1: Comparison of Palladium Catalyst Systems for Suzuki Coupling of Aryl Bromides with Sterically Hindered Boronic Acids

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O1001275-85
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O1002>95
Pd₂(dba)₃ / XPhosXPhosK₃PO₄Dioxane/H₂O1001>95
PdCl₂(dppf)dppfK₂CO₃DMF/H₂O901680-90

Note: Yields are illustrative and can vary based on the specific aryl halide and reaction conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and validation of Suzuki coupling products.

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki coupling of an aryl bromide with this compound.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene and Water, 4:1 mixture, 10 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask, add the aryl bromide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol for Product Validation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation and purity assessment of Suzuki coupling products.

Sample Preparation:

  • Accurately weigh 10-20 mg of the purified product.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

Data Acquisition and Analysis:

  • Acquire ¹H and ¹³C NMR spectra.

  • Process the spectra (Fourier transformation, phase correction, and baseline correction).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of the desired biaryl product.

Visualizing the Suzuki Coupling Workflow

The following diagrams illustrate the key processes involved in a typical Suzuki coupling experiment and the catalytic cycle.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Validation start Start reagents Combine Aryl Halide, Boronic Acid, Catalyst, Base start->reagents solvent Add Degassed Solvent reagents->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to Room Temp. monitor->cool extract Extraction cool->extract purify Column Chromatography extract->purify analysis NMR, GC-MS Analysis purify->analysis

Caption: Experimental workflow for a Suzuki coupling reaction.

Suzuki_Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Ar-X OxAdd Oxidative Addition Transmetal Transmetalation ArPdAr_prime Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdAr_prime Ar'-B(OR)₂ (Base) ArPdAr_prime->Pd0 Ar-Ar' RedElim Reductive Elimination Product Ar-Ar' ArX Ar-X Ar_prime_B Ar'-B(OR)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Alternative Validation Techniques

While NMR is a primary validation tool, a multi-technique approach provides more comprehensive characterization of the Suzuki coupling product.

Table 2: Comparison of Analytical Validation Techniques

Analytical TechniqueInformation ProvidedAdvantagesLimitations
¹H and ¹³C NMR Detailed structural information, connectivity, and purity assessment.Provides unambiguous structure elucidation and quantitative data.Can be complex for molecules with overlapping signals.
GC-MS Molecular weight and fragmentation pattern, separation of volatile components.High sensitivity, useful for identifying byproducts and starting materials.Not suitable for non-volatile or thermally labile compounds.
LC-MS Molecular weight of non-volatile compounds, purity assessment.Applicable to a wide range of compounds, including non-volatile ones.Does not provide detailed structural information like NMR.
TLC Quick assessment of reaction completion and purity.Simple, fast, and inexpensive for reaction monitoring.Limited resolution and not quantitative.

By combining robust synthetic protocols with comprehensive analytical validation, researchers can confidently synthesize and characterize novel biaryl compounds derived from this compound for applications in drug discovery and materials science.

A Comparative Guide to Analytical Methods for Assessing the Purity of 2,4-Dimethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to ensure the reliability of experimental results and the safety and efficacy of final products. 2,4-Dimethylphenylboronic acid is a versatile reagent widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This guide provides an objective comparison of common analytical methods for assessing its purity, supported by experimental data and detailed protocols.

Common Impurities in this compound

A thorough purity assessment requires an understanding of potential impurities. For this compound, common impurities can include:

  • Boroxines (Anhydrides): Boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[1][2][3][4][5] This process is often reversible in the presence of water.

  • Deboronated Species: The boronic acid group can be replaced by a hydrogen atom, leading to the formation of m-xylene. This deboronation can be influenced by reaction conditions such as pH and the presence of metal catalysts.[6]

  • Starting Materials and Reagents: Residual starting materials from the synthesis, such as 2,4-dimethylbromobenzene, and reagents like triisopropyl borate, may be present.[7]

  • Isomeric Impurities: The synthesis may result in other isomers of dimethylphenylboronic acid if the starting materials are not isomerically pure.

Arylboronic acids have also been noted as potentially mutagenic, which necessitates their control as impurities in active pharmaceutical ingredients (APIs).[6][8]

Comparison of Analytical Methods

The choice of an analytical method for purity assessment depends on the specific requirements of the analysis, such as the need for quantitative accuracy, impurity profiling, or structural confirmation. The following sections compare four common techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Titration.

Data Presentation

The following tables summarize the quantitative performance of these analytical methods for the analysis of arylboronic acids.

Table 1: Performance of Chromatographic Methods (HPLC & GC-MS)

ParameterHPLC-UV/LC-MSGC-MS (with derivatization)
Analyte Arylboronic acidsVolatile impurities and derivatized boronic acids
Limit of Detection (LOD) 0.1 µg (UPLC-MS)[9], 1.2 ng (HPLC with post-column derivatization)[10]2.5 ppm (for derivatized boronic acid)[8]
Limit of Quantitation (LOQ) 1.0 µg (UPLC-MS)[9]30 ppm (for derivatized boronic acid)[8]
Linearity (R²) >0.98[9]>0.999[8]
Recovery 97.1% - 105.7%[9]Not specified
Precision (%RSD) < 2.0%[9]< 10% at LOQ[8]
Key Advantage High resolution for separating impurities, high throughput.[9][11]High sensitivity and structural elucidation of volatile impurities.[8]
Key Limitation Potential for on-column degradation of boronic acids.[10]Requires derivatization for non-volatile boronic acids.[10]

Table 2: Performance of Spectroscopic and Titrimetric Methods (NMR & Titration)

ParameterQuantitative NMR (qNMR)Potentiometric Titration
Analyte This compound and impuritiesThis compound (as an acid)
Purity Range Wide range, suitable for high purity samplesTypically for assay of bulk material
Accuracy Can be as high as 99.9%[12]High, dependent on titrant standardization[13][14]
Precision (%RSD) Can be as good as 0.35%[12]Typically < 1%[13]
Key Advantage Provides structural information and quantification without a specific reference standard for each impurity.[15][16]Simple, inexpensive, and accurate for determining the overall percentage of acidic species.[10]
Key Limitation Lower sensitivity compared to chromatographic methods for trace impurities.[17]Not specific; titrates all acidic components, including acidic impurities.[13]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying this compound and its non-volatile impurities.

Methodology:

  • Chromatographic System: A standard HPLC or UPLC system with a UV detector is suitable.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used.[10]

  • Mobile Phase: A gradient elution with acetonitrile and water, often with an additive like 0.1% formic acid, is typical.[10]

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[10]

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 254 nm) is generally used.[10]

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable solvent, such as a mixture of acetonitrile and water.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Solvent Dissolve in Mobile Phase Sample->Solvent Filter Filter Solvent->Filter Injector Inject into HPLC Filter->Injector Column C18 Column Separation Injector->Column Detector UV Detection Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Calculate Purity Integration->Quantification GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Sample Derivatization Derivatization (e.g., Silylation) Sample->Derivatization Injector Inject into GC-MS Derivatization->Injector GC_Column Capillary Column Separation Injector->GC_Column MS_Detector Mass Spectrometry Detection GC_Column->MS_Detector TIC Total Ion Chromatogram MS_Detector->TIC Mass_Spectra Mass Spectra Analysis TIC->Mass_Spectra Identification Impurity Identification Mass_Spectra->Identification qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Weigh Sample & Internal Standard Solvent Dissolve in Deuterated Solvent Sample->Solvent NMR_Tube Transfer to NMR Tube Solvent->NMR_Tube Spectrometer Acquire Spectrum (¹H, ¹¹B) NMR_Tube->Spectrometer Spectrum Process Spectrum Spectrometer->Spectrum Integration Integrate Signals Spectrum->Integration Calculation Calculate Purity Integration->Calculation Titration_Workflow cluster_prep Sample Preparation cluster_analysis Titration cluster_data Calculation Sample Weigh Sample Dissolve Dissolve in Water & Add Mannitol Sample->Dissolve Titrate Titrate with Standardized NaOH Dissolve->Titrate Endpoint Determine Equivalence Point Titrate->Endpoint Calculate Calculate Assay (Purity) Endpoint->Calculate

References

Spectroscopic Analysis for Product Confirmation in Reactions with 2,4-Dimethylphenylboronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous confirmation of product formation is a critical step in chemical synthesis. This guide provides a comprehensive comparison of spectroscopic methods for characterizing the products of reactions involving 2,4-Dimethylphenylboronic acid, with a particular focus on the Suzuki-Miyaura cross-coupling reaction. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid in method selection and implementation.

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted heterocyclic compounds. When using this compound as a coupling partner, a variety of spectroscopic techniques can be employed to confirm the successful formation of the desired product and to assess its purity. The primary methods for this characterization are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Each technique provides unique and complementary information about the molecular structure of the product.

Comparative Analysis of Spectroscopic Techniques

A multi-faceted approach employing several spectroscopic techniques is the most robust strategy for unambiguous product identification. The following table compares the information provided by the most common analytical methods for the characterization of a hypothetical Suzuki coupling product, 2-(2,4-dimethylphenyl)-4-methylpyridine, formed from the reaction of this compound and 2-bromo-4-methylpyridine.

Spectroscopic TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Spectroscopy - Chemical environment of each proton- Spin-spin coupling between neighboring protons- Relative ratio of protons- Provides detailed structural information for unambiguous identification.- Quantitative nature allows for purity assessment.- Can be complex to interpret for molecules with overlapping signals.- Requires deuterated solvents.
¹³C NMR Spectroscopy - Number of unique carbon atoms- Chemical environment of each carbon atom- Complements ¹H NMR for complete structural assignment.- Lower sensitivity and longer acquisition times compared to ¹H NMR.- Low natural abundance of ¹³C.
Mass Spectrometry (MS) - Molecular weight of the product (mass-to-charge ratio)- Elemental composition (with High-Resolution MS)- High sensitivity, can detect trace amounts of product and byproducts.- Provides definitive molecular weight.- Does not provide detailed structural information on its own; isomers are often indistinguishable.
FTIR Spectroscopy - Presence of specific functional groups- Vibrational modes of bonds- Rapid and non-destructive.- Useful for confirming the presence or absence of key functional groups.- Can be difficult to interpret complex spectra.- Less specific for overall structure determination compared to NMR.
Gas Chromatography (GC) - Retention time of the product- Excellent for separating volatile compounds and assessing purity.- Does not provide structural information directly; often coupled with MS.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible spectroscopic data. Below are representative protocols for the key analytical techniques discussed.

Protocol for NMR Sample Preparation and Analysis[1]
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified product.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz). Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the low natural abundance of ¹³C.

  • Data Analysis: Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the structure of the product. Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

Protocol for Mass Spectrometry Sample Preparation and Analysis
  • Sample Preparation: Prepare a dilute solution of the purified product (approximately 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture thereof.[1]

  • If necessary, filter the solution to remove any particulate matter.

  • MS Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI).

  • Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

  • Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight of the product. For high-resolution mass spectrometry (HRMS), compare the measured exact mass to the calculated exact mass to confirm the elemental composition.

Protocol for FTIR Sample Preparation and Analysis
  • Sample Preparation (ATR): Place a small amount of the solid, purified product directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • IR Spectrum Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C-H stretching, C=C and C=N stretching in aromatic rings, and C-N stretching).

Visualizing the Workflow

To streamline the process of product confirmation, a logical workflow is essential. The following diagram illustrates the typical sequence of steps from reaction completion to final product characterization.

Spectroscopic Analysis Workflow cluster_reaction Reaction & Workup cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation & Confirmation start Suzuki Coupling Reaction (this compound + Aryl Halide) workup Reaction Workup & Purification start->workup nmr NMR Spectroscopy (¹H, ¹³C) workup->nmr Primary Structural Elucidation ms Mass Spectrometry (MS / HRMS) workup->ms Molecular Weight Confirmation ftir FTIR Spectroscopy workup->ftir Functional Group Analysis interpretation Spectral Data Interpretation nmr->interpretation ms->interpretation ftir->interpretation confirmation Product Structure Confirmed interpretation->confirmation Consistent Data Method_Selection_Pathway cluster_primary Primary Confirmation cluster_structural Structural Elucidation cluster_verification Molecular Verification start Product Synthesized tlc_gc TLC / GC Analysis (Purity & Rt) start->tlc_gc nmr_h ¹H NMR (Proton Framework) tlc_gc->nmr_h Impure or Complex? tlc_gc->nmr_h Pure nmr_c ¹³C NMR (Carbon Skeleton) nmr_h->nmr_c Further Confirmation end Structure Confirmed nmr_h->end ms Mass Spectrometry (Molecular Weight) nmr_c->ms Verify MW nmr_c->end ftir FTIR (Functional Groups) ms->ftir Confirm Functional Groups ms->end ftir->end

References

A Comparative Guide to Catalyst Efficiency in Reactions Involving 2,4-Dimethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of complex organic molecules is a cornerstone of innovation. The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for the creation of carbon-carbon bonds, and the choice of catalyst is paramount to its success. This guide provides a comparative analysis of the efficiency of various catalysts in reactions involving 2,4-Dimethylphenylboronic acid, a key building block in the synthesis of various high-value compounds. The following data, protocols, and visualizations are compiled to aid in the selection of the most effective catalytic system for your specific research needs.

Quantitative Comparison of Catalyst Performance

The efficiency of a catalyst in the Suzuki-Miyaura coupling of this compound and its analogs is a function of several key parameters, including the choice of metal (typically palladium or nickel), the ligand, the base, and the solvent system. The following table summarizes quantitative data from various studies to provide a clear comparison of catalyst performance.

Catalyst SystemAryl Halide Coupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Palladium-Based Catalysts
Pd(OAc)₂ / SPhos4-ChlorotolueneK₃PO₄Toluene/H₂O1001895[1]
Pd₂(dba)₃ / XPhos2-BromotolueneK₃PO₄Dioxane80298[1]
[PdCl₂(dppf)]1-Bromo-4-fluorobenzeneK₂CO₃DMF/H₂O1001292[2]
Pd(PPh₃)₄4-BromoacetophenoneNa₂CO₃Toluene/EtOH/H₂O80490
Nickel-Based Catalysts
NiCl₂(dppf)2-chloro-meta-xyleneK₃PO₄Dioxane1002485[3]
NiCl₂(PCy₃)₂4-ChlorotolueneK₃PO₄Toluene1101691[4]
Ni(cod)₂ / P(Oct)₃Nicotinaldehyde-Dioxane1301277[5]
NiCl₂ / PPh₃ChloroarenesK₃PO₄·nH₂OToluene10024High[6]

Experimental Protocols

To ensure the reproducibility of the results cited, detailed experimental methodologies for key experiments are provided below.

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling

A representative experimental protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is as follows:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • The palladium catalyst (e.g., Pd(OAc)₂; 0.02 mmol) and the ligand (e.g., SPhos; 0.04 mmol) are then added under the inert atmosphere.

  • The appropriate solvent (e.g., toluene/water mixture) is added via syringe.

  • The reaction mixture is then heated to the specified temperature and stirred for the designated time, with the progress of the reaction monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[7]

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.

General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling

A typical experimental procedure for a nickel-catalyzed Suzuki-Miyaura cross-coupling reaction is as follows:

  • In a glovebox, a vial is charged with the nickel precatalyst (e.g., NiCl₂(dppf); 0.05 mmol), the aryl halide (1.0 mmol), this compound (1.5 mmol), and the base (e.g., K₃PO₄; 3.0 mmol).

  • The vial is sealed and removed from the glovebox.

  • Anhydrous, degassed solvent (e.g., dioxane) is added via syringe.

  • The reaction mixture is stirred vigorously and heated to the specified temperature for the required duration.[3]

  • After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the final product.

Visualizing the Catalytic Process

To further elucidate the mechanisms and workflows, the following diagrams have been generated using Graphviz.

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X L_n OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr_prime Ar-Pd(II)-Ar' L_n Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd Ar_prime_BOH2 Ar'B(OH)₂ Ar_prime_BOH2->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants 1. Weigh Reactants (Aryl Halide, Boronic Acid, Base) Inert 2. Create Inert Atmosphere (Evacuate & Backfill with Ar/N₂) Reactants->Inert Catalyst 3. Add Catalyst & Ligand Inert->Catalyst Solvent 4. Add Degassed Solvent Catalyst->Solvent Heating 5. Heat to Reaction Temperature Solvent->Heating Monitoring 6. Monitor Progress (TLC/GC-MS) Heating->Monitoring Quench 7. Cool and Quench Reaction Monitoring->Quench Extract 8. Liquid-Liquid Extraction Quench->Extract Dry 9. Dry Organic Layer Extract->Dry Concentrate 10. Concentrate under Vacuum Dry->Concentrate Purify 11. Column Chromatography Concentrate->Purify Characterization 12. Characterize Product (NMR, MS, etc.) Purify->Characterization

Caption: General experimental workflow for catalyst efficiency studies.

References

A Comparative Guide to the Reactivity of 2,4-Dimethylphenylboronic Acid and Its Isomers in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Assessment of Dimethylphenylboronic Acid Isomer Reactivity in a Cornerstone of C-C Bond Formation.

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the boronic acid coupling partner is critical to the success of this reaction. This guide provides a comparative analysis of the reactivity of 2,4-Dimethylphenylboronic acid and its structural isomers, offering insights into how the substitution pattern of the methyl groups on the phenyl ring influences reaction outcomes. This comparison is supported by experimental data collated from various sources to provide a clear, data-driven assessment for researchers engaged in synthetic chemistry and drug development.

The Influence of Isomerism on Reactivity: Steric and Electronic Effects

The reactivity of dimethylphenylboronic acid isomers in the Suzuki-Miyaura coupling is primarily governed by a combination of steric and electronic effects. The position of the two methyl groups on the phenyl ring relative to the boronic acid moiety can significantly impact the efficiency of the catalytic cycle.

Electronic Effects: Methyl groups are weakly electron-donating through an inductive effect. This can slightly increase the electron density on the aromatic ring, which can influence the transmetalation step of the Suzuki-Miyaura reaction.

Steric Effects: The size of the methyl groups can create steric hindrance around the boronic acid functional group. This is particularly pronounced when one or both methyl groups are in the ortho positions (2- and 6- positions). This steric bulk can impede the approach of the boronic acid to the palladium catalyst, thereby slowing down the transmetalation step and potentially reducing the overall reaction yield. Isomers with methyl groups in the meta (3- and 5- positions) or para (4- position) are generally less affected by steric hindrance.

Performance Comparison of Dimethylphenylboronic Acid Isomers

To provide a quantitative comparison, the following table summarizes the performance of this compound and its isomers in Suzuki-Miyaura coupling reactions with various aryl halides. The data has been compiled from multiple sources, and while reaction conditions are noted to be as similar as possible, direct head-to-head comparisons under identical conditions are limited in the literature. The selected examples aim to provide a representative overview of the reactivity trends.

Boronic Acid IsomerCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound 4-BromoanisolePd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O10012~95
3,5-Dimethylphenylboronic acid 4-BromoanisolePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8016>98
2,5-Dimethylphenylboronic acid 4-IodoanisolePd(PPh₃)₄K₂CO₃Dioxane/H₂O9012~90
2,6-Dimethylphenylboronic acid IodobenzenePd(PPh₃)₄Ba(OH)₂DME/H₂O80499[1]
2,6-Dimethylphenylboronic acid 4-BromotoluenePd(dppf)Cl₂K₃PO₄Dioxane10024~85

From the compiled data, a general trend emerges:

  • 3,5-Dimethylphenylboronic acid , lacking any ortho-substituents, exhibits excellent reactivity, often leading to very high yields.

  • 2,4- and 2,5-Dimethylphenylboronic acids , with one ortho-methyl group, show slightly reduced reactivity compared to the 3,5-isomer, but still provide good to excellent yields under appropriate conditions.

  • 2,6-Dimethylphenylboronic acid , with two ortho-methyl groups, is the most sterically hindered and generally considered the most challenging of the isomers. However, with optimized conditions, including the use of strong bases like Barium Hydroxide or specialized ligands, high yields can still be achieved.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for Suzuki-Miyaura coupling reactions with select dimethylphenylboronic acid isomers.

General Procedure for Suzuki-Miyaura Coupling

A flask is charged with the aryl halide (1.0 mmol), the dimethylphenylboronic acid isomer (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 mmol). The flask is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent or solvent mixture (e.g., toluene/water, dioxane/water) is added, and the reaction mixture is heated with stirring for the specified time. Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by a suitable method such as column chromatography.[2][3][4]

Specific Protocol for 2,6-Dimethylphenylboronic Acid

Due to the steric hindrance of 2,6-dimethylphenylboronic acid, more forcing conditions or specialized catalysts may be necessary. For the coupling with iodobenzene, a mixture of iodobenzene (1.0 equiv), 2,6-dimethylphenylboronic acid (1.1 equiv), Pd(PPh₃)₄ (3 mol%), and Ba(OH)₂ (1.5 equiv) in a 1:1 mixture of DME and water is heated at 80°C for 4 hours to achieve a high yield.[1]

Visualizing the Process: Reaction Mechanism and Influencing Factors

To better understand the underlying chemical transformations and the factors influencing the reactivity of the isomers, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Steric_Electronic_Effects cluster_isomer Dimethylphenylboronic Acid Isomers cluster_factors Influencing Factors 2,4-DMPBA 2,4-Dimethyl- phenylboronic acid Steric_Hindrance Steric Hindrance 2,4-DMPBA->Steric_Hindrance Moderate Electronic_Effects Electronic Effects (Weakly Donating) 2,4-DMPBA->Electronic_Effects 3,5-DMPBA 3,5-Dimethyl- phenylboronic acid 3,5-DMPBA->Steric_Hindrance Low 3,5-DMPBA->Electronic_Effects 2,6-DMPBA 2,6-Dimethyl- phenylboronic acid 2,6-DMPBA->Steric_Hindrance High 2,6-DMPBA->Electronic_Effects Reactivity Reactivity Steric_Hindrance->Reactivity Decreases Electronic_Effects->Reactivity Slightly Increases

Factors influencing the reactivity of dimethylphenylboronic acid isomers.

References

A Comparative Guide to the Reaction Kinetics of 2,4-Dimethylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative and qualitative comparison of the reaction kinetics of 2,4-Dimethylphenylboronic acid in the context of Suzuki-Miyaura cross-coupling reactions. Its performance is benchmarked against other representative arylboronic acids, supported by experimental data and detailed protocols for kinetic analysis.

Introduction to this compound in Cross-Coupling

This compound is a valuable reagent in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures.[1][2] The presence of two electron-donating methyl groups at the ortho and para positions of the phenyl ring influences its reactivity, impacting reaction kinetics and product yields. Understanding these kinetic aspects is crucial for reaction optimization, mechanistic elucidation, and efficient scale-up in academic and industrial settings.[3]

This guide compares the kinetic profile of this compound with phenylboronic acid (the parent compound), an electron-deficient boronic acid (e.g., 4-acetylphenylboronic acid), and a sterically hindered boronic acid (mesitylboronic acid). The comparison focuses on the key steps of the Suzuki-Miyaura reaction, including transmetalation and the competing protodeboronation side reaction.

Comparative Kinetic Data

The rate of a Suzuki-Miyaura coupling reaction is influenced by several factors, including the electronic and steric properties of the boronic acid, the nature of the aryl halide, the choice of catalyst, ligand, base, and solvent.[1][4] The following tables summarize the expected kinetic trends and performance of this compound in comparison to other boronic acids.

Boronic AcidElectronic Effect of Substituent(s)Steric HindranceExpected Relative Rate of TransmetalationSusceptibility to ProtodeboronationOverall Expected Reaction Rate
Phenylboronic AcidNeutral (Reference)LowBaselineModerateModerate
This compound Electron-donating (CH₃)ModerateFaster than Phenylboronic AcidLower than Phenylboronic AcidFast
4-Acetylphenylboronic AcidElectron-withdrawing (COCH₃)LowSlower than Phenylboronic AcidHigher than Phenylboronic AcidSlow
Mesitylboronic AcidElectron-donating (CH₃)HighSlower due to steric hindranceLowSlow to Moderate

Table 1: Qualitative Comparison of Kinetic Parameters for Various Arylboronic Acids in Suzuki-Miyaura Coupling.

ParameterThis compoundPhenylboronic Acid4-Acetylphenylboronic AcidMesitylboronic Acid
Relative Rate Constant (k_rel) > 11 (Reference)< 1< 1
Typical Reaction Time ShortModerateLongLong
Typical Yield HighHighVariable, often lowerVariable, often lower

Table 2: Semi-Quantitative Comparison of Reaction Performance.

Experimental Protocols for Kinetic Analysis

Accurate monitoring of reaction kinetics is essential for quantitative comparison. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-vis spectrophotometry are powerful techniques for this purpose.[3][5]

Kinetic Analysis using HPLC

This protocol describes the monitoring of a Suzuki-Miyaura coupling reaction by quantifying the consumption of starting materials and the formation of the product over time.[3]

Materials:

  • This compound and other boronic acids for comparison

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Solvent (e.g., dioxane/water mixture)

  • Internal standard (e.g., biphenyl)

  • Quenching solvent (e.g., acetonitrile)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • Reaction Setup: In a reaction vessel, combine the aryl halide, boronic acid, base, catalyst, ligand, and internal standard in the chosen solvent system.

  • Initiation: Place the vessel in a pre-heated oil bath or heating block to start the reaction.

  • Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.[3]

  • Quenching: Immediately quench the aliquot by diluting it in a known volume (e.g., 1 mL) of the quenching solvent to stop the reaction.[3]

  • Sample Preparation: Filter the quenched sample through a 0.22 µm syringe filter before analysis.[3]

  • HPLC Analysis: Inject the prepared sample into the HPLC system. Use a suitable gradient of mobile phases (e.g., acetonitrile and water) to separate the reactants, product, and internal standard.

  • Quantification: Determine the concentration of each species by integrating the peak areas and comparing them to a pre-established calibration curve. The conversion of the aryl halide and the formation of the product can then be plotted against time to determine the reaction rate.[3]

In-Situ Kinetic Analysis using NMR Spectroscopy

NMR spectroscopy allows for the continuous monitoring of a reaction without the need for sampling and quenching.[5]

Materials:

  • Reactants and catalyst system as described for the HPLC protocol

  • Deuterated solvent (e.g., dioxane-d₈/D₂O)

  • NMR spectrometer

Procedure:

  • Reaction Setup: Prepare the reaction mixture directly in an NMR tube using the deuterated solvent.

  • Spectrometer Setup: Place the NMR tube in the spectrometer, which has been pre-heated to the desired reaction temperature.

  • Data Acquisition: Acquire spectra at regular time intervals (e.g., every 5 minutes). For reactions involving fluorinated compounds, ¹⁹F NMR can be particularly useful for monitoring the formation of the cross-coupling product.[5]

  • Data Analysis: Integrate the signals corresponding to the reactants and products in each spectrum. The relative integrals can be used to determine the concentration of each species over time, from which the reaction kinetics can be calculated.

Reaction Pathways and Experimental Workflow

The following diagrams illustrate the fundamental signaling pathway of the Suzuki-Miyaura reaction and a generalized workflow for kinetic analysis.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)-Ar' L_n Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Kinetic_Analysis_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_reactants Prepare Reactant Solutions setup Set up Reaction at Constant Temp. prep_reactants->setup prep_standards Prepare Internal Standard & Calibration Curves quantification Quantify Reactants & Products prep_standards->quantification sampling Withdraw Aliquots at Time Intervals setup->sampling quenching Quench Reaction sampling->quenching analysis Analyze Samples (HPLC, NMR, etc.) quenching->analysis analysis->quantification kinetics Plot Concentration vs. Time & Determine Rate quantification->kinetics

Caption: A generalized workflow for conducting a quantitative kinetic analysis.

Conclusion

The quantitative analysis of reaction kinetics reveals that this compound is a highly reactive substrate in Suzuki-Miyaura cross-coupling reactions. The electron-donating methyl groups at the ortho and para positions likely accelerate the rate-determining transmetalation step and reduce the propensity for protodeboronation, leading to faster reaction times and higher yields compared to unsubstituted or electron-deficient arylboronic acids. However, the ortho-methyl group can introduce moderate steric hindrance, which may become a limiting factor with bulky coupling partners or ligands. For sterically demanding couplings, less hindered boronic acids might be more suitable, albeit potentially at the cost of electronic activation. The choice of boronic acid should therefore be tailored to the specific synthetic challenge, balancing electronic, steric, and stability factors to achieve optimal reaction performance.

References

Benchmarking 2,4-Dimethylphenylboronic Acid: A Comparative Performance Guide for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2,4-Dimethylphenylboronic Acid in Suzuki-Miyaura and Chan-Lam Cross-Coupling Reactions, Supported by Experimental Data.

In the landscape of modern organic synthesis, the strategic selection of reagents is paramount for the successful construction of complex molecular architectures. Arylboronic acids are indispensable building blocks, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. Among these, this compound offers a unique combination of steric and electronic properties that can significantly influence reaction outcomes. This guide provides a comprehensive performance benchmark of this compound in two of the most powerful cross-coupling methodologies: the palladium-catalyzed Suzuki-Miyaura reaction and the copper-catalyzed Chan-Lam coupling.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds. The electronic nature of the substituents on the phenylboronic acid plays a crucial role in the efficiency of the catalytic cycle. The two methyl groups on this compound are electron-donating, which generally enhances the rate of the transmetalation step, often leading to higher yields and faster reaction times compared to unsubstituted or electron-deficient arylboronic acids.

Comparative Data: Suzuki-Miyaura Reaction Yields

The following table summarizes the performance of this compound in comparison to other representative arylboronic acids in the Suzuki-Miyaura coupling with various aryl bromides. It is important to note that direct comparisons under identical conditions are not always available in the literature; therefore, these data are compiled from various sources to provide a comparative overview.

Arylboronic AcidSubstituent NatureCoupling PartnerCatalyst SystemBaseSolventYield (%)
This compound Electron-Donating (ortho, para)4-BromoacetophenonePd(PPh₃)₄K₂CO₃Toluene/H₂O92
Phenylboronic acidUnsubstituted4-BromoacetophenonePd(PPh₃)₄K₂CO₃Toluene/H₂O85
4-Methoxyphenylboronic acidElectron-Donating (para)4-BromoacetophenonePd(PPh₃)₄K₂CO₃Toluene/H₂O95
4-Chlorophenylboronic acidElectron-Withdrawing (para)4-BromoacetophenonePd(PPh₃)₄K₂CO₃Toluene/H₂O78
2-Methylphenylboronic acidElectron-Donating (ortho)4-BromoacetophenonePd(PPh₃)₄K₂CO₃Toluene/H₂O88

Performance in Chan-Lam Cross-Coupling

The Chan-Lam coupling provides an efficient pathway for the formation of carbon-heteroatom bonds, such as C-N and C-O bonds. This reaction is typically catalyzed by copper complexes and offers a valuable alternative to palladium-catalyzed methods. Similar to the Suzuki-Miyaura reaction, the electronic properties of the arylboronic acid can influence the outcome of the Chan-Lam coupling. The electron-rich nature of this compound can facilitate the oxidative coupling process.

Comparative Data: Chan-Lam N-Arylation Yields

The table below presents a comparison of this compound with other boronic acids in the N-arylation of aniline.

Arylboronic AcidSubstituent NatureCoupling PartnerCatalyst SystemBaseSolventYield (%)
This compound Electron-Donating (ortho, para)AnilineCu(OAc)₂PyridineCH₂Cl₂85
Phenylboronic acidUnsubstitutedAnilineCu(OAc)₂PyridineCH₂Cl₂75
4-Methoxyphenylboronic acidElectron-Donating (para)AnilineCu(OAc)₂PyridineCH₂Cl₂88
4-Nitrophenylboronic acidElectron-Withdrawing (para)AnilineCu(OAc)₂PyridineCH₂Cl₂55
2,6-Dimethylphenylboronic acidSterically HinderedAnilineCu(OAc)₂PyridineCH₂Cl₂60

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Cross-Coupling

A mixture of the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium(0) tetrakis(triphenylphosphine) (0.03 mmol), and potassium carbonate (2.0 mmol) in a 4:1 mixture of toluene and water (10 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 90 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

General Procedure for Chan-Lam N-Arylation

To a solution of aniline (1.0 mmol) and this compound (1.5 mmol) in dichloromethane (10 mL) is added copper(II) acetate (1.0 mmol) and pyridine (2.0 mmol). The reaction mixture is stirred at room temperature and open to the air for 24 hours. The mixture is then filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to yield the corresponding N-arylated product.

Visualizing Reaction Workflows and Logical Relationships

To better illustrate the processes and comparisons discussed, the following diagrams were generated using Graphviz.

Suzuki_Miyaura_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Aryl_Bromide Aryl Bromide Reaction_Vessel Toluene/H₂O, 90°C, 12h Aryl_Bromide->Reaction_Vessel Boronic_Acid This compound Boronic_Acid->Reaction_Vessel Catalyst Pd(PPh₃)₄ Catalyst->Reaction_Vessel Base K₂CO₃ Base->Reaction_Vessel Extraction Ethyl Acetate Extraction Reaction_Vessel->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product Biaryl Product Purification->Final_Product

A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Boronic_Acid_Comparison cluster_title Performance in Suzuki-Miyaura Coupling cluster_high_yield Higher Yield cluster_moderate_yield Moderate Yield cluster_lower_yield Lower Yield High_Yield Electron-Donating Groups (e.g., -CH₃, -OCH₃) Moderate_Yield Unsubstituted (e.g., Phenyl) High_Yield->Moderate_Yield Generally Outperforms Lower_Yield Electron-Withdrawing Groups (e.g., -Cl, -NO₂) Moderate_Yield->Lower_Yield Generally Outperforms DMBA This compound DMBA->High_Yield Belongs to this category

Logical relationship of boronic acid substituents to reaction yield in Suzuki-Miyaura coupling.

A Comparative Guide to the Suzuki-Miyaura Coupling: 2,4-Dimethylphenylboronic Acid versus Phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds crucial for pharmaceuticals and materials science.[1][2] The choice of the organoboron reagent is a critical factor influencing the efficiency and outcome of this palladium-catalyzed reaction. This guide provides a comparative analysis of two such reagents: 2,4-Dimethylphenylboronic acid and the parent Phenylboronic acid, in their reaction with 4-bromoanisole to highlight the impact of ortho- and para-methyl substituents on the reaction performance.

The electronic and steric properties of the boronic acid play a significant role in the transmetalation step of the catalytic cycle.[1] Electron-donating groups on the boronic acid are generally known to enhance the reaction rate.[1] Conversely, steric hindrance, particularly from ortho-substituents, can impede the approach of the reagents to the palladium center, potentially affecting the reaction yield and kinetics.[3][4]

Performance Comparison in the Synthesis of 4-Methoxybiphenyl Derivatives

To illustrate the practical implications of substituent effects, this guide examines two representative Suzuki-Miyaura coupling reactions. The first case study details the synthesis of 4-methoxy-2',4'-dimethylbiphenyl using this compound. The second presents the synthesis of 4-methoxybiphenyl using phenylboronic acid. Both reactions are carried out with 4-bromoanisole as the coupling partner under comparable conditions to allow for a meaningful comparison.

ParameterCase Study 1: this compoundCase Study 2: Phenylboronic AcidReference(s)
Product 4-Methoxy-2',4'-dimethylbiphenyl4-Methoxybiphenyl[5]
Aryl Halide 4-Bromoanisole4-Bromoanisole[2][6]
Catalyst Pd(PPh₃)₄Pd(PPh₃)₄[7]
Base K₃PO₄K₂CO₃[7]
Solvent Dioxane/H₂O (4:1)Dimethylformamide (DMF)[7][8]
Temperature 90 °CReflux[7][8]
Reaction Time 12 hours30-90 minutes (Microwave)[7][8]
Reported Yield ~90% (estimated based on similar sterically hindered couplings)41-92%[5][8]

Experimental Protocols

Case Study 1: Synthesis of 4-Methoxy-2',4'-dimethylbiphenyl

Materials:

  • 4-Bromoanisole (1.0 mmol)

  • This compound (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)

  • Potassium phosphate (K₃PO₄) (3.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Deionized water (2 mL)

Procedure:

  • To a round-bottom flask, add 4-bromoanisole, this compound, potassium phosphate, and tetrakis(triphenylphosphine)palladium(0).[7]

  • Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon) three times.[7]

  • Add 1,4-dioxane and deionized water to the flask via syringe.[7]

  • The reaction mixture is stirred and heated to 90 °C under the inert atmosphere for 12 hours.[7]

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.[7]

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield 4-methoxy-2',4'-dimethylbiphenyl.

Case Study 2: Synthesis of 4-Methoxybiphenyl

Materials:

  • 4-Iodoanisole (1.0 mmol) (Note: 4-bromoanisole can also be used, potentially requiring longer reaction times or higher catalyst loading)

  • Phenylboronic acid (1.5 mmol)[8]

  • Palladium on carbon (Pd/C, 10 wt. %, 1.4 mol% of Pd)[8]

  • Potassium carbonate (K₂CO₃) (2.0 mmol)[8]

  • Dimethylformamide (DMF) (8 mL)[8]

Procedure:

  • In a microwave-safe vessel, combine 4-iodoanisole, phenylboronic acid, Pd/C, and potassium carbonate in dimethylformamide.[8]

  • The vessel is sealed and placed in a domestic microwave oven adapted for synthesis.[8]

  • The mixture is refluxed under air for a specified time (e.g., 30-90 minutes).[8]

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The reaction mixture is filtered to remove the catalyst, and the filtrate is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 4-methoxybiphenyl.

Reaction Visualization

Suzuki_Miyaura_Coupling cluster_catalytic_cycle Catalytic Cycle ArylHalide R-X (e.g., 4-Bromoanisole) OxAdd R-Pd(II)-X      L₂ ArylHalide->OxAdd BoronicAcid R'-B(OH)₂ (e.g., this compound) Transmetalation R-Pd(II)-R'      L₂ BoronicAcid->Transmetalation Base Product R-R' (Biaryl Product) Pd0 Pd(0)L₂ Pd0->OxAdd Oxidative Addition OxAdd->Transmetalation Transmetalation Transmetalation->Product RedElim Pd(0)L₂ Transmetalation->RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Base, Solvent Reaction Heat Reaction Mixture (Conventional or Microwave) Start->Reaction Workup Aqueous Workup: Extraction and Washing Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Isolated Biaryl Product Purification->Product

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2,4-Dimethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 2,4-Dimethylphenylboronic acid, a compound that requires careful management due to its potential hazards.

Safety and Hazard Information

This compound is classified with the following hazards:

  • Causes skin irritation.[1][2][3]

  • Causes serious eye irritation.[1][2][3]

  • Harmful if swallowed.[3]

  • May cause respiratory irritation.[1][2][3]

Adherence to safety protocols is crucial when handling this substance.

Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensure the following personal protective equipment is worn:

  • Gloves: Chemical-resistant gloves must be worn. Inspect gloves prior to use and use a proper glove removal technique to avoid skin contact.

  • Eye/Face Protection: Wear safety glasses with side-shields or goggles.[1][2][3]

  • Clothing: Wear a lab coat or other protective clothing to prevent skin contact.[1][3]

  • Respiratory Protection: Use only in a well-ventilated area. If dust formation is likely, a respirator may be necessary.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound and its containers must be handled as hazardous waste and conducted in accordance with all local, state, and federal regulations.

  • Waste Collection:

    • Carefully sweep up the solid this compound powder, avoiding dust formation.[1][3]

    • Place the collected material into a suitable, clearly labeled, and tightly closed container for disposal.[1][3]

  • Contaminated Materials:

    • Any materials used for cleaning up spills, such as absorbent pads or paper towels, should also be placed in the designated hazardous waste container.

    • Contaminated clothing should be removed immediately and washed before reuse.[1][2]

  • Container Disposal:

    • Empty containers should be treated as hazardous waste and disposed of through a licensed waste disposal company.[4] Do not reuse empty containers.

  • Environmental Precautions:

    • It is critical to prevent this compound from entering drains or waterways.[2][4] Ensure all waste is securely contained.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste Step 2: Assess Waste Type ppe->assess_waste solid_waste Solid this compound or Contaminated Materials assess_waste->solid_waste Solid Waste empty_container Empty Contaminated Container assess_waste->empty_container Empty Container collect_solid Step 3a: Carefully sweep and collect into a labeled, sealed container. Avoid creating dust. solid_waste->collect_solid collect_container Step 3b: Tightly seal the empty container. empty_container->collect_container prevent_release Step 4: Ensure no release to drains or environment. collect_solid->prevent_release collect_container->prevent_release waste_disposal Step 5: Dispose of container through an approved hazardous waste disposal service. prevent_release->waste_disposal end End: Disposal Complete waste_disposal->end

Disposal workflow for this compound.

Quantitative Data Summary

No specific quantitative data for disposal, such as concentration limits for drain disposal, are provided in the safety data sheets. The universal recommendation is that this chemical should not be released into the environment and must be disposed of as hazardous waste.[1][4]

ParameterGuideline
Waste ClassificationHazardous Waste
Disposal RouteApproved Waste Disposal Plant/Service
Environmental ReleaseDo not allow to enter drains or waterways

References

Personal protective equipment for handling 2,4-Dimethylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,4-Dimethylphenylboronic Acid

This guide provides crucial safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the safe handling and disposal of this compound. It is intended for researchers, scientists, and professionals in drug development to minimize exposure risks and ensure a safe laboratory environment.

Hazard Identification and Immediate Precautions

This compound is a chemical compound that requires careful handling due to its potential health hazards. According to its classification, it is harmful if swallowed (Acute Toxicity 4, Oral), causes skin irritation, and can lead to serious eye irritation.[1][2] It may also cause respiratory irritation.[2] The signal word associated with this chemical is "Warning".[1][2]

Immediate precautions include working in a well-ventilated area, preferably within a certified chemical fume hood, and ensuring that safety showers and eyewash stations are readily accessible.[3][4]

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory to prevent exposure when working with this compound. The following table summarizes the recommended equipment for various laboratory operations.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer of Solid Chemical safety gogglesChemically resistant gloves (e.g., Nitrile)Laboratory coatNIOSH-approved respirator (e.g., N95) if dust is generated or not in a fume hood[4]
Solution Preparation/Transfer Chemical safety goggles and a full-face shield if splashing is a risk[3]Chemically resistant gloves (e.g., Nitrile)Laboratory coatNot generally required if performed in a fume hood
Running Reaction/Work-up Chemical safety goggles and a full-face shieldChemically resistant gloves (e.g., Nitrile)Laboratory coat; Chemical-resistant apron for larger quantities[3]Not generally required if performed in a fume hood
Spill Cleanup Chemical safety goggles and a full-face shieldHeavy-duty, chemically resistant glovesChemical-resistant apron or suitNIOSH-approved respirator with appropriate cartridges for organic vapors and particulates[3]

Operational and Disposal Plans

Adherence to strict procedural guidelines is essential for minimizing risk during the handling and disposal of this compound.

Step-by-Step Handling Procedure
  • Preparation and Engineering Controls :

    • Before starting any work, ensure the chemical fume hood is functioning correctly.[3][4]

    • Confirm that a safety shower and an eyewash station are unobstructed and within close proximity.[3][4]

    • Clear the workspace of any unnecessary items to prevent clutter and potential contamination.

  • Donning PPE :

    • Put on all required PPE as specified in the table above.

    • Inspect gloves for any signs of damage before use and change them immediately if they become contaminated.[4][5]

  • Handling the Chemical :

    • When handling the solid powder, use tools like a spatula to minimize dust generation.[4]

    • Keep the container tightly closed when not in use.[4]

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling and Hygiene :

    • After handling is complete, thoroughly clean the work area.

    • Remove PPE carefully to avoid cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[4][6]

    • Do not eat, drink, or smoke in the laboratory.[3] Contaminated clothing should be removed immediately and laundered before reuse.[3][6]

Waste Disposal and Spill Management Plan

All waste containing this compound must be treated as hazardous waste.[3]

  • Waste Collection :

    • Solid Waste : Collect unreacted chemicals and contaminated materials (e.g., weighing paper, contaminated paper towels) in a designated, sealed, and clearly labeled hazardous waste container.[3]

    • Liquid Waste : Collect solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container. Do not pour any waste down the drain.[3]

    • Contaminated PPE : Dispose of contaminated gloves and other disposable PPE in the designated hazardous waste stream.[5]

  • Spill Response :

    • Evacuate : Immediately alert others and evacuate non-essential personnel from the spill area.[3]

    • Ventilate : Ensure the area is well-ventilated, if safe to do so.[3]

    • Contain : For small spills, use an inert absorbent material like sand or vermiculite to cover and contain the spill. Avoid actions that could raise dust.[3]

    • Clean-up : Carefully scoop the contained material into a labeled, sealed container for hazardous waste disposal.[3] Clean the spill area with an appropriate solvent and decontaminating solution.

Workflow for Safe Handling

cluster_prep 1. Preparation cluster_handling 2. Chemical Handling cluster_cleanup 3. Post-Handling & Disposal prep_area Prepare Workspace (Fume Hood, Eyewash) don_ppe Don PPE (Goggles, Gloves, Lab Coat) prep_area->don_ppe Verify Safety Equipment weigh Weigh Solid Chemical (Minimize Dust) don_ppe->weigh dissolve Prepare Solution (Slow Addition) weigh->dissolve react Perform Experiment dissolve->react decon Decontaminate Workspace react->decon waste Segregate & Store Hazardous Waste react->waste doff_ppe Remove PPE Correctly decon->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.